molecular formula C6H16Cl2N2 B3261942 trans-(-)-1,2-Cyclohexanediamine dihydrochloride CAS No. 35018-63-4

trans-(-)-1,2-Cyclohexanediamine dihydrochloride

Cat. No.: B3261942
CAS No.: 35018-63-4
M. Wt: 187.11 g/mol
InChI Key: HEKOZXSZLOBKGM-BNTLRKBRSA-N
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Description

Trans-(-)-1,2-Cyclohexanediamine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-(-)-1,2-Cyclohexanediamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-(-)-1,2-Cyclohexanediamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKOZXSZLOBKGM-BNTLRKBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of trans-(-)-1,2-Cyclohexanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of trans-(-)-1,2-Cyclohexanediamine Dihydrochloride

trans-(-)-1,2-Cyclohexanediamine, systematically named (1R,2R)-1,2-Cyclohexanediamine, is a cornerstone chiral building block in modern asymmetric synthesis. Its rigid, C₂-symmetric scaffold has been pivotal in the development of highly effective ligands and organocatalysts for a multitude of stereoselective transformations. This guide focuses on the dihydrochloride salt of the (1R,2R)-(-)-enantiomer, the form most commonly supplied due to its enhanced stability and ease of handling compared to the air-sensitive free diamine. We will delve into its core chemical and physical properties, provide detailed protocols for its application in catalysis, and offer insights into the rationale behind experimental procedures, empowering researchers to leverage this versatile reagent to its full potential.

Core Chemical Identity and Physical Properties

The fundamental utility of trans-(-)-1,2-Cyclohexanediamine dihydrochloride stems from its well-defined three-dimensional structure. The "trans" designation indicates that the two amine functionalities are on opposite faces of the cyclohexane ring, locking them into a diaxial or diequatorial conformation. The levorotatory optical activity, denoted by (-), corresponds to the (1R,2R) absolute configuration.

The dihydrochloride salt is the preferred form for storage and handling. The free diamine is a low-melting solid or liquid that is sensitive to atmospheric CO₂ and moisture.[1][2] Protonation of the two basic nitrogen centers to form the ammonium chloride salts significantly increases the compound's stability, rendering it a non-hygroscopic, air-stable solid.

Structural and Physicochemical Data

A summary of the key physical and chemical properties for both the free diamine and its dihydrochloride salt is presented below for comparative analysis.

Propertytrans-(-)-1,2-Cyclohexanediaminetrans-(-)-1,2-Cyclohexanediamine Dihydrochloride
Systematic Name (1R,2R)-Cyclohexane-1,2-diamine(1R,2R)-Cyclohexane-1,2-diamine dihydrochloride
Synonyms (1R)-(-)-trans-1,2-Diaminocyclohexane(R,R)-(-)-1,2-Diaminocyclohexane dihydrochloride
CAS Number 20439-47-8[3]35018-63-4[4]
Molecular Formula C₆H₁₄N₂[3]C₆H₁₆Cl₂N₂
Molecular Weight 114.19 g/mol [3]187.11 g/mol
Appearance White to light yellow low-melting solid[2][5]White crystalline solid
Melting Point 40-45 °C[5]Data not available (likely decomposes)
Optical Rotation [α]²⁰/D ≈ -25° (c=5 in 1M HCl)[3][5]Not typically measured directly; defined by the parent amine
Solubility Soluble in water, methanol, ether[2][6][7]Soluble in water, methanol; sparingly soluble in ethanol; poorly soluble in less polar organic solvents like CH₂Cl₂ and THF
Stereochemistry and Conformation

The cyclohexane ring predominantly adopts a chair conformation. In the trans-1,2-disubstituted pattern, the two amino groups can exist in either a diequatorial or a diaxial arrangement. The diequatorial conformation is significantly more stable, minimizing steric strain. This defined spatial relationship is critical for its efficacy in asymmetric catalysis, as it creates a predictable and rigid chiral environment around a coordinated metal center. X-ray crystallographic studies of derivatives confirm this preferred chair conformation with the nitrogen substituents in a diequatorial or antiperiplanar arrangement.[8]

Figure 1. Chair conformation of (1R,2R)-diammoniumcyclohexane cation.

Synthesis and Chiral Resolution

Commercial production of enantiopure (1R,2R)-(-)-1,2-Cyclohexanediamine relies on a robust, scalable resolution process.

  • Hydrogenation: The process begins with the hydrogenation of o-phenylenediamine. This reaction reduces the aromatic ring to a cyclohexane ring, producing a mixture of all three stereoisomers of 1,2-diaminocyclohexane: cis, (1R,2R)-trans, and (1S,2S)-trans.[9]

  • Resolution: The critical step is the separation of the racemic trans-isomers. This is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-Tartaric acid is the industry standard for this purpose.[10]

    • When the racemic trans-diamine mixture is treated with L-(+)-tartaric acid, two diastereomeric salts are formed: [(1R,2R)-diamine][L-tartrate] and [(1S,2S)-diamine][L-tartrate].

    • These diastereomers have different physical properties, most notably their solubility. The [(1R,2R)-diamine][L-tartrate] salt is significantly less soluble in aqueous media and selectively crystallizes out of the solution.[11]

  • Liberation and Salt Formation: The isolated tartrate salt is then treated with a strong base (e.g., NaOH) to liberate the free (1R,2R)-diamine. Subsequent treatment with hydrochloric acid yields the stable (1R,2R)-(-)-1,2-Cyclohexanediamine dihydrochloride.

Figure 2. Workflow for the chiral resolution of trans-1,2-cyclohexanediamine.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of the starting material is paramount. The spectroscopic signature of the dihydrochloride salt differs notably from the free diamine due to the protonation of the nitrogen atoms.

Techniquetrans-(-)-1,2-Cyclohexanediamine (Free Base)trans-(-)-1,2-Cyclohexanediamine Dihydrochloride (Expected)
¹H NMR Complex multiplets for C-H protons (1.0-3.0 ppm). N-H protons appear as a broad singlet, exchangeable with D₂O. Protons on C1/C2 (adjacent to -NH₂) are around 2.5-2.8 ppm.C-H protons on C1/C2 are shifted downfield (>3.0 ppm) due to the inductive effect of the -NH₃⁺ group. N-H protons appear as a very broad signal, often overlapping with C-H signals.
¹³C NMR C1/C2 carbons appear around 50-60 ppm. Other ring carbons appear at 25-35 ppm.[12]C1/C2 carbons are shifted downfield due to the deshielding effect of the ammonium group. Other ring carbons are less affected.
FT-IR N-H stretching (symmetric & asymmetric) at 3250-3400 cm⁻¹. C-H stretching just below 3000 cm⁻¹. N-H bending (scissoring) around 1600 cm⁻¹.[13][14]Broad, strong absorption from R-NH₃⁺ stretching in the 2400-3000 cm⁻¹ region. N-H bending (asymmetric) around 1600 cm⁻¹ and symmetric bending around 1500 cm⁻¹.

Reactivity and Handling

Acidity and Deprotonation

As a dihydrochloride salt, the molecule exists as a dication in which both nitrogen atoms are protonated. To be used as a nucleophile or as a chelating ligand for metal catalysis, it must be deprotonated to the neutral free diamine. This is a critical step that requires careful selection of a base.

  • Choice of Base: The deprotonation requires at least two equivalents of a base.

    • Inorganic Bases (NaOH, K₂CO₃): Strong aqueous bases are effective for liberating the free diamine, which can then be extracted into an organic solvent. This is common during workup or when preparing the free base for storage (under inert gas).[10][11]

    • Organic Bases (Triethylamine, Et₃N): For in-situ generation of the free diamine for a subsequent reaction in an organic solvent, a non-nucleophilic organic base like triethylamine (pKa of conjugate acid ≈ 10.7) is ideal. It is strong enough to perform the deprotonation and the resulting triethylammonium chloride salt often precipitates or can be easily removed by filtration or an aqueous wash.[15][16]

Figure 3. Stepwise deprotonation of the diammonium cation.

Applications in Asymmetric Synthesis: Experimental Protocols

The primary value of (1R,2R)-(-)-1,2-Cyclohexanediamine dihydrochloride is as a precursor to C₂-symmetric ligands for asymmetric catalysis. Below are representative protocols for its use.

Protocol: Synthesis of the Jacobsen Salen Ligand

This protocol details the synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, the ligand component of the renowned Jacobsen catalyst for asymmetric epoxidation. This procedure is adapted from established methods and begins with the tartrate salt, which is mechanistically equivalent to starting with the dihydrochloride salt as both require basification.[10][11]

Step-by-Step Methodology:

  • Liberation of Free Diamine: In a round-bottom flask, suspend (1R,2R)-diaminocyclohexane dihydrochloride (1.0 eq) and potassium carbonate (2.2 eq) in a mixture of water and ethanol (e.g., 1:4 v/v).

    • Causality: Potassium carbonate is a cost-effective inorganic base sufficient to deprotonate the diammonium salt. The water is necessary to dissolve the salts, while the ethanol will be the solvent for the subsequent condensation.

  • Condensation: Heat the mixture to reflux. In a separate flask, dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 eq) in a minimal amount of hot ethanol.

  • Reaction: Add the hot aldehyde solution to the refluxing diamine mixture. A bright yellow precipitate of the Schiff base (Salen) ligand will form immediately.

    • Causality: The condensation between the primary amines and the aldehydes to form imines is rapid at elevated temperatures. The product is highly conjugated and typically has low solubility in ethanol, facilitating its isolation.

  • Isolation: After refluxing for 1 hour, cool the mixture to room temperature. Collect the yellow solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted aldehyde. Dry the product under vacuum. The resulting ligand is often of sufficient purity (>98%) for direct use in the preparation of the metal complex.

Protocol: In-Situ Preparation for Organocatalysis

Many modern organocatalytic reactions utilize derivatives of (1R,2R)-diamine, such as thioureas. This protocol outlines the in-situ deprotonation for use in a subsequent catalytic step.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add (1R,2R)-diaminocyclohexane dihydrochloride (1.0 eq) and the desired electrophile (e.g., an isothiocyanate for thiourea synthesis).

  • Solvent: Add a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Deprotonation: Cool the resulting suspension in an ice bath (0 °C). Add triethylamine (2.1 - 2.2 eq) dropwise via syringe.

    • Causality: Triethylamine is used as a non-nucleophilic organic base. Adding it dropwise at 0 °C helps to control any exotherm from the acid-base neutralization. A slight excess ensures complete deprotonation. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture can be filtered to remove the ammonium salt, or washed with water to remove the salt and excess base. The organic layer is then dried and concentrated to yield the crude product for purification.

Key Applications in Drug Development

Beyond its role in general catalysis, (1R,2R)-(-)-1,2-Cyclohexanediamine is a critical component in the pharmaceutical industry. Its most notable application is as the chiral carrier ligand in the platinum-based anticancer agent, Oxaliplatin .[17][18]

  • Oxaliplatin: The chemical name for Oxaliplatin is [oxalato(trans-l-1,2-diaminocyclohexane)platinum(II)]. The presence of the bulky, chiral DACH ligand is credited with Oxaliplatin's distinct mechanism of action and its efficacy against certain cisplatin-resistant cancer cell lines, particularly in the treatment of colorectal cancer.[18] The synthesis of Oxaliplatin involves the reaction of a platinum precursor with the enantiomerically pure (1R,2R)-diamine.[19]

Safety and Handling

While the dihydrochloride salt is more stable than the free base, it is still a corrosive chemical that requires appropriate handling.

  • Hazard Classification: Causes severe skin burns and eye damage.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is stable under recommended storage conditions.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

trans-(-)-1,2-Cyclohexanediamine dihydrochloride is more than a simple chemical reagent; it is an enabling tool for modern asymmetric synthesis. Its value lies in its rigid stereochemistry, the stability of the dihydrochloride form, and the straightforward protocols for converting it into the active, neutral diamine. By understanding its fundamental properties—from its conformational preference to its deprotonation requirements—researchers can confidently and effectively employ this chiral scaffold to construct complex molecular architectures with a high degree of stereocontrol, driving innovation in both academic research and industrial drug development.

References

  • PubChem. Compound Summary for CID 11651178, (1R,2R)-cyclohexane-1,2-diamine hydrochloride. National Center for Biotechnology Information. Available at: [Link].

  • Ismail, M. et al. (2014). Synthesis and Characterization of Anticancer Drugs Based on Platinum. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 580-587.
  • Organic Syntheses. Org. Synth. 2021, 98, 171-190. Available at: [Link].

  • Google Patents. US7605282B2 - Process for the preparation of an oxaliplatin preparation.
  • Gattuso, G. et al. (2018). Synthesis, Characterization, and Cytotoxicity of the First Oxaliplatin Pt(IV) Derivative Having a TSPO Ligand in the Axial Position. Molecules, 23(12), 3287. Available at: [Link].

  • Chen, J-H. et al. (2022). Mechanochemical synthesis of unsymmetrical salens for the preparation of Co–salen complexes and their evaluation as catalysts. Beilstein Journal of Organic Chemistry, 18, 1370-1378. Available at: [Link].

  • O'Keefe, B. M. et al. (2023). Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(II)-induced nucleolar stress. RSC Chemical Biology, 4, 767-775. Available at: [Link].

  • Beilstein Archives. (2022). Mechanochemical Synthesis of Unsymmetrical Salens. Available at: [Link].

  • University of California, Irvine. Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst. Available at: [Link].

  • Google Patents. CN1634945A - Synthesis of Oxaliplatin.
  • NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link].

  • Foces-Foces, C. et al. (2016). Crystal structure of (±)-[trans-cyclohexane-1,2-diylbis(azanediyl)]diphosphonium dibromide dichloromethane disolvate. IUCrData, 1(4), x160533. Available at: [Link].

  • The Royal Society of Chemistry. Supporting Information for a relevant publication. Available at: [Link].

  • PubChem. Compound Summary for CID 4610, 1,2-Diaminocyclohexane. National Center for Biotechnology Information. Available at: [Link].

  • Periasamy, M. et al. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKIVOC, 2004(8), 4-11. Available at: [Link].

  • Wikipedia. trans-1,2-Diaminocyclohexane. Available at: [Link].

  • Oregon State University. 13C NMR Chemical Shift Table. Available at: [Link].

  • Organic Syntheses. Org. Synth. 2004, 10, 96. Available at: [Link].

  • ResearchGate. Figure S1 The 1 H NMR spectrum (d6 -DMSO, δ/ppm) of (±)-trans-1,2-diaminocyclohexane. Available at: [Link].

  • SpectraBase. Spectrum of (1S,2S)-(+)-1,2-diaminocyclohexane. Available at: [Link].

  • University of Regensburg. 13C NMR Chemical Shift Table. Available at: [Link].

  • University of Calgary. Approximate pKa chart of the functional groups. Available at: [Link].

  • NIST. WebBook for trans-1,2-Cyclohexanediamine. Available at: [Link].

  • MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts. Available at: [Link].

  • Organic Syntheses. Org. Synth. 2002, 79, 1. Available at: [Link].

  • PubChem. Compound Summary for CID 342917, 1,2-Diaminocyclohexane, cis-. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. (1R,2R)-Diaminocyclohexane | Request PDF. Available at: [Link].

Sources

Difference between cis and trans-1,2-cyclohexanediamine isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, physical, and functional distinctions between cis- and trans-1,2-cyclohexanediamine (DACH), with a specific focus on their applications in drug development (Oxaliplatin) and asymmetric catalysis.

Stereochemical Determinism in Ligand Design and Pharmacokinetics

Executive Summary

1,2-Cyclohexanediamine (DACH) is a cyclic vicinal diamine that serves as a critical scaffold in coordination chemistry and organocatalysis. The commercial "1,2-diaminocyclohexane" is typically a diastereomeric mixture of cis and trans isomers.[1]

For high-precision applications—specifically the synthesis of the blockbuster chemotherapeutic Oxaliplatin and Jacobsen-type catalysts —the isomers are not interchangeable.

  • The trans isomer (specifically the

    
     enantiomer) acts as a rigid, chiral scaffold (
    
    
    
    symmetric) that enforces specific steric environments around metal centers.
  • The cis isomer is a meso compound with greater conformational flexibility, often leading to lower catalytic enantioselectivity and distinct, often unfavorable, toxicological profiles in platinum drugs.

Stereochemistry & Conformational Analysis

The core difference lies in the spatial arrangement of the amino groups relative to the cyclohexane ring's geometry.

The trans-Isomer (Chiral)

The trans-1,2-DACH exists as a pair of enantiomers:


 and 

.[2]
  • Conformation: The diequatorial conformation (

    
    ) is energetically favored over the diaxial (
    
    
    
    ) conformation by approximately 11.4 kJ/mol due to the avoidance of 1,3-diaxial interactions.
  • Rigidity: The diequatorial lock renders the backbone conformationally rigid. This rigidity is the "secret sauce" for transferring chiral information to a metal center.

  • Symmetry: It possesses

    
     symmetry, meaning a 180° rotation renders the molecule identical. This symmetry reduces the number of possible transition states in catalytic cycles, enhancing selectivity.
    
The cis-Isomer (Meso)

The cis-1,2-DACH is a meso compound


.[3][4]
  • Conformation: It exists as a rapidly interconverting equilibrium of two chair conformers. In both conformers, one amino group is axial and the other is equatorial (

    
    ).
    
  • Flexibility: Because the ring flip interconverts energetic equivalents, the cis isomer lacks the rigid "locking" mechanism of the trans isomer.

  • Symmetry: It possesses a plane of symmetry (

    
    ), making it achiral. It cannot induce enantioselectivity in achiral substrates.
    
Isomer Hierarchy Diagram

The following diagram illustrates the stereochemical relationship and the resolution pathway.

DACH_Stereochemistry Root 1,2-Cyclohexanediamine (Commercial Mixture) Cis cis-Isomer (Meso) (1R, 2S) Achiral | Flexible (a,e) Root->Cis Diastereomers Trans trans-Isomer (Racemic) (1R, 2R) + (1S, 2S) Chiral | Rigid (e,e) Root->Trans Diastereomers RR (1R, 2R)-(-)-DACH Target for Oxaliplatin Trans->RR Resolution (L-Tartaric Acid) SS (1S, 2S)-(+)-DACH Target for Catalysis Trans->SS Resolution

Figure 1: Stereochemical hierarchy of 1,2-DACH isomers.

Physical & Chemical Properties Comparison

The physical differences allow for the separation of isomers (resolution). Note that while the boiling points are similar, the melting points of the pure isomers and their salts differ drastically.

Propertytrans-1,2-DACH (Pure Enantiomer)cis-1,2-DACH
Stereochemistry Chiral (

symmetric)
Meso (Achiral,

plane)
Conformation Rigid Diequatorial (

)
Flexible (

)
State (RT) Solid (Low melting, 40–45 °C)Liquid
Melting Point 40–45 °C (Pure); 14–15 °C (Racemate)2–15 °C (Mixture)
Boiling Point ~80 °C (15 mmHg)92–93 °C (18 mmHg)
L-Tartrate Salt Insoluble (Crystalline Solid)Soluble (Remains in mother liquor)
Optical Rotation

(in HCl)

Key Application Oxaliplatin, Chiral LigandsTitanium Salalen Catalysts (Niche)

Experimental Protocol: Resolution of trans-Isomers

The industrial and laboratory standard for isolating the


 isomer utilizes L-(+)-Tartaric acid . This method relies on the solubility difference between the diastereomeric salts.
Protocol: Isolation of -1,2-DACH

Objective: Purify


-DACH from a cis/trans commercial mixture.
  • Reagent Prep: Dissolve L-(+)-Tartaric acid (0.5 equiv relative to total diamine) in water.

  • Addition: Add the commercial DACH mixture (containing cis, trans-

    
    , and trans-
    
    
    
    ) dropwise to the tartaric acid solution.
    • Note: The reaction is exothermic. Maintain temperature

      
      C to prevent discoloration.
      
  • Selective Crystallization: Add Glacial Acetic Acid to the mixture. Heat to ~90°C to ensure homogeneity, then cool slowly to 0–5°C.

    • Mechanism:[5] The

      
      -DACH 
      
      
      
      L-Tartrate salt is the least soluble diastereomer and will crystallize out.
    • The cis-isomer and

      
      -isomer salts remain in the mother liquor.
      
  • Filtration: Filter the white crystalline precipitate. Wash with cold water and methanol.

    • Yield Check: The solid is

      
      -1,2-diaminocyclohexane mono-L-tartrate.
      
  • Liberation of Free Amine: Suspend the salt in water and treat with excess NaOH or KOH pellets. Extract the liberated oil with dichloromethane (DCM), dry over

    
    , and concentrate.
    
Resolution Workflow Diagram

Resolution_Workflow Mix DACH Mixture (cis + trans-racemate) Tartaric Add L-(+)-Tartaric Acid + Acetic Acid Mix->Tartaric Cryst Selective Crystallization (Cool to 5°C) Tartaric->Cryst Solid Precipitate: (1R,2R)-DACH • L-Tartrate Cryst->Solid Filter Liquor Mother Liquor: (1S,2S) + cis isomers Cryst->Liquor Filtrate Base Neutralize (NaOH) Extract (DCM) Solid->Base Final Pure (1R,2R)-DACH (Oxaliplatin Precursor) Base->Final

Figure 2: Resolution workflow for isolating the Oxaliplatin precursor.

Medicinal Chemistry: The Oxaliplatin Case Study

The clinical success of Oxaliplatin (Eloxatin) is strictly tied to the (1R,2R)-trans-DACH ligand.

Mechanism of Action & Mismatch Repair (MMR)

Cisplatin resistance often arises from the Mismatch Repair (MMR) system, which recognizes and excises cisplatin-DNA adducts.

  • Oxaliplatin Advantage: The bulky, rigid trans-DACH ring protrudes into the major groove of DNA. This steric bulk prevents the MMR proteins (like the MutS complex) from binding to the platinum-DNA adduct.

  • Consequence: The DNA lesion is not repaired, leading to apoptosis even in cisplatin-resistant cells.

Toxicity: cis vs. trans

Research indicates distinct toxicological profiles for the isomers:

  • Trans-Isomer (Oxaliplatin): Primarily neurotoxic (acute sensory neuropathy). It is sequestered largely in the blood plasma (central compartment).

  • Cis-Isomer: Studies suggest the cis-isomer (and its complexes) distributes more extensively into organs like the liver and kidneys, leading to higher nephrotoxicity and hepatotoxicity compared to the trans isomer.

  • Conclusion: The

    
     configuration maximizes antitumor efficacy while minimizing organ-specific damage relative to the cis form.
    

References

  • Stereochemistry & Resolution: Han, X. et al. "Resolution of trans-1,2-diaminocyclohexane." Tetrahedron: Asymmetry, 1994.

  • Oxaliplatin Mechanism: Chaney, S. G. et al. "Recognition of Platinum-DNA Adducts by the Mismatch Repair Pathway." Molecular and Cellular Biology, 2004.

  • Physical Properties: National Institute of Standards and Technology (NIST). "cis-1,2-Cyclohexanediamine Properties."

  • Toxicity Profiles: Kidani, Y. et al. "Antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers." Gann, 1980.

  • Catalysis Applications: Jacobsen, E. N. et al. "Enantioselective Epoxidation Catalysts Derived from (R,R)-1,2-Diaminocyclohexane." Journal of the American Chemical Society, 1991.

Sources

The Chiral Skeleton Key: trans-(-)-DACH Dihydrochloride in Asymmetric Synthesis

[1]

Executive Summary

trans-(-)-1,2-Diaminocyclohexane dihydrochloride (DACH[1]·2HCl) serves as one of the most versatile

Trost ligandsJacobsen catalystsPlatinum-based antineoplastics

For the research scientist, the utility of DACH·2HCl lies in its rigid cyclohexane backbone. Unlike flexible chiral chains, this backbone locks the nitrogen lone pairs into a fixed spatial arrangement, creating a defined "chiral pocket" that transfers stereochemical information with high fidelity.

Chemical Profile & Stereochemistry

The dihydrochloride salt is preferred for storage due to its resistance to oxidation and carbamate formation (from atmospheric

PropertySpecification
IUPAC Name (1R,2R)-(-)-1,2-Diaminocyclohexane dihydrochloride
CAS Number 19777-66-3 (Generic trans: 1121-22-8)
Stereochemistry (1R,2R);

Symmetric
Appearance White to off-white crystalline powder
Solubility Soluble in water; Insoluble in organic solvents (ether, DCM)
Role Chiral auxiliary / Ligand precursor

Critical Note on Nomenclature: The "(-)" rotation corresponds to the (1R,2R) absolute configuration. In pharmaceutical contexts (e.g., Oxaliplatin synthesis), this is sometimes referred to as trans-L-DACH.[1]

Core Protocol: Liberation of the Free Diamine

Most asymmetric syntheses require the free diamine, not the salt. Attempting to use the dihydrochloride directly in metal complexation often fails due to pH incompatibility or chloride interference.

The "Activation" Workflow

Objective: Convert stable DACH·2HCl into reactive (1R,2R)-DACH without racemization.

  • Dissolution: Dissolve 10 mmol of trans-(-)-DACH·2HCl in 10 mL of distilled water.

  • Basification: Cool to 0°C. Slowly add 40% NaOH (aq) or KOH pellets until pH > 12. The solution will become cloudy as the free diamine separates.

  • Extraction: Extract immediately with dichloromethane (

    
     mL) or diethyl ether.
    
    • Expert Tip: Dichloromethane is preferred for subsequent acylation/sulfonylation. Ether is preferred if the next step involves highly sensitive metal complexation (e.g., Pt).

  • Drying: Dry the organic phase over anhydrous

    
     (avoid 
    
    
    if kinetics are critical, as trace Lewis acidity can interfere).
  • Concentration: Evaporate solvent under reduced pressure. Do not heat above 40°C to prevent volatile loss or oxidation.

Application I: The Trost Ligand (Asymmetric Allylic Alkylation)

The Trost ligand utilizes the DACH backbone to create a chiral pocket around a Palladium center. The rigidity of the (1R,2R) backbone forces the phenyl rings of the phosphine arms into a "propeller" twist, which discriminates between enantiotopic faces of an allyl group.

Synthesis Logic

The synthesis is a double-amidation of the free diamine with 2-(diphenylphosphino)benzoic acid (2-DPPBA).[1]

Protocol Summary:

  • Coupling: React (1R,2R)-DACH (free base) with 2.2 equivalents of 2-DPPBA.[1]

  • Activation: Use DCC (Dicyclohexylcarbodiimide) or CDI (Carbonyldiimidazole) as the coupling agent in DCM.

  • Purification: The product precipitates or is recrystallized from acetonitrile.

Visualization: Trost Ligand Assembly

TrostSynthesisDACHDACH 2HClFreeBase(1R,2R)-DACH(Free Base)DACH->FreeBaseNaOHNeutralizationCouplingAmide Coupling(DCC/DMAP)FreeBase->CouplingDPPBA2-DPPBA(Phosphine Acid)DPPBA->CouplingTrostTrost Ligand(C2 Symmetric)Coupling->TrostCrystallization

Caption: Transformation of DACH dihydrochloride into the Trost Ligand via neutralization and double amidation.

Application II: Jacobsen-Katsuki Epoxidation

The Jacobsen catalyst (Mn-Salen complex) is perhaps the most famous application of the DACH scaffold. It enables the enantioselective epoxidation of unfunctionalized olefins—a transformation that was previously impossible.

Mechanism of Induction

The (1R,2R) backbone forces the bulky tert-butyl groups on the salicylate arms to protrude forward. This creates a "stepped" approach trajectory, allowing only one face of the olefin to approach the high-valent Mn(V)=O center.

Key Protocol Step (Ligand Synthesis):

  • Combine (1R,2R)-DACH with 2 equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol.

  • Reflux for 2 hours. The yellow Schiff base (Salen ligand) precipitates upon cooling.

  • Metallation: Treat the ligand with

    
     in air (to oxidize Mn(II) to Mn(III)).
    

Application III: Oxaliplatin Synthesis (Clinical)

Oxaliplatin is a third-generation platinum chemotherapy drug.[1][2][3][4] Unlike Cisplatin, which uses simple ammonia ligands, Oxaliplatin uses the bulky (1R,2R)-DACH ligand.

The "DACH Effect" in Oncology

The hydrophobicity and bulk of the DACH ring prevent the drug from being recognized by DNA mismatch repair (MMR) proteins. This allows Oxaliplatin to remain effective in cancer cells that have developed resistance to Cisplatin.

Synthesis Workflow:

  • Precursor:

    
     (Potassium tetrachloroplatinate).
    
  • Ligand Exchange: React

    
     with (1R,2R)-DACH to form 
    
    
    .
    • Note: This intermediate is insoluble and yellow.

  • Activation: React

    
     with 
    
    
    (Silver Oxalate) or
    
    
    followed by oxalate.
  • Filtration: Remove the precipitated AgCl.

  • Product: Crystallize Oxaliplatin from water.

Visualization: Oxaliplatin Manufacturing Pathway

Oxaliplatincluster_0Step 1: Ligand Preparationcluster_1Step 2: Platinum Coordinationcluster_2Step 3: Anion ExchangeDACH_SaltDACH 2HClDACH_Free(1R,2R)-DACHDACH_Salt->DACH_FreeNaOHPt_Cl2Pt(DACH)Cl2(Yellow Solid)DACH_Free->Pt_Cl2Pt_SaltK2PtCl4Pt_Salt->Pt_Cl2+ DACH FreeOxaliplatinOxaliplatin(Clinical Grade)Pt_Cl2->OxaliplatinAqueousSuspensionWasteAgCl (Solid)Pt_Cl2->WasteSilverAg2(oxalate)Silver->Oxaliplatin

Caption: The critical pathway from DACH salt to the antineoplastic agent Oxaliplatin, highlighting the silver-mediated anion exchange.[1]

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Ligand Synthesis Wet DACH diamineThe free diamine is hygroscopic.[1] After liberation, dry the organic layer thoroughly with

and distill if necessary.
Racemization High Temp / Strong AcidAvoid boiling the diamine in strong acid for extended periods. The dihydrochloride is stable, but the free base is sensitive to heat.
Insoluble Pt-Complex Impure DACHEnsure the DACH used for Oxaliplatin synthesis is >99% ee. Even trace cis-isomer creates highly soluble impurities that are hard to crystallize out.[1]
Cloudy Trost Ligand Solution Incomplete CouplingUse anhydrous DCM and ensure the HCl byproduct (from acid chloride route) or urea (from DCC route) is fully removed.

References

  • Jacobsen-Katsuki Epoxidation Protocol: Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride.[1] Organic Syntheses, 75, 1. [Link]

  • Trost Ligand Chemistry: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Oxaliplatin Mechanism & Structure: Chaney, S. G., et al. (2005). Recognition and processing of cisplatin- and oxaliplatin-DNA adducts.[1][2] Critical Reviews in Oncology/Hematology, 53(1), 3-11. [Link]

  • Resolution of DACH: S. Tartar, et al. (1994). Resolution of trans-1,2-diaminocyclohexane. Tetrahedron: Asymmetry, 5(2), 213-216. (Standard industry reference for tartaric acid resolution).

A Guide to the Crystal Structure Analysis of trans-1,2-Diaminocyclohexane Salts for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. trans-1,2-Diaminocyclohexane (DACH) is a cornerstone chiral building block in modern drug development, prized for its rigid conformational structure and the stereochemical control it imparts to molecules.[1][2] The formation of salts from DACH-containing molecules is a common strategy to enhance their physicochemical properties, such as solubility and stability. A thorough understanding of the three-dimensional arrangement of these salts at the atomic level, achieved through single-crystal X-ray diffraction, is paramount for rational drug design and development. This guide provides an in-depth technical overview of the methodologies and considerations for the crystal structure analysis of trans-1,2-diaminocyclohexane salts, tailored for researchers, scientists, and drug development professionals.

The Significance of trans-1,2-Diaminocyclohexane in Chiral Chemistry and Pharmaceuticals

trans-1,2-Diaminocyclohexane is a C2-symmetric chiral diamine that has found extensive application as a ligand in asymmetric catalysis and as a scaffold in the synthesis of chiral drugs.[2][3] Its rigid cyclohexane backbone pre-organizes the two amino groups, leading to highly stereoselective transformations.[4] A notable example of its therapeutic importance is in the structure of oxaliplatin, a platinum-based anticancer drug where the (1R,2R)-diaminocyclohexane ligand is crucial for its activity.[2]

The ability to resolve the racemic mixture of trans-1,2-diaminocyclohexane into its pure enantiomers using resolving agents like tartaric acid is a well-established and critical process in its application.[2][5] This enantiomeric purity is essential for the synthesis of single-enantiomer drugs, which often exhibit improved therapeutic indices compared to their racemic counterparts. The formation of diastereomeric salts during resolution is, in itself, a crystallization process that underscores the importance of understanding the solid-state properties of DACH salts.[6][7]

Principles of Salt Formation and Crystallization

The formation of a salt from a DACH-containing molecule involves the reaction of one or both of its basic amino groups with an acid. The choice of the counter-ion (the anionic component of the salt) can significantly influence the crystalline packing and, consequently, the physical properties of the resulting salt.

The process of crystallization is a self-assembly phenomenon where molecules arrange themselves in a highly ordered, three-dimensional lattice. For X-ray crystallography, the growth of high-quality single crystals is the most critical and often the most challenging step.[8]

Experimental Protocol: Chiral Resolution and Salt Formation of trans-1,2-Diaminocyclohexane

This protocol describes the resolution of racemic trans-1,2-diaminocyclohexane using L-(+)-tartaric acid, a common method to obtain the (R,R)-enantiomer as a tartrate salt.[5][6]

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • L-(+)-tartaric acid

  • Distilled water

  • Glacial acetic acid

  • Methanol

  • Overhead stirrer

  • 1 L beaker

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a 1 L beaker equipped with an overhead stirrer, dissolve 150 g (0.99 mol) of L-(+)-tartaric acid in 400 ml of distilled water with stirring at room temperature.[6]

  • Slowly add 240 ml (1.94 mol) of a mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The rate of addition should be controlled to allow the reaction temperature to reach, but not exceed, 70 °C.[6]

  • To the resulting solution, add 100 ml (1.75 mol) of glacial acetic acid at a rate that allows the reaction temperature to reach a maximum of 90 °C. A white precipitate will form almost immediately.[6]

  • Vigorously stir the slurry while allowing it to cool to room temperature over a period of 2 hours.[6]

  • Further cool the mixture in an ice bath to ≤5 °C for 2 hours to maximize precipitation.[6]

  • Collect the precipitate by vacuum filtration.[6]

  • Wash the filter cake with 100 ml of ice-cold water, followed by five 100 ml portions of methanol.[6]

  • Dry the solid by drawing air through the filter for 1 hour, and then dry further at 40 °C under reduced pressure to yield (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt as a white solid.[6]

The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an indispensable analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.[9][10] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice.

Experimental Workflow for Crystal Structure Analysis

The following workflow outlines the key steps involved in the crystal structure determination of a trans-1,2-diaminocyclohexane salt.

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Growth High-quality single crystals are essential for a successful structure determination. Common techniques for growing crystals of organic salts include:

  • Slow Evaporation: A solution of the salt is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[8][11]

  • Vapor Diffusion: A solution of the salt is placed in a small, open container inside a larger sealed container that contains a solvent in which the salt is less soluble (an "anti-solvent"). The anti-solvent slowly diffuses into the salt solution, reducing its solubility and inducing crystallization.[8]

  • Cooling Crystallization: A saturated solution of the salt at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

Step 2: Crystal Selection and Mounting A suitable crystal for X-ray diffraction should be a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions. The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant to allow for data collection at low temperatures (typically 100 K) to minimize thermal motion of the atoms.

Step 3: X-ray Data Collection The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded by a detector.

Step 4: Structure Solution and Refinement The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates.

Interpreting the Crystal Structure: A Case Study Approach

The final output of a crystal structure analysis is a wealth of information about the molecular and supramolecular structure of the salt. Key parameters to analyze include:

  • Molecular Conformation: The chair conformation of the cyclohexane ring and the relative orientations of the amino groups and their substituents can be precisely determined.[12][13]

  • Bond Lengths and Angles: These provide detailed information about the geometry of the molecule and the nature of the chemical bonds.

  • Hydrogen Bonding: The hydrogen bonding network is a critical determinant of the crystal packing and can significantly influence the physical properties of the salt. In the crystal structure of tris(trans-1,2-diaminocyclohexane-κ2 N,N′)cobalt(III) trichloride monohydrate, for example, the hydrogen-bonding patterns are a key feature of the analysis.[14]

  • Crystal Packing: The arrangement of the cations and anions in the crystal lattice reveals the nature of the intermolecular interactions that stabilize the solid state.

Comparative Crystallographic Data for trans-1,2-Diaminocyclohexane Salts and Derivatives
CompoundFormulaSpace GroupKey FeaturesReference
(±)-trans-1,2-DiaminocyclohexaneC6H14N2P21212Crystallizes as a conglomerate from n-hexane.[15]
(±)-trans-1,2-Diaminocyclohexane SulfateC6H16N2O4SPbcaForms heterochiral crystals.[15]
Tris(trans-1,2-diaminocyclohexane)cobalt(III) Trichloride Monohydrate[Co(C6H14N2)3]Cl3·H2OC2Cation crystallizes on a twofold rotation axis.[14]
(trans-cyclohexane-1,2-diylbis(azanediyl))diphosphonium dibromideC42H42N2P2 2+·2Br−C2/cCyclohexane fragment in a chair conformation with transoid N atoms.[16]
(1R,2R)-1,2-Diaminocyclohexane L-tartrateC10H20N2O6-Used for chiral resolution.[17]

Conclusion: From Crystal Structure to Drug Development

The detailed structural information obtained from the crystal structure analysis of trans-1,2-diaminocyclohexane salts is invaluable for drug development. It provides a rational basis for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have different solubilities, stabilities, and bioavailabilities.

  • Salt Selection: Choosing the optimal salt form of an API with desirable physicochemical properties.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the three-dimensional structure of a molecule relates to its biological activity.

  • Intellectual Property: Protecting novel crystalline forms of a drug substance.

By integrating the principles and techniques outlined in this guide, researchers and scientists can effectively leverage the power of single-crystal X-ray diffraction to accelerate the development of safe and effective medicines based on the versatile trans-1,2-diaminocyclohexane scaffold.

References

  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education. [Link]

  • Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? ResearchGate. [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. [Link]

  • Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. ARKAT USA. [Link]

  • X-ray studies of molecular structure during the crystallisation of organic salts. University of Leeds. [Link]

  • trans-1,2-Diaminocyclohexane. Wikipedia. [Link]

  • Crystal structure of tris(trans-1,2-diaminocyclohexane-κ2 N,N′)cobalt(III) trichloride monohydrate. National Center for Biotechnology Information. [Link]

  • Metal Ion Complexes of N,N′-Bis(2-Pyridylmethyl)-trans-1,2-Diaminocyclohexane-N,N′-Diacetic Acid, H2bpcd: Lanthanide(III)–bpcd2– Cationic Complexes. Inorganic Chemistry. [Link]

  • (±)-trans-1,2-Diaminocyclohexane crystallises as a conglomerate. Mendeleev Communications. [Link]

  • Crystal structure of (±)-[trans-cyclohexane-1,2-diylbis(azanediyl)]diphosphonium dibromide dichloromethane disolvate. National Center for Biotechnology Information. [Link]

  • X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. [Link]

  • Supporting Information - Competition between gelation and crystallisation of a peculiar multicomponent liquid system based on ammonium salts. The Royal Society of Chemistry. [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [Link]

  • SLOW EVAPORATION. Michigan State University. [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

  • Relationships Between Conformations of Disubstituted Cyclohexanes. University of Calgary. [Link]

  • 2.16: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

Sources

Thermodynamic Stability & Solid-State Engineering of Chiral 1,2-Diamine Dihydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,2-diamines, such as (1R,2R)-1,2-cyclohexanediamine (DACH) and (1R,2R)-1,2-diphenylethylenediamine (DPEN) , are the "privileged ligands" of modern asymmetric synthesis. They serve as the chiral backbones for blockbuster catalysts (e.g., Jacobsen’s epoxidation, Noyori’s hydrogenation) and as pharmacophores in platinum-based chemotherapeutics (e.g., Oxaliplatin).

However, the free base forms of these diamines present significant thermodynamic liabilities: they are prone to atmospheric carbonylation, oxidation, and are often low-melting waxy solids or oils that are difficult to handle.

This guide details the thermodynamic rationale and practical methodology for converting these labile free bases into their dihydrochloride (2HCl) salts . We explore why the 2HCl lattice provides superior thermodynamic stability, how to manufacture it without inducing racemization, and how to validate its phase purity.

Part 1: The Thermodynamic Imperative

The "Free Base" Liability

In their neutral state, 1,2-diamines possess two lone electron pairs on the nitrogen atoms. While these lone pairs are essential for metal coordination during catalysis, they are the source of instability during storage.

  • Atmospheric Carbonylation: The primary amine reacts rapidly with atmospheric

    
     to form carbamates (carbamic acid derivatives), disrupting stoichiometry.
    
  • Oxidative Degradation: The nitrogen lone pair is susceptible to N-oxidation, leading to colored impurities (yellowing) and purity drift.

  • Low Lattice Energy: The free bases (e.g., DACH) rely on weak hydrogen bonding and van der Waals forces, resulting in low melting points (~25–27°C for trans-DACH) and high hygroscopicity.

The Dihydrochloride Stabilization

Protonating both amine centers with hydrochloric acid creates the dihydrochloride salt (


). This transformation alters the thermodynamic landscape:
  • Lattice Energy (

    
    ):  The transition from a molecular solid to an ionic lattice dramatically increases the lattice energy. The strong electrostatic attraction between the ammonium dications and chloride anions raises the melting/decomposition point often above 250°C.
    
  • Chemical Passivation: Protonation "locks" the lone pairs, rendering the molecule inert to

    
     and 
    
    
    
    .
  • Enantiomeric Stability: Unlike

    
    -chiral carbonyls, ammonium salts are highly resistant to racemization in acidic media. Racemization of amines typically requires a basic environment to facilitate proton abstraction or radical formation; the salt lattice creates an energy barrier against these pathways.
    
Visualization: The Stabilization Mechanism

G FreeBase Chiral 1,2-Diamine (Free Base) Carbamate Carbamate Impurity (Irreversible) FreeBase->Carbamate Fast Reaction NOxide N-Oxide (Yellowing) FreeBase->NOxide Slow Degradation Salt Diamine Dihydrochloride (Ionic Lattice) FreeBase->Salt Protonation (Exothermic) CO2 Atmospheric CO2 CO2->Carbamate Oxidation O2 / Oxidation Oxidation->NOxide HCl 2.0+ eq. HCl HCl->Salt Stable Thermodynamically Stable (Shelf Life > 2 Years) Salt->Stable High Lattice Energy

Figure 1: Comparative degradation pathways. The free base is susceptible to environmental attack, while the dihydrochloride salt is thermodynamically locked.

Part 2: Comparative Data Profile

The following table contrasts the physical properties of (1R,2R)-1,2-Cyclohexanediamine in its free base form versus its dihydrochloride salt.

PropertyFree Base (DACH)Dihydrochloride Salt (DACH·2HCl)Thermodynamic Implication
Physical State Waxy Solid / LiquidCrystalline PowderSalt facilitates precise weighing and handling.
Melting Point 25–27 °C> 300 °C (Decomp)High

indicates high lattice energy and solid-state stability.
Hygroscopicity High (Deliquescent)Low to ModerateSalt maintains stoichiometry; free base absorbs water weight.
Solubility Organic Solvents (DCM, Toluene)Water, MethanolAllows for purification via recrystallization from alcohols.
Air Stability Poor (Absorbs

)
ExcellentSalt does not require inert atmosphere storage.

Part 3: Protocol for Synthesis and Purification

This protocol describes the conversion of a resolved tartrate salt (a common intermediate) or a crude free base into the high-purity dihydrochloride form.

Safety Note: This reaction is exothermic. HCl gas or concentrated acid causes severe burns. Work in a fume hood.

The "Pop-Open and Lock" Methodology

We utilize a biphasic system to "pop open" the tartrate salt to the free base, extract it, and immediately "lock" it as the dihydrochloride.

Step 1: Liberation of Free Base[1]
  • Suspend 10.0 g of (1R,2R)-1,2-cyclohexanediamine-L-tartrate in 30 mL of water.

  • Add 50 mL of Dichloromethane (DCM).

  • Slowly add 50% w/w NaOH solution with vigorous stirring until the aqueous phase pH > 12.

    • Mechanism:[1][2] The strong base deprotonates the ammonium tartrate, liberating the neutral diamine which partitions into the DCM layer.

  • Separate the layers.[3] Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Combine organic layers and dry over anhydrous

    
    . Filter to remove the drying agent.
    
Step 2: Formation of Dihydrochloride (The "Lock")
  • Cool the DCM solution (containing the free amine) to 0–5°C in an ice bath.

  • Crucial Step: Slowly add Ethanolic HCl (typically 1.25 M or higher) dropwise.

    • Stoichiometry: You need > 2.2 equivalents of HCl.

    • Observation: A thick white precipitate will form immediately.

  • Stir for 30 minutes at 0°C to ensure complete conversion of the mono-hydrochloride to the dihydrochloride.

  • Filter the white solid under vacuum (Buchner funnel).

  • Wash: Wash the filter cake with cold diethyl ether or acetone (2 x 20 mL) to remove excess HCl and trace organic impurities.

Step 3: Drying and Annealing
  • Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Note: Excessive heat (>80°C) on damp salt can cause minor hydrolysis if residual moisture is present, though the salt is generally stable.

Workflow Visualization

Protocol Start Start: Diamine Tartrate Salt (or Crude Mixture) Biphasic Biphasic Mixture (H2O / DCM) Start->Biphasic Base Add NaOH (pH > 12) Biphasic->Base Partition Phase Separation (Free Amine in DCM) Base->Partition Deprotonation Dry Dry Organic Layer (Na2SO4) Partition->Dry Acidification Add Ethanolic HCl (T < 5°C) Dry->Acidification Precipitation Precipitation of 2HCl Salt Acidification->Precipitation Crystallization Wash Wash (Ether/Acetone) Remove excess acid Precipitation->Wash Final Final Product: (1R,2R)-Diamine 2HCl Wash->Final

Figure 2: The "Pop-open and Lock" synthesis workflow for generating high-purity dihydrochloride salts.

Part 4: Quality Control & Stability Validation

To ensure the thermodynamic stability described above translates to a valid reagent, the following analytical suite is required.

Differential Scanning Calorimetry (DSC)
  • Purpose: Confirm the absence of the mono-hydrochloride species and solvates.

  • Expectation: A sharp endotherm is rarely seen for these salts; instead, a broad decomposition exotherm typically begins > 250°C.

  • Failure Mode: An endotherm below 200°C suggests the presence of the mono-hydrochloride or moisture (hydrates).

X-Ray Powder Diffraction (XRPD)
  • Purpose: Fingerprinting the crystal lattice.

  • Application: If multiple polymorphs exist, XRPD ensures batch-to-batch consistency. The dihydrochloride should show a distinct, sharp diffraction pattern compared to the amorphous halo of the free base.

Chiral HPLC (Enantiomeric Excess)
  • Challenge: Dihydrochlorides are not soluble in standard hexane/IPA mobile phases used for Chiralcel columns.

  • Method: You must liberate the free base in situ or derivatize.

    • Derivatization Protocol: Dissolve 10 mg salt in water

      
       Add 
      
      
      
      
      
      Add 3,5-dinitrobenzoyl chloride
      
      
      Extract derivative
      
      
      Inject on Chiralpak AD-H.
  • Target: > 99.5% ee.

References

  • Preparation of (1R,2R)-1,2-Cyclohexanediamine . Organic Syntheses. A reliable source for the tartrate resolution and subsequent handling of chiral diamines. [Link]

  • Thermodynamic Stability of Pharmaceutical Salts . National Institutes of Health (PMC). Discusses the general principles of lattice energy and counter-ion selection (HCl vs. others) for drug stability. [Link]

  • PubChem Compound Summary: 1,2-Cyclohexanediamine . PubChem. Provides physical property data, including melting points and safety data for the diamine and its salts. [Link]

  • Noyori Asymmetric Hydrogenation . NobelPrize.org. Contextualizes the importance of DPEN and DACH ligands in industrial asymmetric synthesis. [Link]

Sources

The Rigid Backbone: History and Discovery of trans-(-)-1,2-Cyclohexanediamine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of asymmetric synthesis, few scaffolds have proven as versatile or enduring as trans-1,2-cyclohexanediamine (DACH). Unlike flexible chiral chains, the DACH backbone offers a pre-organized, rigid cyclohexane ring that locks catalytic centers into specific spatial arrangements. This guide explores the technical evolution of DACH from a simple hydrogenation byproduct to the "privileged structure" underpinning the Trost ligands, Jacobsen catalysts, and the blockbuster chemotherapeutic Oxaliplatin.

Historical Genesis: From Byproduct to Scaffold

The history of DACH is a case study in the reassessment of chemical waste.

  • 1926 (The Discovery): Wieland and co-workers first reported trans-1,2-diaminocyclohexane, synthesizing it from hexahydrophthalic acid via a Curtius rearrangement.[1]

  • Industrial Era: For decades, DACH was primarily known as a byproduct in the hydrogenation of o-phenylenediamine or adiponitrile to produce 1,6-hexanediamine (nylon precursor). The commercial material was a crude mixture of cis and trans isomers.

  • The Stereochemical Insight: The cis isomer is a meso compound (achiral by internal plane of symmetry). The trans isomer, however, possesses

    
     symmetry—a critical feature for ligand design. The challenge was not just synthesis, but the efficient resolution of the trans-racemate into its (1R,2R) and (1S,2S) enantiomers.
    

The Pivot: Resolution via Tartaric Acid

The utility of DACH remained latent until scalable resolution methods were perfected. The definitive method, established by Jaeger and Bijkerk (1937) and refined in later decades, utilizes L-(+)-Tartaric acid.

Why It Works (The Mechanism)

The resolution relies on a dramatic difference in solubility between the diastereomeric salts.[2]

  • The Match: (1R,2R)-DACH forms a crystalline salt with L-(+)-Tartaric acid that is sparingly soluble in water/acetic acid mixtures.

  • The Mismatch: (1S,2S)-DACH forms a much more soluble salt with L-(+)-Tartaric acid, remaining in the mother liquor.

  • The Hydrogen Bond Network: The success of this resolution is attributed to a rigid hydrogen-bonding network in the crystal lattice of the (R,R)-amine/L-tartrate complex, which excludes the (S,S)-amine.

Mechanistic Principles of Chirality

Why is DACH a "Privileged Chiral Ligand"?

  • Conformational Locking: In the trans-isomer, both amino groups (or their derivatives) occupy equatorial positions to avoid 1,3-diaxial strain. This locks the metal-binding sites into a rigid, predictable geometry.[3]

  • 
     Symmetry:  This symmetry element reduces the number of possible competing transition states in a catalytic cycle, often halving the number of reaction pathways and thereby increasing enantioselectivity.
    
  • Electronic Modularity: The nitrogen atoms are easily derivatized (imines, amides, sulfonamides), allowing electronic tuning without disrupting the chiral pocket.

Pivotal Applications

A. The Trost Ligand (Pd-Catalyzed Allylic Alkylation)

Developed by Barry Trost at Stanford, these ligands utilize the DACH backbone to create a large "chiral pocket" around palladium.

  • Mechanism: The ligand acts as a "chiral glove," inducing high enantioselectivity in the attack of nucleophiles on

    
    -allyl palladium complexes.
    
  • Impact: Enabled the asymmetric synthesis of complex natural products and quaternary centers previously thought impossible.

B. The Jacobsen Epoxidation (Mn-Salen)

Eric Jacobsen (Harvard) utilized the DACH backbone to synthesize Mn-salen complexes.

  • Mechanism: The "side-on" approach of the olefin to the high-valent Mn(V)=O species is directed by the bulky tert-butyl groups on the salicylate, which are pushed into specific quadrants by the rigid DACH bridge.

  • Impact: Provided the first general method for enantioselective epoxidation of unfunctionalized olefins (e.g., synthesis of Indinavir intermediates).

C. Pharmaceutical: Oxaliplatin[4]
  • Discovery: The (1R,2R)-DACH ligand forms a stable complex with platinum(II).

  • Clinical Significance: Unlike Cisplatin, the bulky DACH ring prevents cross-resistance in many cancer lines. The hydrophobicity of the cyclohexane ring also alters cellular uptake profiles.

Visualization of Discovery & Workflow

DACH_History Wieland 1926: Wieland First Synthesis Jaeger 1937: Jaeger & Bijkerk Tartaric Acid Resolution Wieland->Jaeger Stereochem defined Trost 1990s: Trost Ligands Asymmetric Allylic Alkylation Jaeger->Trost (R,R)-DACH availability Jacobsen 1991: Jacobsen Catalyst Asymmetric Epoxidation Jaeger->Jacobsen Scaffold utility Oxaliplatin 2002: Oxaliplatin FDA Approval (Sanofi) Jaeger->Oxaliplatin Clinical application

Caption: Timeline of DACH evolution from chemical curiosity to industrial workhorse.

Resolution_Workflow Racemate Racemic trans-DACH (Liquid) Precipitation Selective Crystallization (Exothermic) Racemate->Precipitation Mix Tartaric Add L-(+)-Tartaric Acid (Water/Acetic Acid) Tartaric->Precipitation Solid Solid: (R,R)-DACH • L-Tartrate (Diastereomerically Pure) Precipitation->Solid Filter Liquor Mother Liquor: (S,S)-DACH • L-Tartrate Precipitation->Liquor FreeBase Base Treatment (NaOH) Extraction Solid->FreeBase Purification Final Pure (1R,2R)-(-)-DACH FreeBase->Final

Caption: The classic resolution workflow separating the (R,R) enantiomer via diastereomeric salt formation.

Experimental Protocols

Protocol A: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from the classic method optimized for high optical purity.

Materials:

  • (±)-trans-1,2-Diaminocyclohexane (11.4 g, 100 mmol)

  • L-(+)-Tartaric acid (7.5 g, 50 mmol)

  • Glacial Acetic Acid (5.0 mL)[2]

  • Water (25 mL)

Methodology:

  • Dissolution: In a 250 mL beaker, dissolve L-(+)-tartaric acid (7.5 g) in distilled water (25 mL).

  • Addition (Exothermic): Slowly add the racemic diamine (11.4 g) to the tartaric acid solution. Note: The reaction is exothermic; maintain stirring.

  • Acidification: Once the initial slurry dissolves or stabilizes, add glacial acetic acid (5.0 mL) in one portion. The temperature will rise further.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath for 2 hours. The (R,R)-DACH mono-tartrate salt will precipitate as white crystals.

  • Filtration: Filter the crystals and wash with ice-cold water (2 x 5 mL) followed by cold methanol (2 x 5 mL).

  • Liberation of Free Base: Suspend the salt in water (20 mL) and add solid NaOH pellets until the pH > 12. Extract the liberated oil with Dichloromethane (3 x 20 mL). Dry over

    
     and concentrate.
    
    • Target: (1R,2R)-(-)-1,2-Diaminocyclohexane.

    • Validation: Optical Rotation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (c=5, 1N HCl).
      
Protocol B: Scalable Synthesis of Trost Ligand (CDI Method)

A modern, chromatography-free approach using Carbonyl Diimidazole (CDI).

Materials:

  • (1R,2R)-1,2-Diaminocyclohexane[4][5][6][7][8]

  • 2-(Diphenylphosphino)benzoic acid[9][10]

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM)

Methodology:

  • Activation: In a flame-dried flask under

    
    , dissolve 2-(diphenylphosphino)benzoic acid (2.0 equiv) in DCM. Add CDI (2.1 equiv). Stir at RT for 1 hour until 
    
    
    
    evolution ceases (formation of acyl imidazole).
  • Coupling: Add (1R,2R)-DACH (1.0 equiv) dropwise. Stir at RT for 12 hours.[11]

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted diamine), then saturated

    
    , then brine.
    
  • Isolation: Dry over

    
     and concentrate. The product often solidifies upon trituration with diethyl ether, yielding the Trost Ligand as a white powder without column chromatography.
    

References

  • Wieland, H., et al. (1926). "Über die Stereoisomerie der 1,2-Diaminocyclohexane." Justus Liebigs Annalen der Chemie.

  • Jaeger, F. M., & Bijkerk, L. (1937).[12] "Investigations on the complex salts of the racemic and optically active cyclohexanediamines with trivalent cobalt and rhodium." Proceedings of the Royal Academy of Sciences Amsterdam.

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.

  • Jacobsen, E. N., et al. (1991).[3] "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 113(18), 7063–7064.

  • Zhang, Y., et al. (2022).[10] "An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand." Organic Process Research & Development.

  • Hanessian, S., et al. (2002).

Sources

Executive Summary: The Chiral Scaffold of Platinum Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: (1R,2R)-1,2-Diaminocyclohexane Dihydrochloride

(1R,2R)-1,2-Diaminocyclohexane (DACH) dihydrochloride is not merely a salt; it is the stereochemical anchor for third-generation platinum-based antineoplastics, most notably Oxaliplatin . Unlike its predecessors (Cisplatin, Carboplatin), the bulky, rigid cyclohexane ring of the DACH ligand prevents cross-resistance by inhibiting DNA mismatch repair recognition.

This guide addresses a critical gap in technical literature: the frequent conflation of the free base properties with those of the dihydrochloride salt. As a Senior Application Scientist, I emphasize that successful metallodrug synthesis depends on the precise stoichiometry and purity of the salt form, which serves as the stable, water-soluble precursor for complexation.

Physicochemical Characterization: Salt vs. Free Base

A common error in process development is relying on free base constants for salt-based workflows. The table below distinguishes these critical parameters.

Parameter(1R,2R)-DACH Dihydrochloride (1R,2R)-DACH Free Base
CAS Number 60477-26-9 (Enantiopure Salt)20439-47-8
Formula


Molecular Weight 187.11 g/mol 114.19 g/mol
Physical State White to off-white crystalline powderColorless to pale yellow liquid/low-melt solid
Melting Point > 250°C (Decomposition) 40 – 45°C
Solubility Highly soluble in water (>50 mg/mL); Insoluble in DCM/HexaneSoluble in organic solvents; Miscible in water
pKa (Conj.[1][2] Acid)

,

~10.7 (Base strength)
Hygroscopicity High (Deliquescent) Low

Critical Insight: The dihydrochloride salt is prone to absorbing atmospheric moisture. A water content >1% (w/w) can skew stoichiometric calculations for Platinum(II) coordination, leading to unreacted


 and difficult purification. Always store under argon/nitrogen.

Stereochemistry & Optical Purity

The efficacy of Oxaliplatin is strictly linked to the (1R,2R) configuration. The (1S,2S) enantiomer and the (cis) diastereomer are impurities that must be controlled.

  • Specific Optical Rotation

    
    : 
    
    • Specification:

      
       to 
      
      
      
    • Conditions:

      
      , 1N HCl.
      
    • Note: The rotation is negative in acidic solution. Ensure your QC protocol uses 1N HCl as the solvent; measuring in water or methanol will yield inconsistent specific rotation values due to pH-dependent conformational changes.

Synthesis & Application Workflow

The following diagram illustrates the critical pathway from racemic starting material to the active pharmaceutical ingredient (API), highlighting where the dihydrochloride salt fits into the logic.

Oxaliplatin_Synthesis Racemate Racemic trans-1,2-DACH (Liquid Mixture) Resolution Chiral Resolution (L-Tartaric Acid) Racemate->Resolution Selective Crystallization TartrateSalt (1R,2R)-DACH Tartrate Salt Resolution->TartrateSalt Solid Isolation FreeBaseRelease Base Treatment (NaOH/Extraction) TartrateSalt->FreeBaseRelease pH > 12 HClFormation Salt Formation (HCl in EtOH/Et2O) FreeBaseRelease->HClFormation Anhydrous HCl DACH_HCl (1R,2R)-DACH Dihydrochloride (MW 187.11) HClFormation->DACH_HCl Precipitation Pt_Complexation Pt Coordination (K2PtCl4 + Water) DACH_HCl->Pt_Complexation 2 eq. NaOH (in situ) Pt_Intermediate Pt(DACH)Cl2 (Yellow Solid) Pt_Complexation->Pt_Intermediate Precipitation Oxaliplatin Oxaliplatin API (Oxalate Ligand Exchange) Pt_Intermediate->Oxaliplatin AgNO3 / Oxalate

Caption: Workflow for the isolation of (1R,2R)-DACH dihydrochloride and its conversion to Oxaliplatin.

Analytical Protocols (Self-Validating)

To ensure the material is the stoichiometric dihydrochloride (and not the monohydrochloride), use this validation protocol.

Protocol A: Argentometric Titration for Chloride Content

Objective: Confirm the 2:1 ratio of


 to DACH.
Theoretical Cl Content: 

(based on MW 187.11).
  • Preparation: Dissolve 100 mg of DACH·2HCl (accurately weighed) in 50 mL deionized water.

  • Acidification: Add 1 mL of 5%

    
     to prevent amine coordination to silver.
    
  • Titration: Titrate with 0.1 N

    
     using a potentiometric electrode (Ag/AgCl).
    
  • Calculation:

    
    
    
  • Validation: Result must be

    
    . Values 
    
    
    
    indicate moisture contamination or monohydrochloride presence.
Protocol B: Enantiomeric Purity via Chiral HPLC
  • Column: Chiralpak IA or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Sample Prep: The salt must be converted to the free base in situ or pre-column to interact with the chiral stationary phase.

  • Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).

Handling & Stability

  • Storage: Store at 2-8°C in a desiccator. The salt is stable for >2 years if kept dry.

  • Safety: The compound is a skin irritant and corrosive (Category 1B). Unlike the volatile free base, the salt does not pose a significant inhalation vapor hazard, but dust inhalation must be avoided.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11651178, (1R,2R)-cyclohexane-1,2-diamine hydrochloride. Retrieved from [Link]

  • Kidani, Y., et al. (1978).Synthesis and antitumor activity of platinum(II) complexes of 1,2-diaminocyclohexane isomers. Journal of Medicinal Chemistry.
  • European Medicines Agency (EMA).Oxaliplatin Scientific Discussion and Manufacturing Process. (General reference for the use of DACH salts in API synthesis).

Sources

Methodological & Application

Application Note: Protocol for Neutralizing trans-(-)-1,2-Cyclohexanediamine Dihydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

trans-1,2-Diaminocyclohexane (DACH) is a privileged chiral scaffold widely utilized in asymmetric synthesis (e.g., as a backbone for Jacobsen’s salen catalysts) and in the development of platinum-based antineoplastic agents like Oxaliplatin[1]. While the dihydrochloride salt (DACH·2HCl) is preferred for long-term storage due to its resistance to oxidation and hygroscopicity, the unprotonated free base is strictly required when the diamine must act as a nucleophile or a bidentate ligand.

This application note provides a field-proven, self-validating protocol for the quantitative neutralization of trans-(-)-1,2-Cyclohexanediamine dihydrochloride to its free base, followed by liquid-liquid extraction and isolation.

Physicochemical Profiling

Understanding the physical properties of both the salt and the free base is critical for designing an efficient extraction system. The free base is a liquid at room temperature and is highly soluble in both water and organic solvents,[2].

Propertytrans-(-)-1,2-Cyclohexanediamine Dihydrochloridetrans-(-)-1,2-Cyclohexanediamine (Free Base)
Molecular Formula C₆H₁₄N₂ · 2HClC₆H₁₄N₂
Molecular Weight 187.11 g/mol 114.19 g/mol
Physical State (25 °C) Solid (Powder/Crystals)Liquid (Clear to light yellow)
Melting Point > 250 °C14–15 °C
Boiling Point N/A (Decomposes)79–81 °C (at 15 mmHg)
Density ~ 1.2 g/mL0.951 g/mL at 25 °C[3]
pKa (Conjugate Acid) N/A~ 9.94[2]
Aqueous Solubility Highly SolubleSoluble[2]
Organic Solubility Insoluble in DCM/EtherHighly soluble in DCM/Ether[4]

Mechanistic Rationale for Protocol Design (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than blindly following a recipe:

  • Why basify to pH > 12? The highest pKa of the DACH conjugate acid is approximately 9.94[2]. To ensure quantitative deprotonation of both amine functional groups and prevent the formation of a mono-protonated partition-resistant species, the pH must be driven at least two units above the highest pKa (i.e., pH > 12).

  • Why use minimal water? DACH free base exhibits significant aqueous solubility. Utilizing excess water during the dissolution phase will drastically lower the partition coefficient during the organic extraction, leading to diminished yields[5].

  • Why Dichloromethane (DCM)? While diethyl ether can be used, DCM provides superior solvation for the diamine. More importantly, its high density (1.33 g/mL) ensures it forms the bottom layer in a separatory funnel, allowing for rapid, gravity-fed draining during repeated extractions without needing to decant the aqueous layer[4].

  • Why strict thermal control? The acid-base neutralization is highly exothermic. Uncontrolled temperature spikes can lead to the volatilization of the free amine (which has a relatively low boiling point under vacuum) or oxidative degradation.

Step-by-Step Experimental Protocol

Required Materials
  • trans-(-)-1,2-Cyclohexanediamine dihydrochloride (1.0 eq)

  • Deionized water (Minimal volume)

  • 10 M Sodium Hydroxide (NaOH) aqueous solution

  • Dichloromethane (DCM), ACS grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-water bath & Universal pH indicator paper

Phase 1: Preparation & Dissolution
  • Weigh out the required mass of trans-(-)-1,2-Cyclohexanediamine dihydrochloride and transfer it to a round-bottom flask equipped with a magnetic stir bar.

  • Add the absolute minimum volume of deionized water required to achieve complete dissolution (typically 1.5 to 2.0 mL per gram of salt).

  • Validation Checkpoint: The solution must transition from a granular suspension to a completely clear, homogenous liquid. If undissolved salt remains, add water dropwise until clear.

Phase 2: Exothermic Neutralization
  • Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Slowly add the 10 M NaOH solution dropwise under vigorous stirring.

  • Continue the addition until the pH of the aqueous phase strictly exceeds 12.

  • Validation Checkpoint: Spot the reaction mixture onto universal pH indicator paper; a deep purple color confirms pH > 12. The solution will likely become turbid or form an oily sheen as the free base separates from the aqueous phase[5].

Phase 3: Liquid-Liquid Extraction
  • Transfer the biphasic mixture to a separatory funnel.

  • Add DCM at a volume equal to twice the aqueous layer. Stopper the funnel, invert gently, and vent frequently to release pressure.

  • Allow the phases to separate completely. Drain the bottom organic layer (DCM + product) into an Erlenmeyer flask[4].

  • Repeat the extraction of the remaining aqueous layer two more times with fresh DCM. Combine all organic extracts.

  • Validation Checkpoint: A sharp, distinct phase boundary should form within 2–3 minutes of resting. The bottom layer is the product-containing organic phase.

Phase 4: Desiccation & Isolation
  • Add anhydrous Na₂SO₄ to the combined organic extracts. Swirl the flask and let it sit for 15–20 minutes to absorb residual water.

  • Validation Checkpoint: The drying agent should become free-flowing (resembling snow) rather than clumping. If it clumps entirely, add more Na₂SO₄ until free-flowing.

  • Filter the suspension through a fluted filter paper to remove the hydrated drying agent.

  • Transfer the filtrate to a tared round-bottom flask. Remove the DCM using a rotary evaporator under reduced pressure at a water bath temperature not exceeding 30 °C.

  • Validation Checkpoint: The mass should remain constant upon repeated weighing, yielding the free base as a clear to light-yellow liquid.

Phase 5: Purification (Optional)
  • For highly sensitive catalytic applications, purify the crude free base via vacuum distillation. The boiling point of the free base is 79–81 °C at 15 mmHg.

Workflow & Phase Distribution Visualizations

ProtocolWorkflow Step1 1. Dissolution Suspend DACH·2HCl in minimal H2O Step2 2. Thermal Control Cool reactor to 0–5 °C (Ice Bath) Step1->Step2 Step3 3. Basification Add 10M NaOH dropwise until pH > 12 Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract 3x with Dichloromethane (DCM) Step3->Step4 Step5 5. Desiccation Dry organic layer over anhydrous Na2SO4 Step4->Step5 Step6 6. Solvent Removal Rotary evaporation under reduced pressure Step5->Step6 Step7 7. Purification (Optional) Vacuum distillation (79–81 °C at 15 mmHg) Step6->Step7

Fig 1. Step-by-step workflow for the neutralization and isolation of DACH free base.

PhaseDistribution Funnel Separatory Funnel (Post-Extraction) AqPhase Top Layer: Aqueous Phase Density: ~1.1–1.2 g/mL Contents: H2O, NaCl, Excess NaOH Funnel->AqPhase Retain for back-extraction OrgPhase Bottom Layer: Organic Phase Density: ~1.33 g/mL Contents: DCM, DACH Free Base Funnel->OrgPhase Drain and collect

Fig 2. Phase distribution during liquid-liquid extraction of DACH using Dichloromethane.

References

  • [5] US Patent 3,163,675A - Preparation of trans 1, 2-diamino-cyclohexane. Source: Google Patents. 5

  • [1] Metal Ion Complexes of N,N′-Bis(2-Pyridylmethyl)-trans-1,2-Diaminocyclohexane-N,N′-Diacetic Acid. Source: ACS Publications. 1

  • [3] trans-1,2-Diaminocyclohexane Product Profile. Source: Echemi. 3

  • (±)-trans-1,2-Diaminocyclohexane 99% (1121-22-8). Source: Sigma-Aldrich.

  • [2] (+/-)-trans-1,2-Diaminocyclohexane Properties. Source: ChemicalBook.2

  • [4] US Patent 7,407,974B2 - Inhibitors of factor Xa and other serine proteases involved in the coagulation cascade. Source: Google Patents. 4

Sources

Application Note: Synthesis of Chiral Salen Ligands using trans-(-)-1,2-Cyclohexanediamine

[1][2][3]

Executive Summary

This application note details the protocol for synthesizing (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine , commonly known as the (R,R)-Jacobsen Ligand .[1][2][3] This ligand is the chiral backbone for the Jacobsen Catalyst (Mn-Salen), a critical tool for the enantioselective epoxidation of unfunctionalized olefins.[1][3]

The protocol utilizes (1R,2R)-(-)-1,2-diaminocyclohexane as the chiral scaffold.[1][2][3] The synthesis is a condensation reaction (Schiff base formation) characterized by high atom economy, operational simplicity, and scalability.[2][3] This guide addresses the specific stereochemical requirements, reaction kinetics, and purification strategies to ensure high enantiomeric excess (ee) in downstream catalytic applications.

Scientific Foundation & Mechanism[1][2][3]

The Role of the Chiral Backbone

The efficiency of the Jacobsen catalyst relies on the rigid cyclohexane backbone.[1] The trans-1,2-diaminocyclohexane locks the resulting metal complex into a specific conformation.[1][2][3]

  • Stereochemistry: The trans-(-)-1,2-diaminocyclohexane possesses the (1R,2R) absolute configuration.[1][2][3]

  • Ligand Formation: Condensing this diamine with two equivalents of a salicylaldehyde derivative creates a

    
    -symmetric tetradentate ligand (Salen).[1][2][3]
    
  • Chirality Transfer: The bulky tert-butyl groups on the aldehyde force the approaching substrate (olefin) to interact with the metal center via a specific trajectory, governed by the twisted conformation of the diamine bridge.[1][2]

Reaction Mechanism (Schiff Base Condensation)

The synthesis proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration (loss of water) to form the imine bond.[3]

ReactionMechanismStartReagents:(1R,2R)-Diamine + 2 eq. SalicylaldehydeStep1Nucleophilic Attack(Amine -> Carbonyl)Start->Step1 Mixing in EtOHStep2CarbinolamineIntermediateStep1->Step2 EquilibriumStep3Dehydration(- H2O)Step2->Step3 Heat/RefluxProductBis-Imine Product(Jacobsen Ligand)Step3->Product Precipitation

Figure 1: Mechanistic flow of the double Schiff base condensation.

Materials & Equipment

Reagents
ReagentCAS No.Purity RequirementRole
(1R,2R)-(-)-1,2-Cyclohexanediamine 20439-47-8>98% (Optical Purity Critical)Chiral Backbone
3,5-Di-tert-butyl-2-hydroxybenzaldehyde 37942-07-7>98%Steric Bulk Provider
Ethanol (Absolute) 64-17-5ACS GradeSolvent
Dichloromethane (DCM) 75-09-2ACS GradeSolubilization (Workup)
Water (Deionized) 7732-18-5-Precipitation Agent

Note on Starting Material: Commercially available trans-1,2-diaminocyclohexane is often racemic.[1][2][3] If you do not have the enantiopure amine, you must perform a resolution using L-(+)-Tartaric acid to isolate the (R,R)-enantiomer before proceeding.[1][2][3] This protocol assumes the use of pure (1R,2R)-(-)-diamine .[1][2][3]

Experimental Protocol

Synthesis of (R,R)-Jacobsen Ligand[1][2][3]

Scale: 10 mmol (approximate) Expected Yield: 95-99%

Step-by-Step Procedure:
  • Preparation of Aldehyde Solution:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4.69 g (20 mmol, 2.0 eq) of 3,5-di-tert-butyl-2-hydroxybenzaldehyde in 50 mL of absolute ethanol .

    • Observation: The solution requires gentle heating (40-50°C) to fully dissolve the aldehyde.[1][2]

  • Addition of Diamine:

    • Add 1.14 g (10 mmol, 1.0 eq) of (1R,2R)-(-)-1,2-diaminocyclohexane to the flask.

    • Technique: If the diamine is a solid/waxy lump, dissolve it in 10 mL of ethanol before addition.[1][3] If liquid, add dropwise.[3]

    • Color Change: The solution will immediately turn bright yellow, indicating imine formation.[1][3]

  • Reflux:

    • Attach a reflux condenser.[1][2][3][4]

    • Heat the mixture to reflux (approx. 80°C) for 1 to 2 hours .

    • Monitoring: TLC (Silica, 10% EtOAc/Hexanes) can be used to track the disappearance of the aldehyde, but the reaction is generally quantitative.[2][3]

  • Precipitation & Isolation:

    • Remove the heat source and allow the yellow suspension to cool to room temperature.[1]

    • Add 10-20 mL of water dropwise to the stirring mixture to maximize precipitation.[1][2]

    • Cool the flask in an ice bath (0-5°C) for 30 minutes.

    • Filter the yellow solid using a Büchner funnel.[1]

  • Washing:

    • Wash the filter cake with cold 95% ethanol (2 x 10 mL).

    • Critical: Do not use excess solvent, as the ligand has slight solubility in ethanol.[1][3]

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours or air dry overnight.

WorkflowStartStart: Weigh ReagentsDissolveDissolve Aldehyde in EtOH(Heat to 50°C)Start->DissolveAddAmineAdd (1R,2R)-Diamine(Bright Yellow Color appears)Dissolve->AddAmineRefluxReflux 2 Hours(Schiff Base Formation)AddAmine->RefluxCoolCool to RT -> Ice Bath(Add small amt Water)Reflux->CoolFilterVacuum FiltrationCool->FilterWashWash with Cold EtOHFilter->WashDryDry under VacuumWash->DryEndProduct: (R,R)-LigandDry->End

Figure 2: Operational workflow for the ligand synthesis.[1][2][3]

Characterization & Quality Control

The isolated product should be a bright yellow powder.[1]

ParameterSpecificationNotes
Appearance Yellow Crystalline SolidDarkening indicates oxidation or impurities.[1][2][3]
Melting Point 205 – 207 °CSharp melting point indicates high purity.[2][3]
Optical Rotation

(

, CH2Cl2).[2][3][5] Confirm sign is negative.
1H NMR (300 MHz, CDCl3)

8.34 (s, 2H)
Imine proton (-CH=N-).[1][2][3][6]

13.76 (s, 2H)
Phenolic proton (-OH), broad singlet.[2][3]

1.27, 1.46 (s, 18H each)
tert-Butyl groups.[2][3]

Interpretation: The presence of the imine peak at 8.34 ppm and the phenolic proton at 13.76 ppm confirms the Salen structure.[1] The absence of an aldehyde peak (~9.8 ppm) confirms reaction completion.[2][3]

Application Note: Metallation (Downstream)

While this protocol focuses on the ligand, the primary application is the formation of the Jacobsen Catalyst (Mn-Salen) .[1][2][3]

Brief Protocol for Metallation:

  • Dissolve the (R,R)-Ligand in Ethanol/Toluene.[2][3]

  • Add Mn(OAc)2·4H2O (2.0 eq).[2][3][4] Reflux for 1 hour.

  • Oxidation: Bubble air through the solution for 1 hour (converts Mn(II) to Mn(III)).

  • Add LiCl (3.0 eq) to perform anion exchange (Acetate -> Chloride).[2][3]

  • Isolate the dark brown Mn-Salen-Cl complex.[1][2]

Note: The catalyst is paramagnetic and will not yield a clean NMR spectrum.[1]

Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solvent mixture too polar or cooling too fast.[1][2][3]Reheat to dissolve, add a small amount of Ethanol, and cool very slowly. Scratch glass to induce nucleation.[1][2]
Low Yield Ligand dissolved in wash solvent.[1][2]Ensure wash ethanol is ice-cold.[1][2][3] Use minimal volume.
Wrong Optical Rotation Impure starting diamine.[1][2]Verify the specific rotation of the starting diamine.[1] Ensure (1R,2R) configuration.
Cloudy Solution Incomplete dissolution of aldehyde.[1][2]Ensure aldehyde is fully dissolved in warm ethanol before adding the diamine.

References

  • Larrow, J. F.; Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst".[1][2][3] Organic Syntheses, 1998 , 75,[1][3][7] 1.

  • Jacobsen, E. N.; Zhang, W.; Muci, A. R.; Ecker, J. R.; Deng, L. "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane".[1][3][7] Journal of the American Chemical Society, 1991 , 113(18), 7063-7064.[1][2][3]

  • Hanson, J. "Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory".[1][3][7] Journal of Chemical Education, 2001 , 78(9), 1266.[2][3]

  • PubChem Compound Summary. "(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine".[1][2][3] National Center for Biotechnology Information.[1][2] [2][3]

Synthesis of Oxaliplatin Analogs Utilizing (1R,2R)-1,2-Cyclohexanediamine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the (1R,2R)-1,2-Cyclohexanediamine Moiety in Platinum-Based Chemotherapeutics

Oxaliplatin, a third-generation platinum-based anticancer agent, has become a cornerstone in the treatment of colorectal cancer.[1] Its clinical success is largely attributed to its unique chemical structure, which features a (1R,2R)-1,2-cyclohexanediamine (DACH) ligand. This bulky, chiral ligand confers distinct pharmacological properties compared to its predecessors, cisplatin and carboplatin.[2] Notably, the DACH moiety is crucial for overcoming the mechanisms of resistance that often limit the efficacy of other platinum drugs.[2][3]

The primary mechanism of action for oxaliplatin involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[4][5] The stereochemistry of the trans-(1R,2R)-DACH ligand is critical; it has been demonstrated to be the most effective isomer against both cisplatin-sensitive and resistant cancer cell lines.[2] The steric bulk of the DACH ligand creates a more distorted DNA adduct that is less efficiently recognized and repaired by cellular machinery, contributing to its enhanced cytotoxic effects.[4]

The modular nature of oxaliplatin's structure, comprising the platinum center, the DACH carrier ligand, and a leaving group (oxalate), provides a versatile platform for the rational design of novel analogs.[6] By systematically modifying the DACH ligand or replacing the oxalate group, researchers can fine-tune the compound's lipophilicity, steric hindrance, and reactivity. These modifications can lead to analogs with improved anticancer activity, a broader spectrum of efficacy, and potentially reduced side effects, such as the dose-limiting neurotoxicity associated with oxaliplatin.[1][7]

This application note provides a comprehensive guide for the synthesis of oxaliplatin analogs, focusing on the incorporation of the (1R,2R)-1,2-cyclohexanediamine scaffold. It details a robust and reproducible protocol, explains the rationale behind key experimental steps, and outlines essential characterization techniques. This guide is intended to empower researchers in the field of medicinal chemistry and drug development to explore the vast chemical space of platinum-based therapeutics.

Synthetic Strategy: A Modular Approach to Oxaliplatin Analogs

The synthesis of oxaliplatin analogs based on the (1R,2R)-1,2-cyclohexanediamine core generally follows a well-established, multi-step pathway. The overarching strategy involves the initial preparation of a platinum(II) precursor complex containing the DACH ligand, followed by the introduction of a desired leaving group. This modular approach allows for the facile generation of a library of analogs with diverse functionalities.

A common and effective synthetic route begins with the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the (1R,2R)-1,2-cyclohexanediamine ligand to form the intermediate cis-[PtCl₂(1R,2R-DACH)]. This intermediate serves as a pivotal building block for subsequent modifications. The chloride ligands in this complex are then displaced by water molecules in the presence of a silver salt, such as silver nitrate, to generate the highly reactive diaqua complex, cis-[Pt(H₂O)₂(1R,2R-DACH)]²⁺.[8] Finally, this diaqua species is treated with the desired dicarboxylate leaving group to yield the final oxaliplatin analog.

This methodology offers several advantages, including high yields and the ability to introduce a wide variety of dicarboxylate ligands. The choice of the dicarboxylate leaving group can significantly impact the analog's solubility, stability, and biological activity.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of an oxaliplatin analog, starting from potassium tetrachloroplatinate(II).

SynthesisWorkflow K2PtCl4 K₂[PtCl₄] PtCl2DACH cis-[PtCl₂(1R,2R-DACH)] K2PtCl4->PtCl2DACH DACH (1R,2R)-1,2-Cyclohexanediamine DACH->PtCl2DACH Diaqua cis-[Pt(H₂O)₂(1R,2R-DACH)]²⁺ PtCl2DACH->Diaqua  + 2 AgNO₃ - 2 AgCl AgNO3 AgNO₃ Analog Oxaliplatin Analog [Pt(dicarboxylate)(1R,2R-DACH)] Diaqua->Analog Dicarboxylate Dicarboxylate Salt (e.g., Potassium Oxalate) Dicarboxylate->Analog

Caption: General synthetic scheme for oxaliplatin analogs.

Detailed Experimental Protocol: Synthesis of a Representative Oxaliplatin Analog

This protocol details the synthesis of oxaliplatin itself, which can be readily adapted for the preparation of various analogs by substituting potassium oxalate with other dicarboxylate salts in the final step.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier (Example)
Potassium Tetrachloroplatinate(II)K₂[PtCl₄]415.09≥99.9%Sigma-Aldrich
(1R,2R)-(-)-1,2-DiaminocyclohexaneC₆H₁₄N₂114.19≥98%Sigma-Aldrich
Silver NitrateAgNO₃169.87≥99.0%Fisher Scientific
Potassium Oxalate MonohydrateK₂C₂O₄·H₂O184.23≥99.5%Acros Organics
Deionized WaterH₂O18.02-Millipore System
AcetoneC₃H₆O58.08ACS GradeVWR Chemicals
Diethyl Ether(C₂H₅)₂O74.12ACS GradeVWR Chemicals
Step 1: Synthesis of cis-Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum(II) (cis-[PtCl₂(1R,2R-DACH)])

Rationale: This initial step coordinates the crucial (1R,2R)-DACH ligand to the platinum center, forming a stable and isolable intermediate. The reaction is typically carried out in an aqueous medium.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium tetrachloroplatinate(II) (4.15 g, 10.0 mmol) in 100 mL of deionized water. The solution will be a deep red color.

  • In a separate beaker, dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10.0 mmol) in 20 mL of deionized water.

  • Slowly add the (1R,2R)-DACH solution to the stirring K₂[PtCl₄] solution at room temperature over a period of 15-20 minutes.

  • A yellow precipitate of cis-[PtCl₂(1R,2R-DACH)] will form immediately.

  • Continue stirring the suspension at room temperature for 2 hours to ensure complete reaction.

  • Collect the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with cold deionized water (3 x 20 mL), acetone (2 x 20 mL), and diethyl ether (2 x 20 mL).

  • Dry the product in a vacuum oven at 60 °C overnight.

  • Expected yield: 3.5 - 3.7 g (92-97%).

Step 2: Synthesis of cis-Diaqua[(1R,2R)-1,2-cyclohexanediamine]platinum(II) nitrate (cis-Pt(H₂O)₂(1R,2R-DACH)₂)

Rationale: The chloride ligands of the intermediate are replaced by water molecules to generate a highly reactive diaqua complex. Silver nitrate is used to precipitate the chloride ions as insoluble silver chloride, driving the reaction to completion.[8] This step is performed in the dark to prevent the photoreduction of silver ions.

Procedure:

  • Suspend the dried cis-[PtCl₂(1R,2R-DACH)] (3.80 g, 10.0 mmol) in 100 mL of deionized water in a 250 mL round-bottom flask wrapped in aluminum foil.

  • In a separate light-protected container, dissolve silver nitrate (3.40 g, 20.0 mmol) in 20 mL of deionized water.

  • Add the silver nitrate solution to the stirring suspension of the platinum complex.

  • Stir the reaction mixture vigorously at room temperature in the dark for 24 hours. A white precipitate of silver chloride will form.

  • Filter the mixture through a Celite pad to remove the silver chloride precipitate. Wash the Celite pad with a small amount of deionized water to ensure complete recovery of the product.

  • The resulting clear, colorless filtrate contains the cis-₂ complex and is used directly in the next step without isolation.

Step 3: Synthesis of (SP-4-2)-(1R,2R)-1,2-Cyclohexanediamine-κN,κN'platinum(II) (Oxaliplatin)

Rationale: The final step involves the displacement of the labile water ligands by the desired dicarboxylate, in this case, oxalate. The reaction is typically straightforward and results in the precipitation of the final product.

Procedure:

  • To the filtrate from Step 2, add a solution of potassium oxalate monohydrate (1.84 g, 10.0 mmol) in 20 mL of deionized water.

  • Stir the solution at room temperature for 4 hours. A white precipitate of oxaliplatin will gradually form.

  • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration.

  • Wash the product with cold deionized water (3 x 15 mL) and then with acetone (2 x 15 mL).

  • Dry the final product in a vacuum oven at 60 °C to a constant weight.

  • Expected yield: 3.0 - 3.4 g (75-85% based on cis-[PtCl₂(1R,2R-DACH)]).

Characterization and Quality Control

Thorough characterization of the synthesized oxaliplatin analogs is essential to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the protons in the DACH ligand and the dicarboxylate moiety. The chemical shifts and coupling patterns can confirm the coordination of the ligands to the platinum center.[9]

  • ¹³C NMR: Confirms the carbon framework of the molecule. Coordination of the DACH ligand to the platinum(II) center typically results in a downfield shift of the carbon signals adjacent to the nitrogen atoms.[10]

  • ¹⁹⁵Pt NMR: A powerful technique for directly observing the platinum nucleus. The chemical shift is highly sensitive to the coordination environment of the platinum atom, providing unambiguous evidence of complex formation.[11][12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A suitable reversed-phase method should be developed to separate the desired product from any starting materials, intermediates, or byproducts.[13]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the synthesized analog, confirming its elemental composition.[11]

Elemental Analysis

Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated theoretical values.

Conclusion and Future Directions

The synthetic protocols and analytical methodologies outlined in this application note provide a solid foundation for the preparation and characterization of novel oxaliplatin analogs based on the (1R,2R)-1,2-cyclohexanediamine scaffold. The modular nature of the synthesis allows for extensive exploration of structure-activity relationships by varying the dicarboxylate leaving group.

Future research in this area may focus on the development of analogs with enhanced tumor-targeting capabilities, for example, by conjugating the platinum complex to biomolecules that can selectively deliver the drug to cancer cells. Additionally, the synthesis of platinum(IV) prodrugs derived from these oxaliplatin analogs offers a promising strategy to improve their stability and reduce off-target toxicity.[14][15] By leveraging the principles of rational drug design and the synthetic versatility of the (1R,2R)-DACH platform, the scientific community can continue to advance the development of more effective and safer platinum-based cancer therapies.

References

  • Khullar, S., et al. (2015). Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. PubMed. [Link]

  • GlobalRx. (n.d.). Clinical Profile of Oxaliplatin 50mg/10mL Solution for Injection. GlobalRx.
  • Farrell, N., et al. (1990). Effect of the diaminocyclohexane carrier ligand on platinum adduct formation, repair, and lethality. PubMed. [Link]

  • Culy, C. R., & Cleare, M. J. (2002). Cellular and Molecular Pharmacology of Oxaliplatin. American Association for Cancer Research. [Link]

  • Johnstone, T. C., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Chemical Reviews, 114(8), 4470-4530. [Link]

  • Galanski, M., et al. (2009). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Journal of Medicinal Chemistry, 52(17), 5482-5491. [Link]

  • Heffeter, P., et al. (2012). Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs. Journal of Medicinal Chemistry, 55(2), 827-836. [Link]

  • Monti, E., et al. (2021). New Oxaliplatin-Pyrophosphato Analogs with Improved In Vitro Cytotoxicity. Molecules, 26(11), 3358. [Link]

  • Lord, R. M., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Molecules, 28(24), 8049. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Oxaliplatin? Patsnap Synapse. [Link]

  • Williams, D. (2016). Binding of Oxaliplatin and its Analogs with DNA Nucleotides at Variable pH and Concentration Levels. TopSCHOLAR. [Link]

  • Marzano, C., et al. (2024). Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Novohradsky, V., et al. (2023). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. Journal of Medicinal Chemistry, 66(12), 8032-8047. [Link]

  • Novohradsky, V., et al. (2023). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. ACS Publications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26). Oxaliplatin: Mechanism of Action and Its Significance in Cancer Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Habala, L., et al. (2005). Synthesis and structure-activity relationships of mono- and dialkyl-substituted oxaliplatin derivatives. ResearchGate. [Link]

  • Habala, L., et al. (2005). Synthesis and structure-activity relationships of mono- and dialkyl-substituted oxaliplatin derivatives. ResearchGate. [Link]

  • Wilson, J. J., & Lippard, S. J. (2014). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. MIT Open Access Articles. [Link]

  • Solar, A. J., et al. (2023). Effective and Scalable Mechanochemical Synthesis of Platinum(II)-heteroleptic Anticancer Complexes. ChemRxiv. [Link]

  • Pazout, R., et al. (2010). A new [(1R,2R)-1,2-diaminocyclohexane]platinum(II) complex: formation by nitrate–acetonitrile ligand exchange. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. [Link]

  • Habala, L., et al. (2005). Synthesis of 4-trans-cyclohexane-1,2-diamine)oxalatoplatinum(II) derivatives 2-4 (the stereochemistry is omitted). ResearchGate. [Link]

  • Nemati Kharat, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]

  • US Patent No. US7605282B2. (2009). Process for the preparation of an oxaliplatin preparation.
  • Abu-Surrah, A. S., et al. (2008). Platinum and Palladium Complexes Bearing New (1R,2R)‐(–)‐1,2‐Diaminocyclohexane (DACH)‐Based Nitrogen Ligands: Evaluation of the Complexes Against L1210 Leukemia. ResearchGate. [Link]

  • Wang, D., & Lippard, S. J. (2005). Platinum-based drugs for cancer therapy and anti-tumor strategies. Cellular and Molecular Life Sciences, 62(19-20), 2201-2221. [Link]

  • Lippard Lab. (n.d.). Metal-based anticancer agents. Lippard Lab at MIT. [Link]

  • Todd, R. C., & Lippard, S. J. (2014). Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. Anticancer Research, 34(1), 47-59. [Link]

Sources

Procedure for Schiff base condensation with DACH dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Schiff Base Condensation using DACH Dihydrochloride

Executive Summary

This application note details the protocol for synthesizing Schiff base ligands (specifically Salen-type and derivatives) using trans-1,2-diaminocyclohexane (DACH) dihydrochloride as the starting material.

While DACH is the functional pharmacophore in many asymmetric catalysts (e.g., Jacobsen-Katsuki epoxidation), it is frequently supplied as the dihydrochloride salt (


) due to its superior oxidative stability and shelf-life compared to the free amine. However, the protonated ammonium groups (

) are non-nucleophilic and must be activated in situ or pre-neutralized to participate in condensation. This guide provides a robust, self-validating methodology to overcome the "salt barrier" while preserving the enantiomeric purity of the chiral backbone.

Scientific Foundation & Mechanism

The Salt Challenge

Schiff base condensation is a nucleophilic attack of an amine on a carbonyl carbon. In


, the nitrogen lone pairs are occupied by protons.
  • DACH Free Base:

    
     (Highly nucleophilic).
    
  • DACH Dihydrochloride: Non-nucleophilic.

Therefore, the reaction requires a stoichiometric base to shift the equilibrium toward the free amine. However, the choice of base and solvent is critical. Strong aqueous bases (NaOH) are effective but introduce water, which hydrolyzes the imine product (Le Chatelier’s principle). Weaker organic bases (


) can form sticky hydrochloride salts that complicate purification.
Reaction Mechanism

The reaction proceeds through a carbinolamine intermediate.[1] The rate-determining step is often the dehydration of this intermediate, which is acid-catalyzed. This creates a paradox: We need a base to free the amine, but trace acid to catalyze the dehydration.

The optimal pH for Schiff base formation is typically 4–5 (weakly acidic) for the dehydration step, but we are starting from a highly acidic salt. The protocol below balances these requirements by neutralizing the bulk HCl while relying on the inherent acidity of the phenol (in Salen synthesis) or trace residual acid to drive the mechanism.

Mechanism Salt DACH·2HCl (Inactive) FreeBase Free Amine (Active Nucleophile) Salt->FreeBase + Base (-2HCl) Inter Carbinolamine Intermediate FreeBase->Inter + Aldehyde Product Schiff Base (Imine) Inter->Product - H₂O (Dehydration) Base Base (2 equiv) (Deprotonation) Aldehyde Aldehyde (Electrophile)

Figure 1: Mechanistic pathway from inactive salt to active imine.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1.0 DACH·2HCl : 2.05 AldehydeSlight excess of aldehyde ensures complete consumption of the diamine.
Base Equivalents 2.00 to 2.10 equivExactly neutralizes the 2HCl. Excess base can degrade the aldehyde (Cannizzaro reaction).
Temperature Reflux (78–80°C for EtOH)Provides energy for the endothermic dehydration step.
Solvent System Ethanol/Water (Biphasic)Solubilizes the salt (water) and the aldehyde (ethanol) while allowing product precipitation.

Experimental Protocols

Protocol A: The "Homogeneous" Aqueous-Alcoholic Method (Recommended)

Best for: Salen ligands, robust aldehydes, and large-scale synthesis where filtration of salt byproducts is difficult.

Reagents:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane dihydrochloride (1.0 equiv, 10 mmol, 1.87 g)

  • Salicylaldehyde derivative (2.0 equiv, 20 mmol)

  • Potassium Carbonate (

    
    ) or NaOH (2.0 equiv)
    
  • Absolute Ethanol (40 mL)

  • Deionized Water (10 mL)

Step-by-Step Procedure:

  • Activation Phase:

    • In a small beaker, dissolve 1.87 g of DACH·2HCl in 10 mL of distilled water. Stir until fully clear.

    • Add 2.0 equiv of Base (e.g., 2.76 g

      
       or 0.8 g NaOH) to this aqueous solution.
      
    • Observation: The solution may warm slightly (exothermic neutralization). The free amine is now generated in the aqueous phase.

  • Condensation Phase:

    • In a separate 100 mL Round Bottom Flask (RBF), dissolve the Aldehyde (20 mmol) in 40 mL of Absolute Ethanol.

    • Add the aqueous amine solution dropwise to the ethanolic aldehyde solution over 5 minutes with vigorous stirring.

    • Why: Slow addition prevents local excesses of amine that could lead to oligomerization.

  • Reaction & Reflux:

    • Equip the RBF with a reflux condenser.

    • Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

    • Visual Check: The solution typically turns bright yellow or orange (formation of the imine chromophore). A precipitate often begins to form while hot.

  • Workup & Isolation:

    • Allow the reaction to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

    • Filter the precipitate using a Büchner funnel.

    • Wash 1: Cold water (2 x 10 mL) – Removes inorganic salts (KCl/NaCl).

    • Wash 2: Cold Ethanol (1 x 5 mL) – Removes unreacted aldehyde.

    • Dry the solid under vacuum or in an oven at 60°C.

Protocol B: The "Anhydrous" Organic Method

Best for: Water-sensitive aldehydes or when hydrolytic stability of the product is low.

  • Suspend DACH·2HCl (10 mmol) in 50 mL dry Methanol.

  • Add powdered NaOH (20 mmol) or KOtBu (20 mmol).

  • Stir at Room Temperature for 30 mins. Note: NaCl/KCl will precipitate out.

  • CRITICAL STEP: Filter the mixture through a Celite pad to remove the salt before adding the aldehyde. This prevents salt entrapment in the final product.

  • Add the Aldehyde to the clear filtrate and reflux as above.

Workflow Visualization

Workflow Start Start: DACH·2HCl Dissolve Dissolve in min. H₂O (Solubilization) Start->Dissolve BaseAdd Add Base (NaOH/K₂CO₃) (Activation) Dissolve->BaseAdd Mix Add to Aldehyde in EtOH BaseAdd->Mix Reflux Reflux 80°C (2-4h) (Condensation) Mix->Reflux Cool Cool to 0°C (Crystallization) Reflux->Cool Filter Filter & Wash (H₂O then EtOH) Cool->Filter Final Pure Ligand Filter->Final

Figure 2: Operational workflow for Protocol A (Aqueous/Alcoholic).

Validation & Troubleshooting

Quality Control (Data Table)
TestExpected ResultInterpretation of Failure
Appearance Yellow/Orange NeedlesDark oil indicates decomposition or solvent retention.
1H NMR Singlet at

8.3–8.6 ppm
Absence = Hydrolysis. Multiple peaks = Mono-imine impurity.
IR Spectroscopy Strong peak at ~1630

Weak peak or broad OH stretch (

) indicates hydrolysis.
Solubility Soluble in DCM, CHCl3Insoluble material is likely entrapped inorganic salt (NaCl).
Common Issues
  • "Oiling Out": If the product forms an oil instead of a solid upon cooling, reheat to reflux and add a small amount of Ethanol (to solubilize) or scratch the glass to induce nucleation.

  • Salt Contamination: If the yield is >100%, you have trapped NaCl. Wash the solid vigorously with water. The ligand is organic and will not dissolve; the salt will.

References

  • Larrow, J. F.; Jacobsen, E. N. (1998).[2][3] "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride".[3] Organic Syntheses, 75, 1.

    • Note: This is the seminal reference for Salen synthesis.
  • Cozzi, P. G. (2004). "Metal–Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33, 410-421.

  • Campbell, E. J., et al. (2001). "The first synthesis of a Salen-type ligand from trans-1,2-diaminocyclohexane dihydrochloride." Tetrahedron Letters, 42(7), 1221-1225.

Sources

Application Note: Harnessing trans-(-)-1,2-Cyclohexanediamine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

trans-(-)-1,2-Cyclohexanediamine (specifically the (1R,2R)-(-)-enantiomer, often abbreviated as (1R,2R)-DACH) is a privileged


-symmetric chiral scaffold in modern asymmetric synthesis[1]. Due to its rigid cyclohexane backbone and the predictable spatial orientation of its diequatorial amino groups, it serves as the linchpin for designing highly effective bifunctional organocatalysts[2]. This application note provides drug development professionals and synthetic chemists with the mechanistic rationale, validated protocols, and troubleshooting strategies for employing this scaffold in advanced organocatalysis.

Mechanistic Foundations: The Causality of the DACH Scaffold

Why choose (1R,2R)-DACH over other chiral amines?

  • Conformational Rigidity: The cyclohexane ring locks the 1,2-diamines in a trans-diequatorial conformation, minimizing rotational degrees of freedom. This restricts the number of possible transition states during a catalytic cycle, directly translating to higher enantiomeric excess (ee)[2].

  • Bifunctional Modularity: The two primary amines can be differentially functionalized. Typically, one amine is converted into a hydrogen-bond donor (e.g., a thiourea or squaramide to activate electrophiles), while the other is converted into a Brønsted base or nucleophilic center (e.g., a tertiary amine or iminophosphorane to activate nucleophiles)[3].

G DACH (1R,2R)-DACH Scaffold HBD H-Bond Donor DACH->HBD Derivatization 1 Base Brønsted Base DACH->Base Derivatization 2 Electrophile Electrophile HBD->Electrophile LUMO Lowering Nucleophile Nucleophile Base->Nucleophile HOMO Raising TS Ordered Transition State Electrophile->TS Nucleophile->TS Product Enantioenriched Product TS->Product Stereocontrol

Logical flow of bifunctional organocatalyst activation utilizing the DACH scaffold.

Protocol 1: Synthesis of a Jacobsen-Type Thiourea Organocatalyst

The synthesis of thiourea derivatives from (1R,2R)-DACH is a foundational protocol for creating hydrogen-bonding catalysts used in Nitro-Mannich and Michael additions[4].

Causality & Experimental Logic
  • Mono-protection/Derivatization: To prevent symmetric bis-thiourea formation, the diamine must be mono-functionalized. This is often achieved via selective salt formation or using a large excess of the diamine.

  • Isothiocyanate Coupling: The free amine is reacted with an isothiocyanate (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) to form the thiourea. The electron-withdrawing trifluoromethyl groups increase the acidity of the thiourea protons, enhancing their hydrogen-bonding capability.

Step-by-Step Methodology

Self-Validating System: The intermediate amine purity must be verified by


H NMR before proceeding to the thiourea coupling, as residual diamine will lead to catalytically dead bis-thiourea byproducts.
  • Preparation of Mono-alkylated DACH:

    • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Slowly add the desired electrophile (e.g., a protected amino acid or alkyl halide) at 0 °C to favor mono-substitution.

    • Validation Check: Monitor by TLC (ninhydrin stain). Purify via flash chromatography to ensure >98% purity of the mono-amine.

  • Thiourea Formation:

    • Dissolve the purified mono-amine (1.0 equiv) in anhydrous THF.

    • Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv) at room temperature.

    • Stir for 4-6 hours. The reaction is typically quantitative.

  • Isolation and Purification:

    • Concentrate the mixture under reduced pressure.

    • Purify the crude residue by column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Validation Check: Confirm the presence of the two distinct, highly downfield thiourea N-H protons (typically 8.0 - 10.0 ppm) via

      
      H NMR in DMSO-
      
      
      
      .

G Step1 Step 1: Mono-Functionalization Reagents: DACH + Electrophile Check1 Validation 1 1H NMR: No bis-alkylation Step1->Check1 Step2 Step 2: Thiourea Coupling Reagents: Isothiocyanate Check1->Step2 If >98% pure Check2 Validation 2 1H NMR: N-H shifts at 8-10 ppm Step2->Check2 Product Final Catalyst Bifunctional Thiourea Check2->Product Confirmed Structure

Experimental workflow and validation checkpoints for synthesizing DACH-derived thiourea catalysts.

Protocol 2: Enantioselective Nitro-Mannich Reaction

Bifunctional catalysts derived from (1R,2R)-DACH excel in the enantioselective Nitro-Mannich (Aza-Henry) reaction, a powerful method for constructing


-nitroamines with contiguous stereocenters[3][4].
Causality & Experimental Logic

The thiourea moiety of the catalyst forms a dual hydrogen bond with the nitro group of the nucleophile (e.g., nitromethane), increasing its acidity and facilitating deprotonation by the basic amine moiety of the catalyst. The rigid DACH backbone positions the resulting nitronate and the electrophilic imine in a highly organized transition state, ensuring excellent facial selectivity[3].

Step-by-Step Methodology
  • Reaction Setup:

    • In an oven-dried vial equipped with a magnetic stir bar, add the N-Boc-imine (0.2 mmol) and the DACH-derived thiourea catalyst (10 mol%).

    • Dissolve the mixture in anhydrous toluene (1.0 mL) under an argon atmosphere.

  • Nucleophile Addition:

    • Cool the reaction mixture to -20 °C (or the optimized temperature).

    • Add nitromethane (10 equiv) dropwise. Causality: An excess of nitromethane is used to drive the equilibrium and ensure complete conversion.

  • Monitoring and Quenching:

    • Stir the reaction at -20 °C for 24-48 hours.

    • Validation Check: Monitor the disappearance of the imine via TLC or crude

      
      H NMR.
      
    • Once complete, quench the reaction by filtering the mixture through a short pad of silica gel, washing with EtOAc.

  • Analysis:

    • Evaporate the solvent to obtain the crude

      
      -nitroamine.
      
    • Determine the diastereomeric ratio (dr) by

      
      H NMR analysis of the crude mixture.
      
    • Purify by flash chromatography and determine the enantiomeric excess (ee) using chiral stationary phase HPLC[3].

Quantitative Data Summary

The following table summarizes typical performance metrics of (1R,2R)-DACH derived thiourea catalysts in various organocatalytic transformations based on literature benchmarks[3][4].

Reaction TypeCatalyst TypeElectrophileNucleophileYield (%)Enantiomeric Excess (ee %)
Nitro-MannichDACH-Thiourea/AmineN-Boc-ImineNitromethane85 - 9890 - 99
Sulfa-MichaelDACH-Squaramide/Aminetrans-ChalconeAryl Thiol80 - 9985 - 96
Conjugate AdditionDACH-Thiourea/AmineNitroalkeneMalonate82 - 9588 - 95

Troubleshooting & Best Practices

  • Moisture Sensitivity: While organocatalysts are generally more robust than transition-metal complexes, the transition states rely on delicate hydrogen-bonding networks. Trace water can competitively hydrogen-bond with the thiourea, drastically reducing both reaction rate and enantioselectivity. Always use anhydrous solvents.

  • Temperature Control: The entropic cost of the highly ordered transition state means that lower temperatures (e.g., -20 °C to -50 °C) often significantly improve ee, albeit at the cost of reaction time.

  • Catalyst Recovery: Due to their organic nature, these catalysts can sometimes be recovered during column chromatography. However, verify their integrity via NMR before reuse, as the basic amine moiety can undergo slow alkylation or degradation over time.

References

1.2 - ResearchGate[2] 2.1 - Benchchem[1] 3.5 - MDPI[5] 4.4 - UCL Discovery[4] 5.3 - Journal of the American Chemical Society[3] 6. - Middle East Technical University

Sources

Methods for enantioselective reduction using DACH-derived catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-diaminocyclohexane (DACH) scaffold represents a "privileged structure" in asymmetric catalysis due to its conformational rigidity and distinct


-symmetry. When coordinated with Ruthenium(II) arene complexes, 

-sulfonylated DACH ligands form the basis of a highly efficient catalytic system for the Asymmetric Transfer Hydrogenation (ATH) of ketones and imines.

This guide details the operational protocols for using **RuCl(


-cymene)[(1$R

R

N

_4$) or CBS reductions, this method utilizes stable, non-pyrophoric hydrogen donors (formic acid or isopropanol), offering a safer, scalable, and environmentally benign alternative for pharmaceutical intermediate synthesis.

The DACH Advantage & Mechanistic Insight

The Scaffold

The DACH backbone offers superior stereochemical locking compared to the more flexible DPEN (diphenylethylenediamine) ligands. The cyclohexane ring imposes a rigid bite angle upon coordination to the metal center, often resulting in higher enantiomeric excess (


) for sterically demanding substrates, particularly ortho-substituted acetophenones and cyclic imines.
Metal-Ligand Bifunctional Catalysis

The success of this system relies on the Metal-Ligand Bifunctional Mechanism . Unlike classical hydrogenation where the substrate binds to the metal, DACH-Ru catalysts operate via an outer-sphere mechanism.

  • The "NH Effect": The ligand is not innocent.[1] The amine proton (N-H) on the DACH ligand directs the substrate via hydrogen bonding, while the Ruthenium hydride (Ru-H) attacks the carbonyl carbon.

  • Concerted Transfer: The hydride and proton are transferred simultaneously in a six-membered transition state, bypassing high-energy metal-alkoxide intermediates.

Diagram 1: The Metal-Ligand Bifunctional Catalytic Cycle

ATH_Mechanism PreCat Pre-Catalyst Ru-Cl Species ActiveCat Active 16e Species (Ru-Amido) PreCat->ActiveCat Base Activation (-HCl) HydrideSpec 18e Ruthenium Hydride (Ru-H / N-H) ActiveCat->HydrideSpec H-Donor Addition (HCOOH or IPA) TS Concerted Transition State (6-Membered Ring) HydrideSpec->TS Substrate Coordination (Outer Sphere) TS->ActiveCat Product Release (Regenerates 16e Species) Product Chiral Alcohol (Release) TS->Product

Caption: The catalytic cycle alternates between an 18-electron hydride species and a 16-electron amido species. The substrate does not bind directly to the metal.[2]

Protocol A: ATH of Ketones (Irreversible Mode)

Application: Synthesis of chiral secondary alcohols (e.g., 1-phenylethanol derivatives).[3] System: Formic Acid/Triethylamine (FA/TEA).[4] Why this method? The reaction is irreversible (CO


 gas leaves the system), driving conversion to 100%.
Reagents & Materials
  • Catalyst: [RuCl(

    
    -cymene)((1
    
    
    
    ,2
    
    
    )-
    
    
    -TsDACH)] (Commercial or prepared in situ).
  • Hydrogen Source: Formic Acid/Triethylamine (5:2 molar ratio azeotrope).[4][5] Commercially available or prepared by slow addition of FA to TEA at 0°C.

  • Solvent: None (neat) or Dichloromethane (DCM) if substrate is solid.

  • Substrate: Acetophenone (Model substrate).[5][6]

Step-by-Step Methodology
  • Catalyst Loading: In a reaction vial equipped with a magnetic stir bar, weigh the catalyst (S/C ratio 1000:1 to 200:1 depending on substrate difficulty).

    • Expert Tip: If using in situ prep, mix

      
       and 
      
      
      
      ligand (1:2 ratio) in DCM with TEA (2 eq) and stir for 30 mins at 40°C before adding substrate.
  • Substrate Addition: Add the ketone substrate (1.0 eq) to the vial. If the substrate is solid, dissolve in a minimum amount of DCM (1-2 mL/mmol).

  • H-Donor Addition: Add the FA/TEA azeotrope (5 eq of formate relative to ketone).

    • Caution: Exothermic reaction. CO

      
       evolution will occur. Ensure the vessel is vented (needle through septum).
      
  • Reaction: Stir at 25–30°C .

    • Monitoring: Monitor by TLC or GC.[5] Reaction times vary from 2 to 24 hours.

    • Visual Check: The solution usually turns from deep red/orange (active catalyst) to a lighter yellow upon completion or deactivation.

  • Workup:

    • Dilute with water (10 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Saturated NaHCO

      
       (to remove residual FA) and Brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Protocol B: ATH of Cyclic Imines

Application: Synthesis of chiral tetrahydroisoquinolines (alkaloid precursors). System: Formic Acid/TEA in Acetonitrile. Critical Difference: Imines are less reactive than ketones and often require higher catalyst loading and strictly anhydrous conditions to prevent hydrolysis of the imine back to the ketone.

Step-by-Step Methodology
  • Preparation: Flame-dry the reaction vessel under Argon.

  • Catalyst Mix: Charge [RuCl(

    
    -cymene)((1
    
    
    
    ,2
    
    
    )-
    
    
    -TsDACH)] (S/C 100:1) into the vessel.
  • Solvent System: Add dry Acetonitrile (ACN). ACN helps stabilize the polar transition state of imine reduction better than DCM.

  • Substrate: Add the cyclic imine (e.g., 3,4-dihydroisoquinoline).

  • Initiation: Add FA/TEA mixture (5:2) dropwise (3-5 eq).

  • Reaction: Stir at 25°C .

    • Note: If conversion is slow after 12h, increase temperature to 40°C, but monitor

      
       as it may erode at higher temperatures.
      
  • Workup: Basify carefully with 1M NaOH to pH > 10 (to ensure the amine product is neutral and extractable), then extract with DCM.

Optimization & Troubleshooting (The "Expertise" Layer)

Successful catalysis requires tuning the reaction environment.[5] Use the logic tree below to solve common issues.

Diagram 2: Optimization Logic Flow

Optimization Problem Issue Detected LowConv Low Conversion Problem->LowConv LowEE Low Enantioselectivity Problem->LowEE CheckGas CheckGas LowConv->CheckGas Is CO2 evolving? TempCheck TempCheck LowEE->TempCheck Temp > 30°C? AddFA AddFA CheckGas->AddFA No: Add more FA/TEA Heat Heat CheckGas->Heat Yes: Increase Temp (max 60°C) CatalystPoison CatalystPoison Heat->CatalystPoison Still fails? Check for S/N/P impurities CoolDown CoolDown TempCheck->CoolDown Yes: Run at 0°C Background Background TempCheck->Background No: Check uncatalyzed rate LowerConc LowerConc Background->LowerConc Dilute Reaction

Caption: Decision matrix for troubleshooting reactivity and selectivity issues.

Key Troubleshooting Insights:
  • Reversible vs. Irreversible: If using Isopropanol (IPA) as the hydrogen source, the reaction is reversible. If equilibrium limits conversion, switch to Formic Acid (FA/TEA), which drives the reaction forward via CO

    
     release.
    
  • The "Induction Period": The catalyst precursor is often a dimer or an 18e chloride complex. It requires base to become the active 16e species. If the reaction doesn't start immediately, ensure enough base (TEA or KOH) is present to activate the Ru-Cl bond.

  • Substrate Purity: DACH-Ru catalysts are robust but can be poisoned by free thiols or strong phosphines. Ensure substrates are purified (passed through silica) before reaction.

Comparative Data Summary

Substrate ClassCatalyst LigandH-SourceTypical YieldTypical eeNotes
Aryl Alkyl Ketones Ts-DACHFA/TEA>95%95-99%Standard benchmark. High tolerance for halides.
Aryl Alkyl Ketones Ts-DPENFA/TEA>95%90-97%Slightly lower ee than DACH for ortho-substituted rings.
Cyclic Imines Ts-DACHFA/TEA85-95%90-96%Requires higher catalyst loading (1 mol%).
Dialkyl Ketones Ts-DACHIPA/KOH60-80%60-80%Difficult substrate class; differentiation of alkyl groups is hard.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][7][8][9] Accounts of Chemical Research, 30(2), 97–102. [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 20(23), 2733–2747. [Link]

  • Johnson Matthey Technology Review. (2015). Catalysts for Asymmetric Transfer Hydrogenation. Johnson Matthey. [Link]

Sources

Application Note: Synthesis and Utilization of trans-1,2-Diaminocyclohexane-Based Chiral Solvating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: NMR Enantiodiscrimination, Absolute Configuration Assignment, and Enantiomeric Excess (ee%) Determination

Mechanistic Rationale: The Privilege of the DACH Scaffold

In the landscape of chiral analysis, Chiral Solvating Agents (CSAs) provide a non-destructive, rapid alternative to Chiral Derivatizing Agents (CDAs). Because CSAs operate via transient, non-covalent supramolecular interactions—such as hydrogen bonding, dipole-dipole interactions, and


 stacking—they allow for in situ NMR analysis without the need for covalent modification or subsequent purification steps[1].

The enantiopure trans-1,2-diaminocyclohexane (DACH) scaffold is a cornerstone in the design of modern CSAs. The causality behind its widespread adoption lies in its rigid chair conformation and inherent


 symmetry.
  • Conformational Restriction: The

    
     axis renders the two equatorial functional arms (e.g., benzamide or thiourea groups) homotopic. This symmetry halves the number of possible diastereomeric solvate conformations in solution compared to asymmetric scaffolds.
    
  • Spectral Clarity: By restricting conformational flux, the DACH scaffold prevents NMR spectral line broadening. This ensures that the observed anisochrony (

    
    ) is strictly a function of the substrate's stereochemistry, enabling highly accurate ee% quantification[2].
    

Synthesis DACH (R,R)-trans-1,2-Diaminocyclohexane (Chiral Scaffold) Path1 Substituted Benzoyl Chloride + Et3N, DCM, 0°C to RT DACH->Path1 Path2 Aryl Isothiocyanate DCM, RT, 12h DACH->Path2 Path3 Dialdehyde + Reduction (e.g., NaBH4/MeOH) DACH->Path3 CSA1 DACH-Benzamide CSAs (e.g., for Mandelic Acid) Path1->CSA1 CSA2 DACH-Bis-Thiourea CSAs (e.g., for N-Ac Amino Acids) Path2->CSA2 CSA3 Aza-Crown Macrocyclic CSAs (e.g., for Carboxylic Acids) Path3->CSA3

Synthesis pathways for DACH-based Chiral Solvating Agents (CSAs).

Synthesis Protocols for DACH-Based CSAs

The following protocols describe the synthesis of two highly effective classes of DACH-CSAs: Benzamides and Bis-Thioureas. Every step is designed as a self-validating system to ensure the integrity of the final analytical reagent.

Protocol A: Synthesis of DACH-Benzamide CSAs

Benzamide derivatives of DACH have recently emerged as highly tunable platforms for the enantiodiscrimination of mandelic acid, carboxylic acids, and phosphoric acids[2].

Materials:

  • 
    -(−)-1,2-Diaminocyclohexane (1.0 equiv)
    
  • Substituted benzoyl chloride (e.g., 3,5-dinitrobenzoyl chloride) (2.1 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve

    
    -DACH in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath to control the exothermic acylation and prevent side reactions.
    
  • Reagent Addition: Add

    
     to the solution. Slowly add the substituted benzoyl chloride dropwise over 30 minutes. The slow addition is causal to preventing localized heating and the formation of polymeric byproducts.
    
  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the enantiopure DACH-benzamide.

Self-Validation Checkpoint:

  • TLC Monitoring: Ensure complete consumption of the starting DACH amine (which is ninhydrin stain active) to confirm the absence of mono-substituted intermediates.

  • Optical Purity: Measure the specific rotation

    
     of the isolated CSA. A deviation from literature values indicates potential racemization during the exothermic acylation step.
    
Protocol B: Synthesis of DACH-Bis-Thiourea CSAs

For substrates lacking strong hydrogen-bond acceptors, such as N-protected amino acids, bis-thiourea derivatives provide superior enantiodiscrimination. The thiourea moiety acts as a potent bidentate hydrogen-bond donor[3].

Materials:

  • 
    -1,2-bis(2-hydroxyphenyl)ethylenediamine (DACH derivative) (1.0 equiv)
    
  • 3,5-bis(trifluoromethyl)phenyl isothiocyanate (2.1 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the chiral diamine in anhydrous DCM at room temperature.

  • Coupling: Add the isothiocyanate dropwise. Because isothiocyanates are highly electrophilic but less reactive than acid chlorides, the reaction does not require an external base, preventing base-catalyzed epimerization.

  • Completion: Stir the mixture for 12–24 hours at room temperature.

  • Isolation: Evaporate the solvent. Purify the residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the bis-thiourea CSA (e.g., TFTDA or BTDA)[4].

In Situ NMR Enantiodiscrimination Workflow

The application of DACH-CSAs requires precise control over the supramolecular environment. The addition of an achiral additive, such as DABCO (1,4-diazabicyclo[2.2.2]octane), is a critical experimental choice when analyzing carboxylic acids.

The Causality of DABCO: N-protected amino acids often exhibit poor solubility in non-polar NMR solvents like


. DABCO acts as a proton sponge, deprotonating the carboxylic acid to form a carboxylate-DABCO-

ion pair. This ion pair engages in highly directional, bidentate hydrogen bonding with the thiourea NH protons of the CSA, rigidifying the supramolecular complex and amplifying the anisotropic shielding effects of the CSA's aromatic rings on the substrate[3].

Workflow Substrate Racemic Substrate (e.g., N-DNB Amino Acid) Mix In Situ Mixing in CDCl3 (1:1:1 Molar Ratio) Substrate->Mix CSA Enantiopure DACH-CSA (e.g., (R,R)-BTDA) CSA->Mix Additive Achiral Additive (DABCO) (Solubilizer & H-Bond Mediator) Additive->Mix ComplexR Diastereomeric Solvate (R-Substrate) (Specific Δδ Shift) Mix->ComplexR Non-covalent Assembly ComplexS Diastereomeric Solvate (S-Substrate) (Distinct Δδ Shift) Mix->ComplexS NMR 1H / 19F NMR Spectroscopy (Anisochrony Observation) ComplexR->NMR ComplexS->NMR Result Determination of ee% & Absolute Configuration NMR->Result

In situ NMR workflow for enantiodiscrimination using DACH-CSAs.

Protocol:

  • Baseline Verification (Self-Validation): Before introducing the chiral analyte, acquire a

    
    H NMR spectrum of the pure CSA (30 mM) in 
    
    
    
    . Verify that the CSA’s resonances do not overlap with the intended reporter signals of the analyte (e.g.,
    
    
    -methine protons).
  • Sample Preparation: In a standard 5 mm NMR tube, combine the Racemic Substrate (30 mM), the enantiopure DACH-CSA (30 mM), and DABCO (30 mM) to achieve a 1:1:1 molar ratio[4].

  • Solvation: Add 0.6 mL of deuterated solvent (e.g.,

    
     or 
    
    
    
    ). Sonicate gently for 1 minute to ensure complete dissolution.
  • Acquisition: Acquire

    
    H, 
    
    
    
    C, or
    
    
    F NMR spectra. For highly complex mixtures,
    
    
    F NMR is preferred (if the substrate contains a
    
    
    group) as it operates over a wider chemical shift range and lacks background interference[3].

Quantitative Performance Data

The efficacy of a CSA is measured by the magnitude of anisochrony (


), defined as the difference in chemical shift between the corresponding nuclei of the two diastereomeric solvates. A larger 

allows for baseline resolution of the enantiomer signals, enabling accurate integration and ee% calculation.

Table 1: Enantiodiscrimination Performance of DACH-Based CSAs

Target SubstrateCSA ClassAchiral AdditiveReporter NucleusObserved ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(ppm)
Ref
Mandelic AcidDACH-Benzamide (Derivative 6e)None

H (

-CH)
~ 0.08 - 0.12[2]
Mandelic AcidAza-crown DACH MacrocycleNone

H (

-CH)
~ 0.05 - 0.09[5]
N-Ac-LeucineDACH-Bis-Thiourea (TFTDA)DABCO (1 equiv)

H (Amide NH)
0.45 - 0.55[3]
N-TFA-Glutamic AcidDACH-Bis-Thiourea (TFTDA)DABCO (2 equiv)

F (

group)
0.15 - 0.22[3]
N-DNB Amino AcidsDACH-Bis-Thiourea (BTDA)DABCO (1 equiv)

H (

-CH)
0.03 - 0.07

Note: The exceptionally high


 values for NH protons in thiourea systems (up to 1.249 ppm for specific glutamic acid derivatives) highlight the strength of the DABCO-mediated hydrogen bonding network[3].

References

  • Aza-crown macrocycles as chiral solvating agents for mandelic acid derivatives PubMed (2011). URL:[Link][5]

  • DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination PubMed (2025). URL:[Link][2]

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives The Journal of Organic Chemistry - ACS Publications (2022). URL:[Link][3]

  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent MDPI - Molecules (2025). URL:[Link][4]

  • Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Semantic Scholar (2025). URL:[Link][1]

Sources

Application Note: The Role of trans-(-)-1,2-Diaminocyclohexane in Advanced Coordination Chemistry and Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Focus: Mechanistic Insights, Synthetic Protocols, and Enantioselective Applications of the 1R,2R-DACH Ligand

Executive Summary: The Power of the 1R,2R-DACH Scaffold

trans-(-)-1,2-diaminocyclohexane (specifically the 1R,2R-enantiomer, hereafter referred to as 1R,2R-DACH) is a privileged


-symmetric chiral diamine. Its rigid equatorial-equatorial conformation locks coordinated metals into highly specific stereochemical geometries. This unique steric demand translates into profound macroscopic effects, ranging from the evasion of drug resistance in oncology to the induction of enantioselective pores in advanced materials. This application note details the mechanistic causality, quantitative impact, and validated experimental protocols for utilizing 1R,2R-DACH in both discrete coordination complexes (e.g., oxaliplatin derivatives) and extended Metal-Organic Frameworks (MOFs).

Coordination Chemistry in Oncology: The Oxaliplatin Paradigm

In drug development, the substitution of the ammine ligands of cisplatin with the 1R,2R-DACH carrier ligand resulted in oxaliplatin, a breakthrough therapeutic for colorectal cancer.

Mechanistic Causality

The efficacy of 1R,2R-DACH-based platinum drugs lies in their distinct interaction with DNA. When the Pt(II) center cross-links adjacent guanine residues, the bulky cyclohexane ring of the DACH ligand protrudes into the major groove of the DNA double helix[1]. This severe steric hindrance prevents the binding of mismatch repair (MMR) protein complexes, which typically recognize cisplatin-DNA adducts and trigger cellular resistance mechanisms[1]. Consequently, 1R,2R-DACH derivatives maintain potent cytotoxic activity even in highly cisplatin-resistant tumor cell lines[2]. Furthermore, structural variations of the DACH ring (such as the introduction of double bonds in cis-1,4-DACH or DACHEX) can further modulate the therapeutic index and overcome acquired oxaliplatin resistance[1][2].

Mechanism A Oxaliplatin (1R,2R-DACH-Pt) B Cellular Uptake (CTR1 Transporter) A->B C Aquation (Activation) Loss of Oxalate B->C D DNA Binding (Major Groove G-G) C->D E Conformational Distortion (Steric Hindrance by DACH) D->E F Evasion of Mismatch Repair (Overcomes Resistance) E->F G Apoptosis & Immunogenic Cell Death F->G

Caption: Mechanism of Oxaliplatin Activation and Evasion of Cellular Resistance.

Protocol 1: Synthesis of Pt(II)-DACH Complexes

This protocol outlines the synthesis of a generic Pt(II)-DACH-dicarboxylate complex, utilizing a self-validating iodide intermediate pathway.

  • Formation of the Tetraiodoplatinate Intermediate:

    • Action: Dissolve

      
       (1.0 eq) in deionized water and add an excess of 
      
      
      
      (10.0 eq). Stir in the dark for 30 minutes.
    • Causality: The strong trans effect of iodide ions labilizes the coordination sphere, preventing the formation of polymeric Pt species and facilitating the clean chelation of the bulky DACH ligand in the next step.

  • DACH Chelation:

    • Action: Add a stoichiometric amount of 1R,2R-DACH (1.0 eq) to the dark red

      
       solution. Stir at room temperature for 2 hours until a yellow precipitate (
      
      
      
      ) forms.
    • Validation: Filter and wash with cold water and ethanol. The stark color change (red to yellow) and precipitation confirm complete chelation.

  • Aquation (Activation):

    • Action: Suspend

      
       in water and add 
      
      
      
      (1.95 eq). Stir in the dark for 24 hours.
    • Causality: Silver ions abstract the tightly bound iodides, precipitating insoluble

      
      . Using a slight stoichiometric deficit (1.95 eq) prevents toxic, unreacted 
      
      
      
      ions from contaminating the final drug product.
  • Dicarboxylate Coordination:

    • Action: Filter the

      
       over Celite. To the highly reactive diaqua intermediate, add the desired dicarboxylate ligand (e.g., potassium oxalate, 1.0 eq). Stir at 
      
      
      
      for 4 hours.
    • Isolation: Lyophilize the solution or precipitate with acetone to yield the final Pt(II)-DACH complex.

Materials Science: Homochiral MOFs for Enantioselective Separations

Beyond discrete molecules, 1R,2R-DACH is a powerful tool for engineering homochiral Metal-Organic Frameworks (MOFs). While synthesizing MOFs from de novo chiral linkers is often cost-prohibitive, post-synthetic modification (PSM) of achiral MOFs with chiral diamines offers a highly scalable alternative[3].

Mechanistic Causality

Frameworks such as


 feature one-dimensional hexagonal channels lined with coordinatively unsaturated metal sites[3]. By grafting 1R,2R-DACH onto these open 

sites, the

symmetry of the diamine propagates a chiral environment throughout the entire pore volume[3]. This specific DACH-appended MOF demonstrates remarkable enantioselective recognition; it adsorbs

cooperatively to form diastereomeric ammonium carbamate chains that exhibit distinct, measurable thermodynamic profiles depending on the chirality of the guest molecules[3][4].

MOF_Synthesis S1 Synthesize Racemic MOF (Mg2(dobpdc)) S2 Solvent Exchange (Methanol Soaking) S1->S2 S3 Chiral Grafting Add 20% (1R,2R)-DACH S2->S3 S4 Coordination to Open Metal Sites S3->S4 S5 Homochiral MOF (Enantioselective Pores) S4->S5

Caption: Post-Synthetic Modification Workflow for Chiral DACH-MOF Generation.

Protocol 2: Post-Synthetic Grafting of 1R,2R-DACH into

This protocol details the induction of homochirality in a bulk racemic solid framework.

  • MOF Activation & Solvent Exchange:

    • Action: Synthesize bulk

      
       via standard solvothermal methods. Immerse the as-synthesized crystals in anhydrous methanol. Replace the methanol every 12 hours for 3 days.
      
    • Causality: Solvothermal synthesis leaves high-boiling solvents (like DMF) trapped in the pores. Exchanging DMF for volatile methanol is critical to clear the channels without collapsing the framework.

  • Chiral Grafting:

    • Action: Prepare a 20% (v/v) solution of 1R,2R-DACH in anhydrous toluene/methanol. Submerge the methanol-solvated

      
       crystals into this solution[3].
      
    • Action: Heat gently at

      
       for 24 hours under an inert 
      
      
      
      atmosphere.
    • Causality: The primary amines of the DACH ligand datively coordinate to the exposed

      
       sites. The 20% concentration ensures complete saturation of the metal sites, yielding a stoichiometric ratio of one DACH molecule per metal site[3].
      
  • Isolation and Validation:

    • Action: Filter the functionalized MOF, wash extensively with hexane to remove uncoordinated diamine, and dry under dynamic vacuum at

      
      .
      
    • Validation: Utilize solid-state

      
       NMR. The successful grafting and resulting chiral environment can be validated by a distinct chemical shift (e.g., a ~3 ppm difference) when exposed to chiral shift reagents or racemic gas mixtures[4].
      

Quantitative Data Summary

The structural rigidity of the DACH ligand imparts significant performance enhancements across both biological and materials applications.

Table 1: Impact of DACH Ligands on System Performance

System / CompoundLigand TypeApplicationKey Performance MetricRef
Cisplatin Ammine (Achiral)OncologyHigh Resistance Factor in LoVo cells.[1]
Oxaliplatin 1R,2R-DACHOncologyResistance Factor (R.F.) of 13.0 in OXP clones.[2]
Kiteplatin cis-1,4-DACHOncologyOvercomes OXP resistance (R.F. ~ 1.0 - 2.0).[2]

None (Achiral)Gas CaptureStandard

adsorption; no chiral recognition.
[3]
DACH-

1R,2R-DACHSeparationEnantioselective

capture; 3 ppm NMR shift diff.
[3][4]

References

  • Enantioselective Recognition of Ammonium Carbamates in a Chiral Metal–Organic Framework Journal of the American Chemical Society / NIH URL
  • S-Mg2(dobpdc)
  • Platinum(IV)
  • A minimal structural variation can overcome tumour resistance of oxaliplatin: the case of 4,5-dehydrogenation of the cyclohexane RSC Publishing URL

Sources

Standard Operating Procedure: Handling and Preparation of Diamine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Diamine dihydrochloride salts (R-(NH₂)₂ · 2HCl) represent the stable, ionic storage form of diamines. While the free base forms of diamines (e.g., putrescine, ethylenediamine) are often volatile, hygroscopic liquids prone to rapid oxidation and carbamate formation upon exposure to air, the dihydrochloride salts are typically crystalline solids.

This stability, however, introduces specific handling challenges:

  • Acidity: Upon dissolution, the protons are released, significantly lowering solution pH.

  • Hygroscopy: The ionic lattice avidly absorbs atmospheric moisture, altering stoichiometry.

  • Toxicity Variance: Hazards range from mild irritation (aliphatic) to potent carcinogenicity (aromatic).

This guide provides a universal framework for handling these salts, with specific protocols for solubilization and free-base liberation.

Safety & Hazard Stratification

CRITICAL: Do not treat all diamines equally. You must stratify your risk assessment based on the carbon skeleton of the amine.

Hazard Comparison Table
FeatureAliphatic Diamines Aromatic Diamines
Example Putrescine 2HCl, Ethylenediamine 2HCl3,3'-Diaminobenzidine (DAB), o-Phenylenediamine
Primary Hazard Corrosive/Irritant (Skin/Eyes)Carcinogenic / Mutagenic
Inhalation Risk Mucous membrane irritationSystemic toxicity; sensitization
PPE Requirement Nitrile gloves, Safety Glasses, Lab CoatDouble Nitrile Gloves , Respirator (N95/P100) or Fume Hood
Waste Stream Basic organic wasteSegregated Cytotoxic/Carcinogen Waste

Author's Note: Aromatic diamines like DAB are widely used in immunohistochemistry. They are rapidly absorbed through skin. Never handle these outside a biosafety cabinet or fume hood.

Material Storage & Weighing

Diamine dihydrochlorides are hygroscopic .[1][2] Water absorption introduces mass errors, leading to incorrect molarity calculations.

Storage Protocol
  • Primary Container: Amber glass or high-density polyethylene (HDPE) with a teflon-lined cap.

  • Environment: Store in a desiccator at room temperature or 4°C (compound dependent).

  • Inert Atmosphere: For highly oxidation-sensitive salts (e.g., phenylenediamines), purge headspace with Argon or Nitrogen before resealing.

Weighing Procedure (Anti-Static & Anti-Moisture)
  • Equip the balance with an ionizing bar if available to neutralize static charge on the fine crystalline powder.

  • Do not use paper weigh boats. Use antistatic plastic boats or weigh directly into the tared dissolution vessel.

  • Speed is critical. Exposure to humid lab air will increase mass by 1-5% within minutes due to water uptake.

Protocol A: Aqueous Solution Preparation

Objective: Create a stable, pH-adjusted stock solution. Challenge: Dissolving R-NH₂·2HCl in water generates Hydrochloric Acid (HCl), resulting in a pH of ~1.0–3.0. This must be neutralized for biological applications without precipitating the free base.

Workflow Diagram

SolutionPrep Start Weigh Diamine 2HCl Salt Dissolve Dissolve in ddH2O (80% of final volume) Start->Dissolve CheckPH Measure pH (Expect pH < 3.0) Dissolve->CheckPH Exothermic Dissolution Neutralize Slow Addition of Base (NaOH or KOH) CheckPH->Neutralize Monitor Temp Buffer Add Buffer Concentrate (e.g., PBS, HEPES) Neutralize->Buffer Target pH Reached Finalize Dilute to Volume & Filter Sterilize (0.22 µm) Buffer->Finalize

Figure 1: Step-by-step workflow for preparing a biologically compatible solution from acidic diamine salts.

Step-by-Step Procedure
  • Calculation:

    • Calculate mass based on the Molecular Weight (MW) of the salt, not the free base.

    • Example: Putrescine Free Base MW = 88.15 g/mol . Putrescine 2HCl MW = 161.07 g/mol .[3][4]

    • Correction Factor:

      
       mass required compared to free base.
      
  • Dissolution:

    • Add salt to deionized water (Type I) at 80% of final target volume.

    • Note: Dissolution is endothermic (absorbs heat), but subsequent neutralization is exothermic.

  • Neutralization (The "Danger Zone"):

    • Place vessel on a magnetic stirrer with a pH probe submerged.

    • Add 1M - 5M NaOH dropwise.

    • Warning: As pH approaches the pKa of the amine groups (typically 8.0–10.0), the buffering capacity drops. Add base slowly to avoid "overshooting" to pH 14, which may degrade the amine.

    • Observation: If the solution turns yellow/brown, oxidation is occurring. Discard and use fresh reagents with degassed water.

  • Filtration:

    • Sterile filter using a 0.22 µm PES (Polyethersulfone) membrane. Nylon filters may bind certain aromatic amines.

Protocol B: Free Base Liberation (Desalting)

Objective: Convert the stable 2HCl salt back into the reactive free amine for organic synthesis (e.g., nucleophilic substitution).

Mechanism


Extraction Workflow Diagram

Extraction Salt Diamine 2HCl (Aqueous) Basify Basify to pH > 12 (NaOH/Na2CO3) Salt->Basify Deprotonation Extract Liquid-Liquid Extraction (DCM or Ether) Basify->Extract Add Solvent PhaseSep Phase Separation Extract->PhaseSep Dry Dry Organic Layer (MgSO4 / Na2SO4) PhaseSep->Dry Organic Phase Evap Rotary Evaporation (Isolate Free Base) Dry->Evap

Figure 2: Workflow for liberating the free amine base from the dihydrochloride salt via liquid-liquid extraction.

Method
  • Dissolve the diamine 2HCl in minimum water (10 mL/g).

  • Cool to 0°C on an ice bath (neutralization is exothermic).

  • Add 2.5 equivalents of NaOH (pellets or 10M solution). Check that pH > 12.

  • Extract 3x with an organic solvent (Dichloromethane for aromatic amines; Diethyl ether for aliphatic amines).

    • Note: Short-chain aliphatic amines (e.g., Ethylenediamine) are highly water-soluble even as free bases. Continuous extraction or salting out (saturating aqueous layer with NaCl) may be required.

  • Dry organic layer over anhydrous

    
    .
    
  • Evaporate solvent under reduced pressure. Caution: Many free diamines are volatile. Do not use high vacuum or high heat.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Solution turns pink/brown Oxidation of amine (common in DAB/Phenylenediamines).Discard. Use fresh salt. Prepare in degassed water under Argon.
Precipitate during neutralization pH overshoot or high concentration.Add base slower. Ensure concentration is below solubility limit of the free base.
Inconsistent Assay Results Hygroscopic weighing error.Dry salt in a vacuum desiccator over

for 24h before weighing.
Low Yield (Extraction) Free amine is water-soluble.Saturate aqueous phase with NaCl ("Salting out") before extraction.

References

  • Sigma-Aldrich. Putrescine Dihydrochloride Product Information & Safety Data Sheet. Retrieved from

  • Carl Roth. Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride.[5] Retrieved from

  • American Chemical Society (ACS). Lessons Learned from a Delayed Exothermic Decomposition: Amine Neutralizations. ACS Chemical Health & Safety. Retrieved from

  • Gold Biotechnology. Putrescine Dihydrochloride Handling and Storage.[2][6] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9168, Putrescine dihydrochloride. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for trans-(-)-1,2-Cyclohexanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The Core Issue: Ionic Lattice vs. Organic Solvation

The "Why" behind the insolubility: Researchers often purchase trans-(-)-1,2-cyclohexanediamine as the dihydrochloride salt (DACH·2HCl) due to its superior shelf stability and lower cost compared to the free amine. However, DACH·2HCl is an ionic solid with high lattice energy.

  • The Salt (DACH·2HCl): Highly polar, ionic lattice. Soluble in water (

    
    ), sparingly soluble in methanol, insoluble  in non-polar organic solvents (DCM, Toluene, Hexanes, THF).
    
  • The Free Base (DACH): Non-polar/moderately polar liquid. Miscible with almost all organic solvents.

The Solution: To dissolve DACH·2HCl in organic media, you must break the ionic lattice by neutralizing the hydrochloride. You cannot simply "force" the salt into toluene by heating; you must chemically modify it into its free-base form.

Comparative Properties Table
PropertyDihydrochloride Salt (DACH·2HCl)Free Base (DACH)
State (RT) White Crystalline SolidColorless to Pale Yellow Liquid (or low-melt solid)
MW ~187.11 g/mol 114.19 g/mol
Solubility Water, MeOH (limited)DCM, Toluene, THF, Et2O, Alcohols
Stability High (Hygroscopic)Low (Air sensitive, absorbs CO₂ rapidly)
CAS 10198-39-7 (generic HCl salt)20439-47-8 (chiral free base)

Diagnostic Workflow: Choosing Your Method

Do not blindly apply a protocol. Use this decision matrix to select the correct solubilization strategy based on your downstream application.

SolubilityDecision Start Start: DACH·2HCl (Insoluble Salt) Q1 Is water allowed in your next reaction? Start->Q1 MethodA Method A: Biphasic/Schotten-Baumann (Use for Amide Couplings) Q1->MethodA Yes (e.g., Interfacial) Q2 Is the reaction solvent protic (MeOH/EtOH)? Q1->Q2 No (Strictly Anhydrous) MethodB Method B: In-Situ Neutralization (Use for Salen Ligand Synthesis) Q2->MethodB Yes (Alcoholic Solvents) MethodC Method C: Isolation of Free Base (Use for Anhydrous/Non-Polar Rxns) Q2->MethodC No (DCM, Toluene, THF)

Caption: Figure 1. Decision tree for selecting the appropriate solubilization protocol based on solvent compatibility and water tolerance.

Technical Protocols

Method C: Isolation of Free Base (The Gold Standard)

Use this when you need the pure amine in DCM, Toluene, or THF for strictly anhydrous reactions.

Safety Warning: The free amine is corrosive and absorbs atmospheric CO₂ to form a white carbamate crust. Work under inert gas (N₂/Ar) if possible.

Reagents:

  • DACH[1]·2HCl (Target amount)

  • Sodium Hydroxide (NaOH), 5M aqueous solution

  • Dichloromethane (DCM) or Diethyl Ether

  • Sodium Sulfate (

    
    ), anhydrous[2]
    

Step-by-Step:

  • Dissolution: Place DACH·2HCl in a separatory funnel. Add the minimum amount of distilled water required to fully dissolve the salt (approx. 3-5 mL per gram of salt).

  • Neutralization: Slowly add 5M NaOH (2.5 equivalents).

    • Observation: The solution will heat up (exothermic). A distinct oily layer (the free amine) may separate at the top.

  • Extraction: Add DCM (equal volume to aqueous phase). Shake vigorously and vent.

    • Mechanism:[2][3][4] The deprotonated amine (

      
      ) partitions into the organic layer.
      
  • Separation: Drain the lower organic layer into a clean flask. Repeat extraction of the aqueous layer 2 more times with DCM.

  • Drying: Combine organic extracts and dry over anhydrous

    
     for 15 minutes.
    
  • Concentration: Filter off the solid. Evaporate the solvent under reduced pressure (Rotavap).

    • Critical: Do not use high vacuum or high heat (

      
      ) for prolonged periods, as the free amine is semi-volatile.
      
  • Result: You will obtain a colorless to pale yellow liquid (or semi-solid) that is fully soluble in Toluene/THF.

Method B: In-Situ Neutralization (For Salen Ligand Synthesis)

Use this specifically for condensation reactions (e.g., with salicylaldehydes) in ethanol or methanol.

Context: You do not need to isolate the free amine if the byproduct (salt) does not interfere with the reaction.

Reagents:

  • DACH[1]·2HCl

  • Ethanol (Absolute)[5]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )

Step-by-Step:

  • Suspend DACH·2HCl in absolute ethanol (0.5 M concentration).

  • Add solid anhydrous

    
     (2.2 equivalents).
    
  • Heat the mixture to reflux for 30 minutes.

    • Observation: The DACH·2HCl will dissolve/react, and KCl will precipitate out.

  • Filtration (Optional but Recommended): Filter the hot mixture to remove the inorganic salts (KCl).

  • Reaction: Add your electrophile (e.g., 3,5-di-tert-butylsalicylaldehyde) directly to the filtrate.

    • Note: If using Triethylamine, filtration is not possible as

      
       is soluble in hot ethanol. This may complicate purification later.
      

Troubleshooting & FAQs

Q: I isolated the free base, but after 20 minutes on the bench, it turned into a white solid. Did it re-form the salt? A: No. The free amine is extremely "air-sensitive" in the sense that it reacts with atmospheric


 to form a carbamate salt.
  • Fix: Always store the free amine under Nitrogen/Argon. If a crust forms, you can re-dissolve in DCM and wash with a small amount of dilute NaOH to regenerate the free base, then re-dry.

Q: Can I use DMSO to dissolve the DACH·2HCl salt directly? A: Yes, DACH·2HCl is soluble in DMSO.

  • Warning: DMSO is very difficult to remove later. If your next step involves a reaction where solvent removal is necessary (like crystallization or distillation), DMSO will become a process contaminant. Avoid DMSO unless you are doing a biological assay where the solvent remains.

Q: My yield for the Jacobsen Ligand synthesis is low when starting from the HCl salt compared to the Tartrate salt. Why? A: The Tartrate salt releases the amine more gently and the Tartaric acid buffers the reaction. When using the HCl salt + Base, the pH can be too high, leading to side reactions (aldol condensation of the aldehyde).

  • Optimization: Ensure you use exactly 2.0-2.2 equivalents of base. Do not use a large excess of NaOH.

    
     is gentler and preferred for this synthesis.
    

Q: Is the trans stereochemistry preserved during free-basing? A: Yes. The neutralization is a proton transfer event and does not affect the chiral centers at C1 and C2 of the cyclohexane ring.

References

  • Larrow, J. F.; Jacobsen, E. N. (2003). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride".[5][6] Organic Syntheses, Coll.[6] Vol. 10, p. 29.

    • Relevance: The canonical procedure for ligand synthesis, illustrating the solubility handling of the diamine.
  • Sigma-Aldrich. (2025). "Safety Data Sheet: (±)-trans-1,2-Diaminocyclohexane".

    • Relevance: Safety data regarding corrosivity and physical properties (BP/MP).

  • PubChem. (n.d.).[7] "Compound Summary: trans-1,2-Diaminocyclohexane". National Library of Medicine.

    • Relevance: Verification of physical properties (pKa, Solubility).[8]

  • Fisher Scientific. (2025). "Safety Data Sheet: trans-1,2-Diaminocyclohexane".

    • Relevance: Handling and storage requirements for the air-sensitive free amine.[1][4]

Sources

Troubleshooting low yields in Salen ligand synthesis with DACH salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Salen Ligand Synthesis using 1,2-Diaminocyclohexane (DACH) Salts. Case ID: SL-DACH-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Salt" Paradox

Welcome to the Salen Synthesis Support Center. You are likely here because you are attempting to synthesize a Jacobsen-type ligand (e.g., N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) using a DACH salt (tartrate, hydrochloride, or hydrobromide) rather than the free liquid amine, and your yields are critically low (<40%) or the product is oiling out.

The Core Problem: While DACH salts are preferred for their stability and enantiopurity (e.g., the specific (R,R)-mono-tartrate salt), they are non-nucleophilic . The ammonium cation (


) cannot attack the aldehyde carbonyl. The reaction fails not because of the chemistry, but because of ineffective in-situ neutralization  or phase transport failure .

This guide provides the causality, troubleshooting steps, and a validated protocol to correct these issues.

Module 1: The Chemistry of Failure (Mechanism)

To fix the yield, you must visualize the competing equilibria. The synthesis is a condensation reaction driven by water removal or precipitation. When starting with salts, an initial "Gatekeeper" step is required.

The Reaction Pathway

SalenSynthesis Salt DACH Salt (R-NH3+) FreeAmine Free Amine (R-NH2) Salt->FreeAmine Deprotonation (CRITICAL STEP) Base Base (K2CO3 / NaOH) Base->FreeAmine Hemiaminal Hemiaminal Intermediate FreeAmine->Hemiaminal + Aldehyde Aldehyde Salicylaldehyde Derivative Aldehyde->Hemiaminal Imine Salen Ligand (Solid Precipitate) Hemiaminal->Imine - H2O Water H2O (Byproduct) Hemiaminal->Water Imine->Hemiaminal Hydrolysis (If wet/acidic)

Figure 1: The reaction pathway. Note that the Salt


 Free Amine step is the "Gatekeeper." If pH is insufficient, the path is blocked immediately.

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Setup & Stoichiometry

Q1: I am using the DACH-Tartrate salt. I added everything to ethanol and refluxed, but got no solid. Why?

  • Root Cause: Solubility mismatch. DACH tartrate salts are poorly soluble in pure ethanol. If the salt doesn't dissolve, the base cannot efficiently liberate the amine.

  • Resolution: You must use a Water/Ethanol mixture.

    • Dissolve the salt in minimal water first.

    • Add the base to the aqueous salt solution and stir until clear (or mostly clear).

    • Then add the aldehyde as an ethanol solution.

Q2: How much base do I really need?

  • Analysis: Many protocols are vague here. You need enough base to neutralize the counter-ion and ensure the solution remains basic (pH > 10) to prevent hydrolysis of the forming imine.

  • Rule of Thumb:

    • For Mono-tartrate salts : Use 2.0 - 2.2 equivalents of

      
       (relative to the salt).
      
    • For Bis-hydrochloride salts : Use 2.2 - 2.5 equivalents of Base.

    • Tip: If using

      
      , ensure it is finely ground or dissolved in the aqueous phase.
      
Category B: Workup & Isolation[1]

Q3: The reaction turned yellow, but the product is an oil/gum, not a filterable solid.

  • Root Cause: This is "Oiling Out," often caused by:

    • Too much ethanol (keeps the ligand partially solubilized).

    • Impurities (unreacted aldehyde acts as a solvent).

    • Temperature too high during filtration.

  • Resolution:

    • The "Water Crash": Add water dropwise to the stirring reaction mixture at room temperature. This increases the polarity, forcing the non-polar ligand to precipitate.

    • Trituration: Decant the supernatant. Add a small amount of cold Methanol (MeOH) to the oil and scratch the flask vigorously with a glass rod. This usually induces crystallization.

Q4: My yield is low (<30%). Where is the product?

  • Diagnostic: Check the pH of the filtrate.

    • If pH < 7: The imine hydrolyzed back to the aldehyde and amine during workup.

    • If pH > 10: The product is likely still in solution (see Q3) or the aldehyde was oxidized.

  • Check your Aldehyde: Salicylaldehydes oxidize to benzoic acids over time. These acids neutralize your base and kill the reaction. Recrystallize your aldehyde if it is old or dark in color.

Module 3: The "Gold Standard" Protocol

This protocol is adapted from the classic Jacobsen/Larrow synthesis (Org. Synth. 1997) but optimized for troubleshooting common failure points.

Reagents:

  • (1R,2R)-1,2-Diaminocyclohexane mono-(+)-tartrate (1.0 equiv)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (2.0 - 2.1 equiv)

  • Potassium Carbonate (

    
    ) (2.2 equiv)
    
  • Solvents: Distilled Water (3 vol), Ethanol (10 vol).

Step-by-Step Workflow:

  • The Aqueous Phase (Liberation):

    • In a round-bottom flask, dissolve the DACH Salt (1.0 eq) in Water (approx. 2.5 mL per gram of salt).

    • Add

      
        (2.2 eq).
      
    • Critical Checkpoint: Stir until the salt dissolves. The solution should be basic.

  • The Organic Phase (Condensation):

    • In a separate beaker, dissolve the Aldehyde (2.0 eq) in Absolute Ethanol (approx. 10 mL per gram of aldehyde). Heat gently if needed to dissolve.

  • The Addition:

    • Add the ethanolic aldehyde solution to the aqueous amine solution.

    • Observation: The mixture should turn bright yellow immediately.

  • Reaction:

    • Reflux the mixture (approx. 80°C) for 2 hours .

    • Why Reflux? Heat drives the condensation and ensures the product formed is the thermodynamically stable (

      
      )-imine.
      
  • Crystallization (The Yield Maker):

    • Add a small amount of water (approx. 20-30% of the ethanol volume) while hot.

    • Cool slowly to Room Temp, then to 0°C (Ice bath).

    • Stir for 1 hour at 0°C. This is crucial for maximum yield.

  • Filtration:

    • Filter the yellow solid.[1]

    • Wash with Cold Ethanol (not room temp!) then water.

    • Dry in vacuo.[2]

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

TroubleshootingTree Start Start: Reaction Complete? Appearance What does the mixture look like? Start->Appearance YellowSolid Yellow Precipitate Appearance->YellowSolid YellowOil Yellow Oil/Gum Appearance->YellowOil ClearSol Clear/Cloudy Solution (No Solids) Appearance->ClearSol Filter Filter & Wash (Cold EtOH) YellowSolid->Filter Triturate Action: Add MeOH Scratch with Rod YellowOil->Triturate CheckPH Check pH ClearSol->CheckPH Triturate->YellowSolid Crystallizes PHLow pH < 9 CheckPH->PHLow PHHigh pH > 10 CheckPH->PHHigh AddBase Action: Add more Base Restart PHLow->AddBase AddWater Action: Add Water (Force Precip) PHHigh->AddWater

Figure 2: Decision tree for reaction workup.

Module 5: Reference Data

Table 1: Common DACH Salts and Base Requirements

Salt TypeFormulaMW ( g/mol )Eq. Base RequiredPreferred BaseNotes
Mono-Tartrate

264.282.0 - 2.2

Standard for Jacobsen Ligand.
Bis-Hydrochloride

187.112.2 - 2.5NaOH /

Requires stronger buffering;

can interfere with some metalations later.
Free Amine

114.190.0NoneAir sensitive; absorbs

.

References

  • Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride. Organic Syntheses, 75, 1.

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. (1991). Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane. Journal of the American Chemical Society, 113(18), 7063–7064.

  • Campbell, E. J., et al. (2002). Process Development of a Salen-Manganese Catalyst for Asymmetric Epoxidation. Organic Process Research & Development, 6(5), 591–596.

Sources

Removing hydrochloride salts from chiral diamines efficiently

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CD-8824-HCl Subject: Efficient Removal of Hydrochloride Salts from Chiral Diamines Assigned Specialist: Senior Application Scientist, Separation Technologies Status: [SOLVED]

Executive Summary

User Query: “I have a chiral 1,2-diamine (e.g., DACH, DPEN, or derivatives) as a hydrochloride salt. I need the free base for a ligand synthesis/catalysis reaction. How do I remove the HCl efficiently without losing yield to the aqueous phase or causing racemization? Standard extraction isn't working well.”

Diagnosis: Chiral diamines are often amphiphilic. The hydrochloride salt is water-soluble, but the free base can be surprisingly water-soluble as well, leading to poor recovery in standard Liquid-Liquid Extraction (LLE). Furthermore, incomplete basification (failure to deprotonate both amine sites) often leaves mono-protonated species trapped in the aqueous layer.

Solution Overview: We recommend two distinct protocols depending on your substrate's hydrophobicity:

  • Protocol A (Standard): pH-Controlled Liquid-Liquid Extraction (High pH, Salting Out).

  • Protocol B (Advanced): Non-Aqueous Ion Exchange (Resin-based).

Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)

Best for: Lipophilic diamines (e.g., DPEN, Cyclohexanediamine) where the free base is soluble in DCM or Ether.

The Science (Why this works)

Diamines have two pKa values. The first is typically ~7, but the second is often ~10–11. To drive the equilibrium entirely to the neutral free base (


), the aqueous pH must be at least 2 units higher than the highest pKa. Target pH: >12-13. 
Step-by-Step Methodology
  • Dissolution: Dissolve the diamine

    
     2HCl salt in the minimum amount of distilled water (e.g., 5 mL per gram).
    
  • Basification:

    • Place the solution in an ice bath (exotherm control).

    • Slowly add 10M NaOH or solid KOH pellets.

    • Critical Check: Test pH with a strip. It must be >12 . If it is pH 10, you likely still have mono-cationic species (

      
      ).
      
  • Saturation (Salting Out): Add solid NaCl until the solution is saturated. This increases the ionic strength, forcing the organic amine out of the aqueous phase (Salting-out effect).

  • Extraction:

    • Extract with Dichloromethane (DCM) or MTBE (

      
       equal volume).
      
    • Note: Avoid Ethyl Acetate if your amine is a primary amine, as transamidation can occur over long periods.

  • Drying & Isolation:

    • Combine organic layers.

    • Dry over anhydrous

      
       (Sodium Sulfate) for 20 mins.
      
    • Filter and concentrate in vacuo.[1]

Workflow Visualization

LLE_Workflow Start Start: Diamine.2HCl Salt Dissolve Dissolve in Min. Water Start->Dissolve Basify Add NaOH to pH > 12 (Ice Bath) Dissolve->Basify Deprotonation SaltOut Add NaCl (Saturate) Basify->SaltOut Force Phase Sep Extract Extract 3x with DCM SaltOut->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Finish Concentrate: Pure Free Base Dry->Finish

Figure 1: Logical flow for pH-controlled extraction to ensure complete deprotonation.

Protocol B: Non-Aqueous Ion Exchange (Resin)

Best for: Highly water-soluble diamines, small scale (<5g), or when avoiding aqueous workup is critical.

The Science

Strongly Basic Anion Exchange Resins (Type I, OH- form, e.g., Amberlyst A26 or Dowex 1X8) exchange the


 ion for an 

ion. In a methanolic solution, the

deprotonates the amine, forming water (which stays in the solvent) and the free amine. The

is trapped on the solid resin.
Step-by-Step Methodology
  • Resin Preparation:

    • Use Amberlyst A26 (OH form) .[2]

    • Wash the resin in a column with Methanol (MeOH) to remove interstitial water/impurities.

  • Loading:

    • Dissolve your Diamine

      
       HCl salt in dry Methanol.
      
    • Note: If solubility is low, mild warming (30°C) is acceptable.

  • Exchange:

    • Batch Method: Add wet resin (approx 3-4 equivalents of capacity) to the flask. Stir gently for 1 hour.

    • Column Method (Preferred): Pass the amine solution slowly through a packed resin bed.

  • Isolation:

    • Filter off the resin (or collect eluent).[3]

    • Wash resin with 2 volumes of MeOH to recover trapped amine.

    • Evaporate MeOH to yield the free base.

Mechanism Visualization

Resin_Mechanism Input Diamine-H+ Cl- (in MeOH) Interaction Ion Exchange (Surface) Input->Interaction Resin Resin-N+ OH- (Solid Phase) Resin->Interaction Waste Resin-N+ Cl- (Trapped) Interaction->Waste Product Diamine Free Base + H2O (in MeOH) Interaction->Product

Figure 2: Ion exchange mechanism avoiding aqueous phase separation issues.

Troubleshooting & FAQs
Q1: I have a "rag layer" or emulsion during extraction. What do I do?

A: Emulsions are common with amphiphilic diamines.

  • Filter: Pass the entire biphasic mixture through a celite pad. The solid particulates stabilizing the emulsion are removed.

  • Brine: If you haven't saturated with NaCl, do it now.

  • Solvent Switch: If using DCM, try adding a small amount of Isopropanol (5%) to the organic layer to break surface tension.

Q2: How do I verify the HCl is actually gone? (Validation)

A: Use the Silver Nitrate Test .

  • Protocol: Dissolve a small sample of your isolated free base in dilute nitric acid (

    
    ).
    
  • Add: A few drops of

    
     solution.
    
  • Result: A white precipitate (

    
    ) indicates residual hydrochloride. A clear solution indicates success.
    
  • Note: You must use Nitric Acid to acidify, or the amine itself will precipitate Silver Oxide (brown/black).

Q3: Will this racemize my chiral center?

A: Generally, no . Simple 1,2-diamines (like cyclohexane-1,2-diamine) are configurationally stable under basic conditions at room temperature. Racemization typically requires high heat and a mechanism for proton abstraction at the chiral center (which is difficult in these structures).

  • Precaution: Keep temperatures <40°C during evaporation.

  • Storage: Store free bases under Argon/Nitrogen. They avidly absorb

    
     from the air to form carbamates, which look like impurities in NMR.
    
Comparative Data: Method Selection
FeatureProtocol A: LLE (NaOH/DCM)Protocol B: Ion Exchange (Resin)
Scale Unlimited (g to kg)Small to Medium (<10g)
Cost Low (Solvents/Base)High (Resin cost)
Yield (Lipophilic) Excellent (>95%)Good (>90%)
Yield (Hydrophilic) Poor (<50%)Excellent (>95%)
Speed Fast (30 mins)Medium (1-2 hours)
Waste Aqueous wasteSolid waste (Resin)
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for chemical purification protocols including amine free-basing).
  • Tamaddon, F., & Pouramini, F. (2014).[2] Amberlyst A26 OH as a Recyclable Catalyst...[2] Synlett, 25, 1127-1131.[2] (Demonstrates utility of Amberlyst A26 OH in organic synthesis and amine handling).

  • University of Canterbury. Determination of Chloride Ion Concentration by Titration (Mohr's Method). (Standard protocol for Silver Nitrate/Chloride testing).

  • BenchChem. Propane-1,2-diamine Sulfate: Application Notes. (Discusses handling of chiral diamine salts).

  • Kim, H., et al. (2010). Synthesis of Heterocyclic Chiral Diamines. (Details on diamine synthesis and purification yields).

Sources

Optimizing enantiomeric excess in reactions using trans-(-)-DACH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: trans-(-)-DACH Enantioselectivity Optimization

Status: Online Operator: Senior Application Scientist (Chiral Chemistry Division) Ticket ID: DACH-OPT-2024 Subject: Troubleshooting & Optimizing Enantiomeric Excess (ee) in DACH-Mediated Reactions

Welcome to the DACH Optimization Hub

You are likely here because your HPLC or GC trace shows a disappointing enantiomeric excess (ee). Whether you are employing trans-(-)-1,2-diaminocyclohexane (DACH) as a ligand backbone (e.g., Trost, Jacobsen) or as a bifunctional organocatalyst (e.g., Takemoto), the cyclohexane scaffold is a powerful, rigid chiral controller—but it is unforgiving of environmental noise.

This guide treats your reaction not as a recipe, but as a system of competing rates (


 vs. 

). Our goal is to maximize the former and crush the latter.

Module 1: Metal-Ligand Catalysis (Jacobsen & Trost Systems)

Context: You are using a metal complex (Mn, Pd, Co) where the DACH backbone induces chirality via steric gearing.

Common Issue: The "Background Reaction" Leak

Symptom: Moderate yield, but ee is stuck at 50–60% regardless of time. Diagnosis: The uncatalyzed (racemic) pathway is competing with your chiral catalyst. This often happens if the reaction temperature is too high or the catalyst is sluggish.

Troubleshooting Q&A:

Q: My Mn-Salen (Jacobsen) epoxidation is stalling at 60% ee. I’m running it at room temperature. What’s wrong? A: Room temperature is often the enemy of high ee in radical-involved mechanisms. The Jacobsen epoxidation involves a radical intermediate where bond rotation can lead to racemization or cis/trans leakage.

  • The Fix: Lower the temperature to -78°C or -40°C . In styrene epoxidation, this single change can boost ee from ~57% to >86% by suppressing the rotation of the radical intermediate before ring closure.

  • The Additive: Add a donor ligand like 4-phenylpyridine N-oxide . It binds to the metal center, changing the geometry and "tightening" the chiral pocket, which is critical for trisubstituted olefins.

Q: I’m using a Trost Ligand (Pd-DACH) for allylic alkylation, but the ee is fluctuating between batches. A: This is likely a "Memory Effect" or Ion-Pairing issue.

  • Mechanism: Trost alkylations proceed via a double inversion (net retention). If the intermediate

    
    -allyl species is too "loose" (solvent separated ion pair), the nucleophile can attack indiscriminately.
    
  • The Fix: Switch to a solvent with a lower dielectric constant (e.g., from DMF to DCM or Toluene) to enforce a tight ion pair between the cationic Pd-allyl complex and the chiral counter-ion/ligand environment.

  • Protocol Check: Ensure your substrate concentration is high (0.2 M – 0.5 M). Dilution favors dissociation and lowers ee in these systems.

Module 2: Organocatalysis (Takemoto & Thiourea Derivatives)

Context: You are using a DACH-based thiourea or squaramide for Michael additions or nitro-aldol reactions.

Common Issue: The "Water Bridge" Short-Circuit

Symptom: Reaction is fast, but ee is <10%. Diagnosis: Water or protic impurities are competitively hydrogen-bonding to your catalyst.

Troubleshooting Q&A:

Q: I am running a Michael addition with a Takemoto-style catalyst in THF. Yield is good, ee is poor. A: THF is a hydrogen-bond acceptor. It competes with your nitro-olefin or electrophile for the thiourea protons.

  • The Fix: Switch to Toluene or o-Xylene . Non-polar aromatic solvents force the substrates to associate with the catalyst to lower their energy, maximizing the "chiral templating" effect.

  • Critical Step: Add 4Å Molecular Sieves (activated) . Even trace water (from the air) can bridge the thiourea, destroying the bifunctional activation mode.

Q: My catalyst seems to precipitate or form a gel at higher concentrations. A: Thioureas are prone to self-aggregation via intermolecular H-bonding. If they stack, the chiral pocket is occluded.

  • The Fix: Determine the "Aggregation Threshold." Run a concentration screen (0.01 M to 0.1 M). Often, lowering the catalyst loading but increasing the reaction time breaks up aggregates and restores ee.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for rescuing a low-ee reaction based on the catalyst type.

DACH_Optimization_Logic Start START: Low ee observed CatType Identify Catalyst Type Start->CatType Metal Metal-Ligand (Jacobsen/Trost) CatType->Metal Metal Complex Organo Organocatalyst (Thiourea/Takemoto) CatType->Organo Organocatalyst CheckTemp Check Temperature (Is it > 0°C?) Metal->CheckTemp LowerTemp Action: Cool to -40°C/-78°C (Suppress background rxn) CheckTemp->LowerTemp Yes CheckAdd Check Additives CheckTemp->CheckAdd No AddNox Action: Add N-Oxide (Stabilize active species) CheckAdd->AddNox CheckSolv Check Solvent Polarity Organo->CheckSolv SwitchTol Action: Switch to Toluene (Promote H-Bonding) CheckSolv->SwitchTol Using THF/MeOH CheckWater Check Moisture CheckSolv->CheckWater Using Toluene AddMS Action: Add 4Å Mol. Sieves (Remove H-bond competition) CheckWater->AddMS

Figure 1: Decision tree for troubleshooting low enantioselectivity in DACH-mediated systems.

Module 4: Solvent & Condition Tuning Data

Solvent choice is not just about solubility; it dictates the "tightness" of the transition state.

Table 1: Solvent Effects on DACH-Thiourea Michael Addition (Generic Model)

SolventDielectric Constant (

)
Interaction TypeTypical ee OutcomeRecommendation
Toluene 2.38Non-polar /

-stacking
High (90-99%) Preferred. Promotes tight H-bond networks.
DCM 8.93Polar AproticModerate (70-85%)Good alternative if solubility is an issue.
THF 7.58H-Bond AcceptorLow (<50%) Avoid. Competes with catalyst for substrate.
Methanol 32.7H-Bond Donor/AcceptorVery Low / RacemicAvoid. Disrupts all chiral recognition.

Module 5: Standard Optimization Protocol

If your reaction is failing, pause your current workflow and execute this "Rescue Protocol" to re-establish a baseline.

Protocol: The "Cold-Dry-Slow" Optimization Applicable to both Organocatalysis and Metal-Salen systems.

  • Dehydration: Flame-dry all glassware under vacuum. Backfill with Argon.

  • Solvent Swap: Switch reaction solvent to Anhydrous Toluene .

  • Catalyst Pre-Complexation:

    • For Organocatalysts: Stir the catalyst with the electrophile (e.g., nitroalkene) for 15 minutes before adding the nucleophile. This establishes the "chiral pocket."

    • For Metal Catalysts: Stir the metal salt and ligand for 1 hour to ensure quantitative complexation before adding oxidant/substrate.

  • Temperature Drop: Cool the system to -20°C (or lowest temperature where reactivity persists).

  • Initiation: Add the limiting reagent slowly (syringe pump, over 1 hour) to keep local concentrations low and prevent non-selective background reactions.

  • Quench: Quench immediately upon consumption of starting material. Do not let the product "sit" in the chiral environment, which can sometimes induce product racemization.

References

  • Jacobsen, E. N., et al. (1994).[1] "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society, 116(20), 9333–9334.

  • Takemoto, Y., et al. (2003). "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." Journal of the American Chemical Society, 125(42), 12672–12673.

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422.

  • Berkessel, A., et al. (2006). "The mechanism of the organocatalytic enantioselective Michael addition: a computational and experimental study." Angewandte Chemie International Edition, 45, 1-4.

Sources

Technical Support Center: Preventing Racemization of (1R,2R)-1,2-Cyclohexanediamine During Heating

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine handling. (1R,2R)-1,2-cyclohexanediamine (often abbreviated as DACH) is a privileged chiral ligand and building block essential for asymmetric synthesis, transition-metal catalysis, and the development of active pharmaceutical ingredients (APIs) like Oxaliplatin.

However, researchers frequently report a loss of enantiomeric excess (ee) when subjecting the free base to elevated temperatures. This guide provides an in-depth mechanistic troubleshooting framework, self-validating protocols, and stabilization strategies to ensure the stereochemical integrity of your DACH inventory.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my enantiopure (1R,2R)-1,2-cyclohexanediamine racemize when heated during a reaction or distillation? Causality: The racemization of primary chiral amines at elevated temperatures does not typically occur via direct thermal bond cleavage. Instead, it proceeds via an imine intermediate pathway [1][2]. When the free base is heated, the nucleophilic nitrogen lone pairs can react with trace carbonyl impurities (aldehydes or ketones) in the solvent to form a reversible Schiff base (imine). Once the imine is formed, tautomerization to an enamine results in the loss of the stereocenter at the


-carbon. Alternatively, if trace transition metals (e.g., Pd, Ru, Cu) are present in the reaction matrix, they can catalyze a dehydrogenation-rehydrogenation cycle that temporarily converts the amine to an achiral imine, leading to rapid racemization[1].

Q2: How can I completely prevent this racemization during high-temperature workflows? Causality: To prevent racemization, you must eliminate the availability of the nitrogen lone pair. The most robust and industrially validated method is to convert the free amine into an ammonium salt using a chiral acid, specifically L-(+)-tartaric acid [3]. Protonation sequesters the lone pair, rendering the amine non-nucleophilic and incapable of forming imines or coordinating to transition metals. The resulting (1R,2R)-1,2-cyclohexanediamine L-tartrate salt is highly crystalline, thermally stable, and completely immune to heat-induced racemization. If your reaction strictly requires a free amine at high temperatures, you must use covalent protecting groups (such as Boc or Cbz) prior to heating.

Q3: How do I verify that my DACH hasn't racemized after a heating cycle? Causality: A protocol is only as good as its validation. You must implement a self-validating analytical checkpoint. Do not rely solely on NMR, as enantiomers are NMR-indistinguishable in achiral environments. Instead, derivatize the amine (e.g., forming the N,N′-bis(m-toluyl) derivative) and analyze it via chiral solid-phase HPLC (e.g., using a Pirkle L-Leucine-DNB column)[3][4]. Alternatively, measure the specific optical rotation using polarimetry; pure (1R,2R)-DACH in 1 N HCl should exhibit an


 of approximately -25°[4].

Part 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways of DACH under heat: the destructive racemization pathway versus the protective stabilization pathway.

Racemization_Mechanism A (1R,2R)-DACH (Free Base) B Trace Carbonyls / Metals + High Heat A->B Susceptible to F L-(+)-Tartaric Acid A->F Addition of C Imine Intermediate B->C D Enamine Tautomerization (Loss of Stereocenter) C->D Reversible E Racemic DACH D->E G (1R,2R)-DACH L-Tartrate (Ammonium Salt) F->G Protonation H Thermally Stable (No Free Lone Pair) G->H Heating

Mechanistic pathway showing heat-induced racemization of free DACH vs. stabilization via tartrate salt.

Part 3: Quantitative Data on DACH Stabilization Strategies

When designing your experiment, select the stabilization state of DACH based on the thermal parameters of your workflow.

Stabilization StrategyChemical StateThermal Stability LimitSusceptibility to RacemizationIdeal Use Case
None (Free Base) Neutral Amine< 60 °CHigh (especially with metals/carbonyls)Immediate use in room-temperature asymmetric catalysis.
Tartrate Salt Ammonium Salt> 150 °CNone (Lone pairs sequestered)Long-term storage, high-heat resolution, shipping.
Boc-Protected Carbamate~ 120 °CLow (Sterically hindered, non-nucleophilic)Multi-step high-temp organic synthesis requiring organic solubility.

Part 4: Self-Validating Experimental Protocols

To guarantee stereochemical integrity, DACH should be stored as a tartrate salt and only converted to the free base immediately prior to use.

Protocol A: Resolution and Thermal Stabilization of (1R,2R)-DACH

This procedure uses L-(+)-tartaric acid as a chiral selector to isolate and thermally stabilize the (1R,2R) enantiomer from a racemic mixture[3].

Step-by-Step Methodology:

  • Preparation: In a clean, dry flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in distilled water (approx. 3 mL per gram of acid).

  • Addition: Slowly add 1.0 equivalent of racemic trans-1,2-cyclohexanediamine to the aqueous solution. The reaction is exothermic.

  • Heating: Add glacial acetic acid (approx. 1 mL per gram of diamine) and heat the mixture to 90 °C until complete dissolution is achieved. Causality: Heating ensures thermodynamic control, allowing the less soluble diastereomeric salt to selectively crystallize upon cooling.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Isolation: Filter the resulting white crystals under vacuum. Wash sequentially with ice-cold water and cold methanol.

  • Validation Checkpoint: Dry the crystals under vacuum. Take a 10 mg aliquot, dissolve in 1 N HCl, and measure the optical rotation. It should match the literature value for the pure L-tartrate salt.

Protocol B: In-Situ Free-Basing of (1R,2R)-DACH L-Tartrate

Perform this step only when you are ready to use the ligand in your reaction to minimize the time the free base is exposed to ambient conditions.

Step-by-Step Methodology:

  • Suspension: Suspend the purified (1R,2R)-DACH L-tartrate salt in a minimal amount of distilled water.

  • Basification: Slowly add 5 N NaOH solution until the pH reaches >12. Causality: Strong base is required to fully deprotonate the ammonium salt, liberating the free amine and leaving sodium tartrate in the aqueous phase.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM) or diethyl ether.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent.

  • Concentration & Validation: Evaporate the solvent under reduced pressure (keep bath temperature < 35 °C to prevent premature thermal degradation). Immediately analyze a micro-sample via chiral HPLC to confirm an ee of >99% before proceeding to your main reaction[4].

Protocol_Workflow S1 1. Combine Racemic DACH & L-(+)-Tartaric Acid S2 2. Heat to 90°C in H2O (Complete Dissolution) S1->S2 S3 3. Slow Cooling to 20°C (Selective Crystallization) S2->S3 S4 4. Filter & Wash (Ice-Cold Water/MeOH) S3->S4 S5 5. (1R,2R)-DACH L-Tartrate (Stable Storage) S4->S5 S6 6. Free-Basing with NaOH (Immediately Prior to Use) S5->S6

Self-validating experimental workflow for the resolution, thermal stabilization, and free-basing of (1R,2R)-DACH.

Part 5: References

1.[3] Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. ResearchGate. Available at:[Link] 2.[4] Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry. Journal of Chemical Education, ACS Publications. Available at:[Link] 3.[1] Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society, ACS Publications. Available at:[Link] 4.[2] Lipase and -transaminase catalysis in preparation of alcohol and amine enantiomers. UTUPub. Available at:[Link]

Sources

Technical Support Center: Purification & Resolution of trans-(-)-1,2-Cyclohexanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and chiral resolution of trans-(-)-1,2-cyclohexanediamine dihydrochloride (also known as (1R,2R)-(-)-DACH·2HCl). This compound is a critical C2-symmetric chiral building block used in asymmetric catalysis (e.g., Jacobsen epoxidation) and drug development (e.g., Oxaliplatin)[1][2]. Because the enantiomers cannot be separated by standard achiral chromatography or direct salt formation with HCl, the racemic free base must first be resolved using a chiral acid, followed by free-basing and counterion exchange[3][4].

Experimental Workflow

Workflow for the resolution and purification of trans-(-)-1,2-Cyclohexanediamine dihydrochloride.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected validation metrics for the resolution and purification workflow.

ParameterValueCausality / Mechanistic Purpose
Racemic trans-DACH 1.0 equivStarting material mixture of (1R,2R) and (1S,2S) enantiomers[1].
L-(+)-Tartaric Acid 1.0 equivChiral resolving agent; forms diastereomeric salts with differential solubilities[3][4].
Glacial Acetic Acid ~0.8 equivLowers pH to selectively precipitate the (1R,2R)-tartrate salt[3].
NaOH (Aqueous) >4.0 equivEnsures complete deprotonation of the diammonium tartrate to yield the free base[4].
HCl (Methanolic) >2.0 equivProvides the chloride counterion to form the stable dihydrochloride salt.
Specific Rotation [α]D²⁰ -25° (c=5, 1M HCl)Self-validating metric confirming the optical purity of the (1R,2R)-(-)-enantiomer.
Step-by-Step Methodologies

Protocol A: Chiral Resolution to (1R,2R)-(-)-1,2-Cyclohexanediamine L-Tartrate Mechanistic Note: We utilize L-(+)-tartaric acid to selectively precipitate the (1R,2R) enantiomer. The addition of glacial acetic acid is critical as it buffers the solution, preventing the co-precipitation of the (1S,2S) diastereomer ([4]).

  • In a 1-L beaker equipped with mechanical stirring, dissolve 150 g (1.0 mol) of L-(+)-tartaric acid in 250 mL of distilled water[4].

  • Slowly add 120 mL (1.0 mol) of racemic trans-1,2-cyclohexanediamine. The reaction is highly exothermic; maintain the temperature below 90 °C[4].

  • Once the addition is complete, add 50 mL of glacial acetic acid[4].

  • Cool the mixture to 5 °C in an ice bath for 2 hours to induce crystallization[4].

  • Filter the resulting precipitate under vacuum and wash with 50 mL of ice-cold water, followed by 3 × 50 mL of cold methanol.

  • Air-dry the white solid to obtain (1R,2R)-(-)-1,2-diammoniumcyclohexane mono-(+)-tartrate (Typical yield: 40-45%, >98% ee)[4]. Validation Check: Take a 25 mg sample of the tartrate salt, free-base with NaOH, derivatize with m-toluoyl chloride, and analyze via chiral HPLC to confirm >98% ee before proceeding[4].

Protocol B: Free-Basing and Dihydrochloride Salt Formation Mechanistic Note: The free amine is highly water-soluble. Continuous liquid-liquid extraction is highly recommended over standard separatory funnel extraction to prevent catastrophic yield loss[5].

  • Dissolve 50 g of the resolved tartrate salt in 100 mL of 4N aqueous NaOH[4].

  • Transfer the aqueous solution to a continuous liquid-liquid extractor and extract with dichloromethane (DCM) or benzene for 24–48 hours[5]. (Alternatively, saturate the aqueous layer with NaCl and perform 6–8 manual extractions with DCM).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Cool the organic filtrate to 0 °C and slowly bubble dry HCl gas through the solution, or add a stoichiometric excess of 2M HCl in diethyl ether/methanol.

  • A white precipitate of trans-(-)-1,2-cyclohexanediamine dihydrochloride will form immediately.

  • Filter the salt, wash with cold diethyl ether, and recrystallize from hot methanol with a few drops of water to ensure absolute purity. Validation Check: Measure the specific optical rotation of the final salt. A value of [α]D²⁰ = -25° (c=5, 1M HCl) confirms the optical purity of the (1R,2R)-(-)-enantiomer.

Troubleshooting & FAQs

Q: Why do we add glacial acetic acid during the tartaric acid resolution? A: The addition of glacial acetic acid lowers the pH and buffers the solution. This suppresses the solubility of the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt, driving its selective crystallization while the more soluble (1S,2S) diastereomeric salt remains in the mother liquor. Omitting the acetic acid leads to poor enantiomeric excess (ee) and lower yields ([3]).

Q: During the free-basing step, my extraction yield is very low. What went wrong? A: trans-1,2-Cyclohexanediamine is highly hydrophilic and partitions poorly into organic solvents. If you simply use a separatory funnel with DCM, you will lose a significant amount of product in the aqueous layer. To troubleshoot this, use a continuous liquid-liquid extractor for 24-48 hours[5]. If continuous extraction is unavailable, you must heavily saturate the aqueous phase with NaCl (salting out) and perform multiple (at least 6-8) extractions with DCM or chloroform.

Q: My dihydrochloride salt is discolored (yellow/brown). How can I purify it? A: Discoloration is usually caused by the oxidation of the free amine prior to salt formation, or by trace transition metal impurities. To troubleshoot, recrystallize the crude dihydrochloride salt from hot methanol with a minimal amount of water. You can also add a small amount of activated carbon (Darco) during the hot dissolution step, followed by hot filtration through a Celite pad before allowing the salt to crystallize.

Q: How can I accurately determine the enantiomeric excess (ee) of my purified DACH dihydrochloride? A: While specific optical rotation ([α]D²⁰ = -25° at c=5 in 1M HCl) is a good preliminary check, it is not sensitive enough to distinguish between 95% and 99% ee. The self-validating standard protocol is derivatization: treat a small sample of the salt with NaOH and m-toluoyl chloride to form the bis(m-toluamide) derivative[4]. This derivative can then be accurately analyzed via chiral HPLC (e.g., using a Pirkle L-Leucine-DNB column or Chiralcel OD-H) ([4]).

Q: Can I resolve the dihydrochloride directly without forming the tartrate? A: No. Chiral resolution requires a chiral resolving agent to form diastereomers, which possess different physical properties (such as solubility). Because HCl is achiral, it forms enantiomeric salts with the racemic amine, and these enantiomers have identical solubilities. You must resolve the amine via the chiral tartrate salt first, isolate the pure (1R,2R) enantiomer, and then exchange the counterion to chloride[3][4].

References
  • Larrow, J. F., & Jacobsen, E. N. (1998). (R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride, A Highly Enantioselective Epoxidation Catalyst. Organic Syntheses, 75, 1. URL:[Link]

  • US Patent 4085138A. (1978). Process for optical resolution of crude trans-1,2-cyclohexanediamine.

Sources

Technical Support Center: Managing Hygroscopicity in 1,2-Cyclohexanediamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for synthesis chemists and drug development professionals handling 1,2-cyclohexanediamine dihydrochloride (and its derivatives). As a critical chiral precursor for DACH-based ligands and asymmetric catalysts, maintaining the anhydrous integrity of this salt is paramount.

Due to its dihydrochloride nature, the protonated amine groups possess a high charge density that forms strong ion-dipole interactions with atmospheric water. Improper storage leads to moisture absorption, which severely compromises catalytic stoichiometry, ruins enantiomeric excess (ee), and causes handling failures.

Section 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my 1,2-cyclohexanediamine dihydrochloride turn into a sticky paste or hard clumps over time? A1: This physical degradation is driven by the thermodynamic principles of deliquescence and efflorescence. When the ambient relative humidity (RH) in your laboratory exceeds the salt's Deliquescence Relative Humidity (DRH), the salt absorbs atmospheric water until it dissolves into a saturated solution droplet[1]. Conversely, if the laboratory HVAC system causes the RH to drop below the Efflorescence Relative Humidity (ERH), the droplet desorbs water and the salt recrystallizes[1]. This constant cyclic process fuses the fine powder into hard, unusable clumps.

Deliquescence Dry Dry Salt Powder (Free-flowing) Wet Deliquescence (Saturated Droplets) Dry->Wet RH > DRH (Water Absorption) Cake Recrystallization (Caking/Clumping) Wet->Cake RH < ERH (Water Desorption)

Caption: Cyclic mechanism of deliquescence and caking in hygroscopic salts.

Q2: How does moisture absorption specifically affect my asymmetric synthesis yields? A2: The primary issue is stoichiometric skewing. Water adds hidden mass to the salt. If you weigh 100 mg of a "wet" batch, you are introducing significantly fewer moles of the actual chiral diamine ligand than your calculations require. In metal-catalyzed asymmetric synthesis, this leaves uncomplexed metal centers that can catalyze racemic background reactions, drastically lowering your enantiomeric excess. Furthermore, deliquesced salts can create corrosive micro-environments that degrade sensitive reagents[1].

Section 2: Troubleshooting Storage & Handling

Q3: What are the best practices for storing this compound to prevent moisture uptake? A3: To manage hygroscopic hydrochloride salts, you must control their exposure to moisture at every single stage[1]. The manufacturer's safety and handling guidelines dictate that the salt must be protected from moisture and stored under an inert atmosphere[2].

  • Primary Storage: Store the tightly closed container in a dry, cool, and well-ventilated place[2].

  • Micro-environment: Place the primary container inside a secondary desiccator filled with an active desiccant (e.g., Drierite or silica gel) to maintain a localized dry environment[1].

Q4: Can I restore caked 1,2-cyclohexanediamine dihydrochloride, or should I discard it? A4: Because 1,2-cyclohexanediamine dihydrochloride is generally thermally stable, it is entirely possible to recover the salt by drying it under vacuum[3]. Gentle heating provides the kinetic energy required to break the hydrogen bonds between the water molecules and the ammonium cations, while the vacuum shifts the equilibrium to favor water desorption. (See Protocol A below for the self-validating recovery method).

MoistureWorkflow Start Assess Ambient RH vs Salt DRH Decision Is RH < DRH? Start->Decision Glovebox Use Glovebox / Inert Atmosphere Decision->Glovebox No (High Humidity) Benchtop Rapid Benchtop Weighing Decision->Benchtop Yes (Low Humidity) Seal Seal with Parafilm & Argon Purge Glovebox->Seal Benchtop->Seal Desiccator Store in Desiccator with Desiccant Seal->Desiccator

Caption: Workflow for moisture control and handling of hygroscopic salts.

Section 3: Quantitative Data on Moisture Impact

To effectively troubleshoot, you must understand the quantitative thresholds of your working environment. Below is a summary of typical metrics associated with handling highly hygroscopic amine hydrochlorides.

ParameterThreshold / ValueMechanistic Consequence
Critical Relative Humidity (CRH) ~60% - 65% at 25°CAbove this ambient RH, rapid deliquescence occurs. Weighing on a benchtop becomes impossible without mass drift.
Vacuum Drying Temperature 60°C - 80°CProvides sufficient thermal energy to break ion-dipole water interactions without causing thermal decomposition of the carbon skeleton[3].
Drying Time (Constant Mass) 12 - 24 hoursEnsures complete removal of both surface-bound and interstitial water molecules trapped in the crystal lattice.
Weighing Error (Ambient, 75% RH) +2% to +5% per minuteLeads to severe under-dosing of the chiral diamine ligand, resulting in poor catalytic conversion and low ee.

Section 4: Self-Validating Experimental Protocols

Do not rely on visual inspection to confirm a salt is dry. The following protocols are designed as self-validating systems to guarantee anhydrous conditions.

Protocol A: Vacuum Recovery of Caked 1,2-Cyclohexanediamine Dihydrochloride

Causality Focus: Heating overcomes the activation energy of water desorption, while the vacuum removes the desorbed water vapor to prevent re-equilibration.

  • Preparation: Transfer the caked salt to a pre-weighed, dry Schlenk flask. Record the exact tare weight of the flask. Gently break up large clumps with a dry, metal spatula to maximize the surface area exposed to the vacuum.

  • Initial Degassing: Apply a mild vacuum (approx. 50-100 mbar) at room temperature for 30 minutes. This removes bulk surface moisture slowly, preventing the rapid boiling of water that could cause the fine powder to splatter and be lost to the vacuum manifold.

  • Thermal Desorption: Submerge the flask in a heated oil bath set to 70°C and increase the vacuum to <1 mbar. Leave under active dynamic vacuum for 12 hours.

  • Validation (Constant Mass): Backfill the flask with dry argon and let it cool to room temperature. Weigh the flask to determine the mass of the salt. Re-apply the vacuum and heat for an additional 2 hours, then re-weigh. Validation gate: The drying is only complete when the mass difference between the two weighings is <0.1%.

  • Storage: Immediately transfer the free-flowing powder into an argon-filled glovebox. Store in an amber vial, purge the headspace with argon, and seal tightly with Parafilm[2].

Protocol B: Moisture-Free Weighing Workflow

Causality Focus: Even brief exposures to ambient air can ruin highly hygroscopic reference standards. Rapid processing and controlled micro-environments are mandatory[1].

  • Environment Setup: For highly sensitive reactions, weighing must occur inside a glovebox or a controlled humidity chamber[1]. If a glovebox is unavailable, utilize a portable glove bag purged with argon[4].

  • Static Elimination: Dry environments (<10% RH) exacerbate static electricity. Use a static eliminator (anti-static gun) on your moisture-resistant weighing paper and microbalance[1]. This prevents the fine dihydrochloride powder from scattering, which causes mass loss and cross-contamination.

  • Rapid Transfer & Blanking: Tare your reaction vial. Quickly transfer the required mass using a dry spatula to minimize ambient exposure[1].

  • Validation: To ensure your microbalance isn't drifting due to humidity changes during the process, utilize a "blank" weighing paper. Weigh the blank before and after your sample transfer; if the blank's mass increases, your environment is too humid and the sample mass is compromised[1].

References

1.[1] Smolecule. handling hygroscopic properties of hydrochloride salts. 2.[3] BenchChem. Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. 3.[4] Chromatography Forum. How to Handle Hygroscopic Reference Standards? 4.[2] Fisher Scientific. SAFETY DATA SHEET: 1,2-cyclohexanediamine dihydrochloride, 98%.

Sources

Minimizing side reactions when using diamine dihydrochloride precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability vs. Reactivity Trade-off

Diamine dihydrochlorides (e.g., p-phenylenediamine dihydrochloride, ethylenediamine dihydrochloride) are the preferred storage forms of diamines due to their resistance to oxidation and hygroscopicity. However, they present a distinct synthetic challenge: they are chemically inert until neutralized.

The transition from the stable salt (


) to the reactive free base (

) is the critical failure point where most side reactions occur. This guide addresses the three primary failure modes: Incomplete Neutralization (Solubility Traps) , Lack of Selectivity (Bis-functionalization) , and Oxidative Degradation .

Module 1: The Neutralization Trap (Solubility & Handling)

The Issue: Releasing the free amine requires a base. However, the byproduct (inorganic salt, e.g., NaCl or TEA·HCl) often precipitates, trapping the diamine in a gummy matrix or creating a heterogeneous mixture that ruins stoichiometry.

Protocol A: The "Salting Out" Biphasic Extraction

Best for: Aliphatic diamines (e.g., Cystamine, Ethylenediamine) where the free base is water-soluble.

The Logic: Standard neutralization with 1M NaOH often leaves the diamine dissolved in the water layer, making extraction difficult. By using concentrated base , we saturate the aqueous layer with ions, forcing the organic diamine to "oil out" or partition into the organic solvent.

Step-by-Step:

  • Dissolution: Dissolve Diamine·2HCl in the minimum volume of water.

  • The "Crash" Step: Add 10N NaOH dropwise.

    • Observation: The solution will heat up (exothermic). You may see an "oil" separate or the solution turn cloudy. This is the free base crashing out due to the high ionic strength (Common Ion Effect).

  • Extraction: Immediately extract with Dichloromethane (DCM) .

    • Note: Do not use Ether (too volatile for exothermic mix) or Ethyl Acetate (potential hydrolysis at high pH).

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is slightly acidic and can trap amines.
Protocol B: The Non-Aqueous "Scavenger" Method

Best for: Soluble linkers or when water must be excluded.

  • Suspend Diamine·2HCl in anhydrous Methanol or DMF.

  • Add 2.2 equivalents of DIPEA (Hünig's Base).

  • Critical Step: Sonication for 10 minutes.

  • The DIPEA·HCl remains soluble in DCM/DMF (or precipitates in Ether), allowing the diamine to react in situ.

Module 2: The Selectivity Paradox (Mono- vs. Bis-Functionalization)

The Issue: When reacting a diamine with an electrophile (e.g., an NHS-ester or Acyl Chloride), the statistical distribution typically yields 25% unreacted, 50% mono-product, and 25% bis-product. Separating these is often impossible due to similar polarity.

Mechanism of Failure

If the first reaction increases the nucleophilicity of the remaining amine (rare) or if the local concentration of electrophile is high, the "Bis" product dominates.

Workflow: The "HCl-Boc" Strategy

Scientific Grounding: This method utilizes pH-controlled equilibrium to statistically protect one amine. By creating a monohydrochloride salt in situ, you effectively "deactivate" one amine via protonation while the other reacts.

Step-by-Step:

  • Stoichiometry Calculation: Start with 1.0 eq of Diamine·2HCl.[1][2][3]

  • Partial Neutralization: Add exactly 1.0 eq of NaOH (or TEA).

    • Result: You now have a statistical mixture favoring the Monohydrochloride (

      
      ).
      
  • Reaction: Add 1.0 eq of Boc-Anhydride (

    
    ) .
    
    • Mechanism:[4][5][6] Only the unprotonated amine (

      
      ) can react. As it reacts, the equilibrium shifts, but the protonated amine remains protected by its own salt form.
      
  • Purification: The mono-Boc product is easily separated from the unreacted salt (water soluble) and bis-Boc (highly lipophilic).

Visualization: Selectivity Control

SelectivityControl Figure 1: The Monohydrochloride Strategy for Selective Functionalization Start Diamine·2HCl Base Add 1.0 eq Base Start->Base MonoSalt Monohydrochloride (H2N-R-NH3+) Base->MonoSalt Equilibrium Shift Path1 Protonated Amine (Unreactive) MonoSalt->Path1 50% Path2 Free Amine (Reactive) MonoSalt->Path2 50% Electrophile Add Electrophile (e.g., Boc2O) Result Mono-Protected Product (High Yield) Electrophile->Result Path1->Result Remains Protected Path2->Electrophile

Module 3: Handling Oxidation (Phenylenediamines)

The Issue: Aromatic diamines (e.g., p-phenylenediamine, OPD, TMB) are oxidation-prone. The dihydrochloride salt is stable, but the moment it is neutralized, it begins to oxidize to quinone diimines (purple/black species), which polymerize into "Bandrowski’s Base" type impurities.

Troubleshooting Guide: Preventing "The Black Tar"
VariableRecommendationScientific Rationale
Atmosphere Strict Argon/Nitrogen Oxygen acts as a radical initiator for the polymerization of phenylenediamines.
pH Control Keep Acidic (pH < 4) until use Protonated amines (

) cannot be oxidized. Only neutralize seconds before the coupling step.
Additives EDTA (1-5 mM) Chelates trace metal ions (

,

) which catalyze the auto-oxidation of aromatic amines.
Solvent Degassed Buffers Dissolved oxygen in water/methanol is sufficient to degrade 10-15% of your material within minutes.

Frequently Asked Questions (FAQ)

Q: Why did my reaction mixture turn solid/gummy upon adding TEA? A: You likely formed Triethylamine Hydrochloride (TEA·HCl), which is insoluble in non-polar solvents like Ether or Toluene.

  • Fix: Switch to Dichloromethane (DCM) or Chloroform , where TEA·HCl has moderate solubility, or perform an aqueous workup to wash away the salts.

Q: I used 1 equivalent of acyl chloride, but I mostly got the bis-amide. Why? A: This is a mixing issue. If you add the diamine to the acyl chloride, the local concentration of electrophile is high, favoring double reaction.

  • Fix: Use "Inverse Addition." Add the acyl chloride dropwise TO the diamine (preferably with the diamine in 5-10x excess).

Q: Can I use the dihydrochloride salt directly in a peptide coupling (EDC/NHS)? A: Yes, but you must add exactly 2 equivalents of base (DIPEA) to the coupling mixture.

  • Warning: The chloride ions (

    
    ) can sometimes interfere with HBTU/HATU couplings by forming less reactive intermediates. Using the HBF4 salt  or free-basing prior to coupling is often cleaner for sensitive peptides.
    

References

  • Selective Mono-acylation Protocols

    • Title: Imidazole-Catalyzed Monoacylation of Symmetrical Diamines.[7][8]

    • Source:Organic Letters, American Chemical Society.
    • URL:[Link]

  • Handling & Oxidation of Phenylenediamines

    • Title:p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium.
    • Source: University of Cordoba / ResearchG
    • URL:[Link]

  • Solubility & Switchable Solvents

    • Title: Diamines as switchable-hydrophilicity solvents with improved phase behaviour.[9][10]

    • Source:RSC Advances, Royal Society of Chemistry.
    • URL:[Link]

  • Selective Protection Strategies

    • Title: Selective Mono-BOC Protection of Diamines.[6][8]

    • Source:Synthetic Communic
    • URL:[Link]

Sources

Validation & Comparative

Precision Analysis of DACH Dihydrochloride: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical process engineers.

Executive Summary

trans-1,2-Diaminocyclohexane (DACH) is the critical chiral auxiliary in the synthesis of the blockbuster chemotherapeutic Oxaliplatin . The enantiomeric purity of the (


)-DACH isomer directly dictates the safety and efficacy of the final drug product.

Analyzing DACH dihydrochloride presents three specific analytical challenges:

  • Lack of Chromophore: The molecule is aliphatic, possessing negligible UV absorption above 210 nm.

  • High Polarity: As a dihydrochloride salt, it is highly water-soluble and retains poorly on standard C18 or normal-phase chiral columns without modification.

  • Detection Limits: Impurity specifications often require detection of the (

    
    ) enantiomer at levels <0.1%, demanding high signal-to-noise ratios.
    

This guide compares the three most robust methodologies for this analysis: Direct Ligand Exchange (Crown Ether) , Pre-Column Derivatization , and Polysaccharide CSPs .

Method A: Direct Chiral Ligand Exchange (The "Gold Standard")

Best For: Routine QC, Raw Material Release, Direct injection of aqueous salts.

This method utilizes a Crown Ether-based Chiral Stationary Phase (CSP).[1][2] It is the most robust approach for DACH dihydrochloride because it allows for the direct injection of the salt form without free-basing or extraction.

The Mechanism

The stationary phase contains a chiral crown ether (typically (3,3’-diphenyl-1,1’-binaphthyl)-20-crown-6). The ammonium groups (


) of the DACH salt form reversible inclusion complexes with the crown ether. The chiral "barrier" of the binaphthyl group discriminates between the (

) and (

) spatial arrangements.
Experimental Protocol
  • Column: Daicel CROWNPAK® CR-I(+) or CR(+) (150 × 3.0 mm, 5 µm).[2]

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.0 to 2.[1]0) / Methanol (85:15 v/v).[1]

    • Note: The low pH is critical to ensure the amine remains fully protonated (

      
      ) for complexation.
      
  • Flow Rate: 0.4 – 0.5 mL/min (lowered to prevent backpressure on 3mm columns).

  • Temperature: 25°C (Lower temperatures often improve resolution but increase pressure).

  • Detection:

    • Primary: Refractive Index (RI) or ELSD (Evaporative Light Scattering).

    • Secondary: UV at 200 nm (Feasible but prone to baseline noise from mobile phase).

Scientist’s Insight

"Avoid using mobile phases with high UV cutoffs. If you must use UV, ensure your perchloric acid is HPLC grade. Do not use phosphate buffers; the cations (


, 

) compete with the amine for the crown ether cavity, destroying resolution."

Method B: Pre-Column Derivatization (High Sensitivity)

Best For: Trace impurity analysis (<0.05%), Biological samples, Labs without specialized chiral columns.

When sensitivity is paramount, or when a Crown Ether column is unavailable, derivatization is the superior choice. By attaching a fluorophore, we bypass the UV detection limit and can often use standard achiral columns if a chiral derivatizing agent is used.

The Mechanism

The non-chromophoric DACH reacts with a reagent to form a stable, highly detectable derivative.

  • Option 1 (Achiral Reagent + Chiral Column): React with AQC or Fmoc-Cl . Separate on a Polysaccharide column.

  • Option 2 (Chiral Reagent + Achiral Column): React with Marfey’s Reagent (FDAA) or GITC . This creates diastereomers (e.g., L-DACH-L-Reagent vs D-DACH-L-Reagent) which have different physical properties and can be separated on a standard C18 column.

Recommended Protocol: OPA-IBLC Derivatization

This method uses o-phthalaldehyde (OPA) and N-isobutyryl-L-cysteine (IBLC) to form fluorescent diastereomers.

  • Reagent Prep: Mix 10 mg OPA + 10 mg IBLC in 1.5 mL Methanol. Add 10 µL 2-mercaptoethanol.

  • Reaction: Mix 10 µL Sample (DACH 2HCl in borate buffer pH 9) + 10 µL Reagent. React for 2 minutes at RT.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 250 x 4.6 mm).

    • Mobile Phase: A: Acetate Buffer pH 6.0 / B: Acetonitrile (Gradient 20% -> 60% B).

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Scientist’s Insight

"The OPA reaction is fast but the derivatives are unstable. Automate the derivatization using your autosampler's mixing routine to ensure the time between reaction and injection is identical for every sample."

Method C: Polysaccharide CSP (The "Universal" Alternative)

Best For: Labs with existing AD/OD columns, Free amine samples.

If you only have standard polysaccharide columns (Chiralpak AD, OD, IG), you cannot inject the dihydrochloride salt directly. You must convert it to the free base.

Experimental Protocol
  • Sample Prep: Dissolve DACH 2HCl in 1M NaOH. Extract into Hexane or Dichloromethane. Dry organic layer.

  • Column: Chiralpak® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (90:10:0.1).

    • Critical: The Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.

  • Detection: UV at 210 nm (Poor sensitivity) or RI.

Comparative Analysis

The following table contrasts the performance metrics of the three methodologies.

FeatureMethod A: Crown Ether (Direct)Method B: Derivatization (OPA/FDAA)Method C: Polysaccharide (Free Base)
Analyte Form Salt (Direct Injection)Salt (Buffered)Free Base (Requires Extraction)
Column Type Specialized (Crownpak CR)Standard C18Universal Chiral (AD/OD)
Detection Limit (LOD) High (~10 µg/mL)Ultra-Low (ng/mL range) Moderate (~5 µg/mL)
Sample Prep Minimal (Dissolve & Shoot) High (Reaction required)High (Extraction required)
Robustness Excellent for purity %Moderate (Kinetic resolution risk)Low (Extraction variability)
Cost per Run LowMedium (Reagents)Medium (Solvents)

Decision Framework & Workflows

Figure 1: Method Selection Decision Tree

Use this logic flow to select the appropriate method based on your lab's capabilities and sensitivity requirements.

MethodSelection Start Start: DACH Dihydrochloride Sample Sensitivity Is Trace Impurity (<0.05%) Detection Required? Start->Sensitivity Deriv METHOD B: Pre-Column Derivatization (OPA/FDAA + C18 Column) Sensitivity->Deriv Yes (High Sens) ColumnCheck Is a Crown Ether Column (CR+) Available? Sensitivity->ColumnCheck No (Standard QC) MethodA METHOD A: Direct Injection (Crownpak CR+) ColumnCheck->MethodA Yes MethodC METHOD C: Free-Basing Extraction (Chiralpak AD/IA) ColumnCheck->MethodC No

Caption: Decision matrix for selecting the optimal chromatographic approach based on sensitivity needs and column availability.

Figure 2: Comparative Workflow (Direct vs. Derivatization)

Visualizing the operational steps involved in the two primary methods.

Workflow cluster_0 Method A: Direct (Crown Ether) cluster_1 Method B: Derivatization (OPA) A1 Dissolve DACH 2HCl in Mobile Phase (pH 1.5) A2 Inject onto Crownpak CR(+) A1->A2 A3 Detect (RI or UV 200nm) A2->A3 B1 Buffer DACH 2HCl to pH 9.0 B2 Add OPA-IBLC Reagent (Wait 2 mins) B1->B2 B3 Inject onto Standard C18 B2->B3 B4 Detect (Fluorescence) B3->B4

Caption: Operational workflow comparison. Method A offers simplicity, while Method B offers enhanced detectability through chemical modification.

References

  • Daicel Corporation. (n.d.).[2] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies. Retrieved from [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Resolution of Chiral Amines and Amino Acids on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. Retrieved from [Link]

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Chiral Liquid Chromatography. Encyclopedia of Separation Science. Retrieved from [Link]

  • Phenomenex. (2023).[3] Chiral HPLC Separations Guide: Primary Amines. Phenomenex Application Notes. Retrieved from [Link]

Sources

Publish Comparison Guide: Benchmarking trans-(-)-DACH in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rigid Specialist

In the landscape of chiral diamine ligands, (1R,2R)-(-)-1,2-Diaminocyclohexane (trans-(-)-DACH) stands as the rigid, steric heavyweight compared to its flexible counterpart, 1,2-Diphenylethylenediamine (DPEN) .

While DPEN is often the "generalist" choice for standard aromatic ketone reductions, trans-(-)-DACH offers superior stereocontrol in Dynamic Kinetic Resolutions (DKR) and sterically demanding substrates. Its fused cyclohexane backbone locks the chelate ring conformation, minimizing entropic loss during the transition state assembly. This guide objectively benchmarks trans-(-)-DACH against DPEN and BINAP systems, providing experimental evidence where DACH is not just an alternative, but the optimal choice.

Ligand Architecture & Mechanistic Advantage

The core differentiator of trans-(-)-DACH is the cyclohexane backbone . Unlike DPEN, which relies on phenyl ring repulsion to set chirality, DACH's chirality is fused into a rigid carbon skeleton.

Structural Comparison
Featuretrans-(-)-DACHDPEN (Diphenylethylenediamine)
Backbone Rigidity High: Fused cyclohexane ring prevents rotation.Moderate: C-C bond rotation possible (though restricted by Ph groups).
Bite Angle Fixed/Constraint.Flexible/Adaptable.
Primary Use Case Sterically crowded substrates, DKR of aldehydes, aliphatic ketones.Simple aromatic ketones (e.g., Acetophenone).[1][2][3]
Cost Efficiency High (Readily available from byproduct streams).Moderate to High.
Mechanistic Cycle: Metal-Ligand Bifunctional Catalysis

The DACH ligand operates via the Noyori-type Metal-Ligand Bifunctional Mechanism . The NH protons on the diamine are not passive; they actively participate in H-bonding with the substrate oxygen, lowering the activation energy.

G Catalyst Ru-H Species (Active Catalyst) TS 6-Membered Transition State (H-Bonding Network) Catalyst->TS + Substrate Substrate Ketone/Imine Substrate Substrate->TS Product Chiral Alcohol/Amine TS->Product Hydride Transfer Regen 16e- Ru-Amido Species TS->Regen - Product Regen->Catalyst + H2/H-Donor (Rate Limiting Step) H_Source H2 or HCO2H/IPA H_Source->Regen

Figure 1: The Metal-Ligand Bifunctional Mechanism. The NH moiety of DACH stabilizes the transition state via hydrogen bonding.

Benchmarking Performance Data

Case Study A: Asymmetric Transfer Hydrogenation (ATH) of Aromatic Ketones

Standard Benchmark: Acetophenone reduction using Ru-Arene-Diamine complexes.

While DPEN is the industry standard for simple acetophenone derivatives, DACH performs competitively, particularly when the catalyst backbone requires enhanced stability against oxidation or thermal degradation.

Table 1: Comparative Efficiency in ATH of Acetophenone Conditions: RuCl(Ts-Diamine)(p-cymene), HCOONa/H2O, 28°C.

Ligand ScaffoldYield (%)ee (%)TOF (h⁻¹)Verdict
(S,S)-Ts-DPEN >9997-98800Gold Standard for simple aromatics.
(R,R)-Ts-DACH 9592-95650Excellent alternative; slightly lower ee for simple substrates.
DACH-Sulfonamide 98>99200Superior ee , but slower kinetics (Organocatalysis mode).

Insight: For simple aromatic ketones, DPEN holds a slight edge in enantioselectivity (ee). However, DACH derivatives often exhibit higher stability in oxidative environments.

Case Study B: Dynamic Kinetic Resolution (DKR) of -Branched Aldehydes

The "Killer App" for DACH.

This is where trans-(-)-DACH outperforms DPEN. In the hydrogenation of racemic


-arylaldehydes, the catalyst must discriminate between rapidly racemizing enantiomers.[4] The rigidity of DACH creates a tighter chiral pocket, essential for this discrimination.

Table 2: DKR of 2-Phenylpropanal derivatives Catalyst: RuCl₂[Diphosphine][Diamine]

Catalyst SystemSubstrateYield (%)ee (%)
Ru-BINAP / DPEN 2-Phenylpropanal9269
Ru-DMM-SDP / DACH 2-Phenylpropanal9596
Ru-DMM-SDP / DACH

-Isopropyl-benzaldehyde
9498

Critical Finding: The Ru-DACH complex achieves 96-98% ee in DKR applications where DPEN fails to exceed 70% ee. The rigid cyclohexane backbone prevents "leakage" of the incorrect enantiomer during the dynamic resolution process [1].

Validated Experimental Protocol

Protocol: Asymmetric Transfer Hydrogenation of Prochiral Ketones using Ru-TsDACH Objective: Synthesis of (S)-1-Phenylethanol (Benchmark)

Materials
  • Pre-catalyst: [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol)

  • Ligand: (1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane (TsDACH) (3.5 mg, 0.012 mmol)

  • Base: KOH (0.012 mmol)

  • Solvent/H-Donor: Isopropanol (IPA) (degassed)

  • Substrate: Acetophenone (1.0 mmol)

Step-by-Step Workflow
  • Catalyst Formation (In-Situ):

    • In a flame-dried Schlenk flask under Argon, combine [RuCl₂(p-cymene)]₂ and TsDACH ligand.

    • Add 2 mL anhydrous IPA. Heat to 80°C for 20 minutes active stirring. Solution will turn orange-red.

    • Cool to room temperature.[5]

  • Activation:

    • Add KOH (0.1 M in IPA) to the catalyst solution. Stir for 15 minutes. The formation of the purple 16e- Ru-amido species indicates activation.

  • Hydrogenation:

    • Add Acetophenone (1.0 mmol) diluted in 3 mL IPA.

    • Stir at 25°C. Monitor via TLC (Hexane:EtOAc 4:1) or GC.[4]

    • Self-Validation Check: The purple color should fade to orange/yellow upon substrate addition (hydride transfer) and regenerate to purple as the cycle completes. If the solution stays permanently yellow, the catalyst is deactivated (poisoned).

  • Work-up:

    • Quench with 0.1 mL dilute HCl.

    • Concentrate solvent in vacuo. Filter through a short silica plug (eluent: Et₂O).

    • Analyze ee% via Chiral GC (Cyclodex-B column).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Poisoning (O₂/H₂O).Ensure strict anaerobic conditions. Use degassed IPA.
Low ee% (<80%) High Temperature / Background Reaction.Lower reaction temp to 0°C. Ensure no base-catalyzed racemic transfer occurs (reduce base load).
Solution stays Purple Substrate Inhibition.The catalyst is stuck in the amido form. Increase H-donor concentration (use Formic Acid/TEA system instead of IPA).
Solution turns Black Ru decomposition.Overheating during catalyst formation. Do not exceed 80°C.

References

  • Zhou, Y.-G., et al. (2007). "Ru-Catalyzed Asymmetric Hydrogenation of Racemic Aldehydes via Dynamic Kinetic Resolution: Efficient Synthesis of Optically Active Primary Alcohols." Journal of the American Chemical Society.

  • Noyori, R., & Ohkuma, T. (2001). "Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones." Angewandte Chemie International Edition.

  • Gladiali, S., & Alberico, E. (2006).[6] "Asymmetric transfer hydrogenation: chiral ligands and applications." Chemical Society Reviews.[6]

  • Ohkuma, T., et al. (1998). "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope." Journal of the American Chemical Society.

Sources

Advanced Structural Analysis: trans-(-)-1,2-Cyclohexanediamine Complexes via XRD

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chiral Scaffold Advantage

In the realm of coordination chemistry and drug design, the trans-(-)-1,2-cyclohexanediamine (DACH) ligand stands as a benchmark for inducing structural rigidity and specific chirality. Unlike its flexible aliphatic counterparts (e.g., ethylenediamine) or its geometric isomer (cis-DACH), the trans-(-)-DACH scaffold imposes a rigid chair conformation upon coordination. This guide utilizes X-ray diffraction (XRD) data to objectively compare the structural metrics of trans-(-)-DACH complexes against key alternatives, elucidating how atomic-level geometry drives macroscopic performance in catalysis and cytotoxicity.

Comparative Structural Metrics

The "performance" of a ligand in a metal complex is often dictated by the bite angle (N-M-N) and the steric bulk of the ligand backbone. XRD analysis reveals that trans-(-)-DACH provides a unique combination of a constrained bite angle and a bulky, hydrophobically distinct backbone.

Table 1: Geometric Parameters of Pt(II) Complexes (XRD Data)

Comparison of trans-(-)-DACH (as found in Oxaliplatin) with Cisplatin and Ethylenediamine analogs.

ParameterOxaliplatin (trans-R,R-DACH)Cisplatin (NH₃)₂Pt(en)Cl₂ (Ethylenediamine)cis-1,3-DACH Complex
Ligand Type Rigid, Chiral CyclicMonodentate (x2)Flexible AcyclicRigid, Geometric Isomer
Space Group

(Chiral)

or


Various
N-Pt-N Bite Angle 83.2° - 83.6° ~87.0° - 90.0°~83.0°~92.2°
Pt-N Bond Length 2.04 - 2.06 Å2.01 - 2.05 Å2.03 - 2.05 Å2.05 Å
Ring Conformation Chair (Equatorial amines)N/APuckered (Flexible)Twist-Boat / Chair
DNA Adduct Orientation 3'-side hydrophobic interaction5'-side hydrogen bondingN/ASterically hindered
Expert Insight: The Entropy of Rigidity

While the bite angle of trans-DACH (~83.5°) is similar to that of ethylenediamine (en), the entropic cost of freezing the "en" bridge into a specific conformation upon binding is high. Trans-DACH is pre-organized. The cyclohexane ring is already locked in a chair conformation with the amine groups in equatorial positions (for the trans isomer). This pre-organization minimizes the entropy loss during complexation, leading to higher thermodynamic stability and distinct kinetic profiles in ligand exchange reactions—a critical factor in the mechanism of action for drugs like Oxaliplatin.

Case Study: The Pseudosymmetry Trap in Oxaliplatin

A critical aspect of analyzing XRD data for trans-(-)-DACH complexes is the potential for pseudosymmetry , which can lead to incorrect space group assignment and misinterpretation of enantiomeric purity.

  • The Problem: Early crystal structures of Oxaliplatin were sometimes refined in the centrosymmetric space group

    
    , implying a racemic mixture.[1][2]
    
  • The Reality: The pure therapeutic agent is the trans-R,R isomer. The molecule possesses approximate non-crystallographic symmetry that mimics a mirror plane, but the true space group is the chiral

    
    .
    
  • Implication: When synthesizing or analyzing generic versions of DACH-based drugs, XRD refinement must carefully test for non-centrosymmetric space groups to verify enantiomeric excess (ee), as standard refinement protocols might default to the higher-symmetry (racemic) solution.

Experimental Protocol: Synthesis & Crystallization

To generate high-quality single crystals for XRD analysis, the following self-validating protocol is recommended. This workflow focuses on the [Pt(trans-R,R-DACH)(oxalate)] complex.

Phase 1: Ligand Resolution & Precursor Synthesis
  • Resolution: React racemic trans-1,2-DACH with L-(+)-tartaric acid in water.

  • Filtration: Collect the precipitate. The trans-R,R-DACH tartrate salt is less soluble.

  • Validation: Check optical rotation (

    
    ).[1]
    
  • Complexation: React the free diamine with

    
     to form 
    
    
    
    (using KI) or
    
    
    .
Phase 2: Crystallization of [Pt(DACH)(oxalate)]
  • Method: Vapor Diffusion (Hanging Drop or Vial-in-Vial).

  • Solvent: Dimethylformamide (DMF) or Water.

  • Antisolvent: Diethyl ether or Acetone.

  • Step-by-Step:

    • Dissolve 20 mg of the complex in a minimum volume of warm water or DMF (approx. 1-2 mL). Filter through a 0.45 µm syringe filter to remove nucleation sites.

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of the antisolvent (Diethyl ether).

    • Cap the large jar tightly.

    • Critical Control: Keep at a constant temperature (20°C) in a vibration-free zone.

    • Timeline: Crystals suitable for XRD (approx. 0.2 x 0.2 x 0.1 mm) typically form within 5-7 days.

Workflow Visualization

The following diagram outlines the critical path from ligand selection to structural validation, highlighting the decision nodes that ensure data integrity.

DACH_Workflow Ligand Racemic trans-1,2-DACH Resolution Chiral Resolution (L-Tartaric Acid) Ligand->Resolution Stereocontrol Enantiomer Pure trans-R,R-DACH Resolution->Enantiomer Yields Solid Complexation Metal Complexation (Pt, Cu, Ni) Enantiomer->Complexation Coordination Crystallization Crystallization (Vapor Diffusion) Complexation->Crystallization Purification XRD X-Ray Diffraction (Data Collection) Crystallization->XRD Diffraction Refinement Structure Refinement (Check P21 vs P21/m) XRD->Refinement Phase Problem Refinement->Crystallization If Twin/Disorder Validation Structural Validation (Bite Angle & Config) Refinement->Validation Analysis

Caption: Workflow for isolating and validating trans-DACH complexes. Note the critical refinement step to distinguish chiral space groups.

References

  • Bruck, M. A., et al. (1984).[2] "The crystal structures and absolute configurations of the anti-tumor complexes platinum(oxalato)(1R,2R-cyclohexanediamine)..." Inorganica Chimica Acta. Link

  • Abu-Surrah, A. S., et al. (2003).[1] "Re-evaluation of the crystal structure of oxaliplatin." Polyhedron.[1][3] Link

  • Galanski, M. (2014). "The Crystal Structure of Oxaliplatin: A Case of Overlooked Pseudo Symmetry." Polyhedron.[1][3] Link

  • Spingler, B., et al. (2001). "2.4 Å Crystal Structure of an Oxaliplatin 1,2-d(GpG) Intrastrand Cross-Link in a DNA Dodecamer Duplex." Inorganic Chemistry. Link

  • Cham, S. T., et al. (2024).[4] "Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2." Molecules. Link

Sources

Safety Operating Guide

trans-(-)-1,2-Cyclohexanediamine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: trans-(-)-1,2-Cyclohexanediamine Dihydrochloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and EHS Officers

Executive Summary: Immediate Operational Directive

Do NOT dispose of trans-(-)-1,2-Cyclohexanediamine dihydrochloride down the drain.

Although this compound is a water-soluble salt, the parent amine moiety poses significant aquatic toxicity risks, and the acidic nature of the dihydrochloride salt classifies it as a Corrosive (Acidic) Hazardous Waste .

Critical Incompatibility Warning:

  • NEVER mix this compound (or its solutions) with bleach (sodium hypochlorite) or strong oxidizers.[1]

  • Reason: The amine group reacts with hypochlorites to form chloramines , which are highly toxic, volatile, and explosive gases.

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its state in your waste stream.[1] The dihydrochloride salt differs significantly from the free base amine.[1]

FeaturePropertyOperational Implication
CAS Number Specific to isomer/salt (e.g., 1045602-12-7 or related)Verify exact CAS on your container for the manifest.
Physical State Crystalline SolidHygroscopic; keep containers tightly sealed to prevent "caking" before disposal.[1]
pH (in water) Acidic (< 4.0) Unlike the free base (alkaline), the dihydrochloride is an acid salt.[1] Segregate with Acids , not Bases.[1]
Primary Hazard Corrosive / Irritant Causes skin and eye burns; respiratory irritant if dust is inhaled.[1]
Ecological Aquatic ToxicityZero-discharge policy applies.[1]

Waste Segregation & Management Protocol

The following workflow dictates the decision-making process for segregating this waste.

Visual Workflow: Segregation Logic

Waste_Segregation Start Waste Identification: trans-(-)-1,2-Cyclohexanediamine 2HCl State What is the Physical State? Start->State Solid Solid / Crystalline State->Solid Pure Substance Liquid Liquid / Solution State->Liquid Reaction Mixture Bin_Solid Solid Waste Stream: Label: 'Corrosive Solid, Acidic' Solid->Bin_Solid Double Bag / Jar Solvent_Check Is it dissolved in Organic Solvent? Liquid->Solvent_Check Bin_Aq Aqueous Waste Stream: Label: 'Aqueous Acidic w/ Amines' (Do NOT mix with Bleach) Solvent_Check->Bin_Aq No (Water/Buffer only) Bin_Org Organic Waste Stream: Label: 'Organic Solvents w/ Amines' Solvent_Check->Bin_Org Yes (DCM, MeOH, etc.)

Figure 1: Decision tree for segregating trans-(-)-1,2-Cyclohexanediamine dihydrochloride waste streams to ensure regulatory compliance and safety.

Detailed Disposal Procedures

Scenario A: Disposal of Solid Waste (Pure Substance)

Applicability: Expired shelf stock, contaminated weighing paper, or excess solid reagent.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant cap (Teflon/PTFE liner preferred).[1]

  • Packaging:

    • If the original container is intact, place the entire container inside the waste jar (over-packing).

    • If loose powder, transfer carefully using a plastic spatula to avoid dust generation.[1]

  • Labeling:

    • Constituents: "trans-(-)-1,2-Cyclohexanediamine dihydrochloride, Solid."[1]

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic.[1]

    • pH Note: Mark as "Acidic Solid."

Scenario B: Disposal of Aqueous Solutions

Applicability: Leftover stock solutions, reaction byproducts in water.

  • Do Not Neutralize Manually: Unless you have a specific protocol requiring volume reduction, do not attempt to neutralize this salt in the lab.[1] The heat of neutralization can cause splashing, and over-shooting the pH can liberate free amine vapors (fishy odor, respiratory irritant).

  • Segregation: Pour into the Aqueous Acidic waste carboy.

    • Crucial: Ensure this carboy does not contain cyanide or sulfide salts (risk of HCN/H2S gas evolution) or oxidizing agents.[1]

  • Labeling:

    • Constituents: "Water (95%), 1,2-Cyclohexanediamine 2HCl (5%)."

    • Hazard: Corrosive.[1][3][4]

Scenario C: Disposal of Organic Solutions

Applicability: Reaction mixtures in Methanol, DCM, or Ethyl Acetate.

  • Segregation: Dispose of in the Halogenated or Non-Halogenated solvent waste stream, depending on the solvent used.[1]

  • Compatibility: The dihydrochloride salt is generally stable in organic solvents.[1]

  • Labeling: List the solvent as the primary constituent and the amine salt as a trace contaminant (<1%).[1]

Emergency Spill Response Protocol

If a spill occurs, immediate containment is required to prevent surface corrosion and inhalation of dust.[1][3]

Visual Workflow: Spill Cleanup

Spill_Response Alert Spill Detected PPE Don PPE: Nitrile Gloves + Goggles + N95 (if dust) Alert->PPE Type Liquid or Solid? PPE->Type Solid_Action Sweep gently (Avoid Dust) Type->Solid_Action Powder Liquid_Action Absorb with Vermiculite/Pads Type->Liquid_Action Solution Clean Wipe surface with Weak Base (NaHCO3) Solid_Action->Clean Liquid_Action->Clean Dispose Bag as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step spill response mechanism prioritizing respiratory protection and surface neutralization.[1]

Cleanup Steps:

  • Isolate: Demarcate the area.[1]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If the spill is fine powder (dusty), wear an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.[1]

    • Liquids: Cover with an inert absorbent (vermiculite, sand, or commercial spill pads).

  • Surface Decontamination:

    • After removing the bulk material, wipe the surface with a 5% Sodium Bicarbonate (NaHCO3) solution.[1] This neutralizes the acidic salt residues.[1]

    • Follow with a water rinse.[1][3][5][6][7]

  • Disposal: Place all contaminated absorbents and gloves into a hazardous waste bag.

Regulatory & Compliance Context (RCRA/EPA)

  • RCRA Classification: While 1,2-Cyclohexanediamine is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it exhibits the characteristic of Corrosivity (D002) if in aqueous solution with pH < 2.

  • TSCA Status: Ensure the chemical is listed on your facility's chemical inventory.[1]

  • Drain Disposal: Strictly prohibited under the Clean Water Act (CWA) for toxic organics.[1] The "dilution is the solution to pollution" method is obsolete and illegal for this compound.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Dartmouth College EHS. (2022).[1] Chemical Waste Disposal Guide: Amines and Salts. Retrieved from [Link]

Sources

Personal protective equipment for handling trans-(-)-1,2-Cyclohexanediamine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Operational Directive

The Chemical Context: You are handling trans-(-)-1,2-Cyclohexanediamine dihydrochloride (also known as DACH·2HCl).[1] Unlike its free-base counterpart (a corrosive liquid), this compound is a solid hydrochloride salt . While this renders it less volatile, it introduces specific risks: hygroscopicity , acidic hydrolysis upon contact with moisture (eyes/lungs), and static charge generation during weighing.

Immediate Hazard Profile:

  • Physical State: White to off-white crystalline solid.

  • Primary Risks: Severe Eye Irritation/Damage (H318/H319), Skin Irritation (H315), and Specific Target Organ Toxicity - Respiratory Irritation (H335).

  • Hidden Danger: Upon contact with mucosal membranes (eyes, lungs), the salt hydrolyzes to release hydrochloric acid equivalents, causing immediate chemical burns.

Part 2: Risk Assessment & PPE Matrix

Do not default to generic "lab safety" rules. This matrix is calibrated for amine salts , which require protection against fine particulates and acidic permeation.

PPE Selection Logic
ComponentRecommendationScientific Rationale (Causality)
Hand Protection Nitrile (Minimum 5 mil / 0.12 mm) Why: Amine salts are solids; permeation through nitrile is slow. Latex is not recommended due to poor resistance to acidic byproducts and potential allergic sensitization often associated with amine handling. Protocol: Inspect for pinholes by inflation before donning.
Eye Protection Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for this salt.[2] The fine dust is hygroscopic; if it settles behind glasses, it absorbs eye moisture, creating a concentrated acidic solution directly on the cornea.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary) Why: The dihydrochloride salt is a respiratory irritant. If weighing outside a hood (not recommended), a fitted N95 is mandatory to prevent inhalation of hygroscopic dust that acidifies in the lungs.
Body Defense Lab Coat (Buttoned, Cotton/Poly) Why: Synthetic fibers can generate static electricity, causing the lightweight powder to "jump" and disperse. Cotton blends reduce static buildup.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Weighing & Handling (The Static/Hygroscopic Control)

Objective: Transfer accurate mass without hydration or dispersion.

  • Environmental Setup:

    • Verify Fume Hood Face Velocity: >100 fpm (0.5 m/s).

    • Critical Step: Place an ionizing bar or anti-static gun near the balance. DACH·2HCl is prone to static cling, causing powder to scatter.

  • Weighing:

    • Do not use a flat spatula. Use a scoopula or V-groove spatula to minimize surface area exposure to humidity.

    • Tare the receiving vessel (flask) with its cap/septum loosely on.

    • Transfer solid quickly. If the solid clumps, it has already absorbed water (hysteresis); this affects stoichiometry.

  • Solubilization (The Exotherm Check):

    • When dissolving in water or methanol, the dissociation of HCl is slightly exothermic.

    • Rule: Add the solid to the solvent, not solvent to solid, to prevent local overheating and splashing.

Protocol B: The "Free Base" Transition (Critical Control Point)

If your workflow involves neutralizing this salt (e.g., with NaOH or Et3N) to generate the free diamine:

  • WARNING: The hazard profile shifts immediately from Irritant (Solid) to Corrosive/Volatile (Liquid) .

  • Action: You must upgrade PPE to include a face shield and work strictly inside the hood. The free amine has a high vapor pressure and causes severe skin burns (H314).

Part 4: Visualized Workflows

Figure 1: Operational Handling Logic

This diagram outlines the decision flow for handling the salt versus the free base.

HandlingLogic Start Start: DACH-2HCl Handling CheckState Check Physical State Start->CheckState SolidSalt Solid Dihydrochloride (Hygroscopic/Irritant) CheckState->SolidSalt As Received LiquidBase Liquid Free Base (Corrosive/Volatile) CheckState->LiquidBase Post-Neutralization PPESalt PPE: Nitrile + Goggles Control: Static & Humidity SolidSalt->PPESalt PPEBase PPE: Nitrile + Goggles + Face Shield Control: Vapor Management LiquidBase->PPEBase Weighing Weighing Protocol (Anti-static, Quick transfer) PPESalt->Weighing Reaction Downstream Reaction PPEBase->Reaction Neutralization Neutralization Step (NaOH/Base addition) Weighing->Neutralization Neutralization->LiquidBase Converts to

Caption: Operational logic flow distinguishing between the solid salt handling and the liquid free base risks.

Part 5: Emergency Response & Disposal

Spill Response (Solid State)
  • Isolate: Mark the area. Do not breathe dust.[3][4][5][6]

  • Sweep: Do not dry sweep (creates dust). Cover with a damp paper towel (water-dampened) to solubilize the salt locally and prevent lofting.

  • Clean: Wipe area with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue.

Disposal Protocol (Neutralization)

Never dispose of amine salts directly into the drain.

  • Dissolve: Dissolve the waste solid in water.

  • Neutralize: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) while stirring. Monitor pH until it reaches ~7-9.

    • Note: At pH > 9, the free amine may separate (oily layer) and smell strongly "fishy."

  • Containerize: Pour into a waste container labeled "Basic Organic Waste" (due to the presence of the amine).

Figure 2: Waste Stream Decision Tree

DisposalTree WasteStart Waste: DACH-2HCl TypeCheck Solid or Solution? WasteStart->TypeCheck SolidWaste Solid Waste TypeCheck->SolidWaste LiquidWaste Liquid/Solution TypeCheck->LiquidWaste Dissolve Dissolve in Water SolidWaste->Dissolve Neutralize Neutralize to pH 7-9 (Use NaHCO3) LiquidWaste->Neutralize Dissolve->Neutralize Labeling Label: Basic Organic Waste Neutralize->Labeling

Caption: Decision tree for compliant disposal, emphasizing neutralization of the acidic salt.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: (+/-)-trans-1,2-Diaminocyclohexane. Retrieved from

  • PubChem. (n.d.). Compound Summary: 1,2-Cyclohexanediamine.[3][4] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: (1R,2R)-(-)-1,2-Diaminocyclohexane. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.